molecular formula C27H25NO5 B613474 Fmoc-D-Tyr(All)-OH CAS No. 204269-35-2

Fmoc-D-Tyr(All)-OH

Cat. No.: B613474
CAS No.: 204269-35-2
M. Wt: 443,5 g/mole
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Description

Fmoc-D-Tyr(All)-OH is a protected D-tyrosine derivative essential for advanced Fmoc solid-phase peptide synthesis (SPPS) [1] . The compound features two critical protecting groups: the base-labile Fmoc group on the alpha-amine, which allows for iterative chain elongation, and the acid-labile allyl (All) group that protects the phenolic hydroxyl side chain. This orthogonal protection strategy is crucial for incorporating tyrosine residues into complex peptide sequences while preventing undesirable side reactions, and the allyl group can be selectively removed under mild, neutral conditions for specialized syntheses. This reagent is particularly valuable in pharmaceutical research for the development of novel therapeutic peptides, as the tyrosine side chain is often a key site for molecular interactions with biological targets [1] . Its applications extend to bioconjugation, where the reactive handle provided by the allyl group enables the precise attachment of peptides to other molecules, surfaces, or biomolecules for creating sophisticated diagnostic tools or targeted delivery systems [1] . Furthermore, the D-configuration of this tyrosine analogue is significant for constructing peptides resistant to enzymatic degradation, thereby improving their stability and half-life in biological environments. Research also points to its utility in neuroscience studies, where it can be used to create peptides that probe neurotransmitter systems and neurological conditions [1] , as well as in material science for the design of self-assembling peptide-based hydrogels and smart polymers [2] . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXDQFCBLRIRE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Tyr(All)-OH: A Versatile Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides with tailored functionalities. Among the diverse repertoire of non-canonical amino acids, Fmoc-D-Tyr(All)-OH emerges as a uniquely versatile tool. Its strategic combination of a base-labile Nα-Fmoc protecting group and a palladium-labile O-Allyl side-chain protection offers an orthogonal handle for sophisticated peptide modifications. This guide provides an in-depth exploration of the chemical properties, synthesis protocols, and strategic applications of this compound, grounded in established scientific principles and field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine, is a derivative of the D-enantiomer of tyrosine. The D-configuration confers resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo stability of peptide-based therapeutics.

The chemical structure is characterized by three key components: the D-tyrosine core, the N-terminal Fmoc group, and the O-allyl ether on the phenolic side chain.

Chemical Structure:

A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueReferences
Molecular Formula C₂₇H₂₅NO₅[1]
Molecular Weight 443.49 g/mol [1]
CAS Number 204269-35-2[2]
Appearance White to off-white powder[2][3]
Melting Point 145-155 °C[2]
Purity ≥ 98% (HPLC)[2]
Storage Temperature 2-8°C

The Strategic Advantage of Orthogonal Protection

The true power of this compound in solid-phase peptide synthesis (SPPS) lies in the orthogonality of its protecting groups.[4] This allows for the selective deprotection and modification of specific sites on a growing peptide chain, a cornerstone of modern peptide chemistry.[5]

  • The Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, readily cleaved by secondary amines like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6][7] This deprotection proceeds via a β-elimination mechanism, which is a mild and highly efficient reaction, forming the basis of the widely used Fmoc/tBu SPPS strategy.[4]

  • The Allyl Group (Side-chain protection): The allyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[8] It is selectively removed under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[8][9][10]

This orthogonal protection scheme enables the researcher to unmask the tyrosine hydroxyl group at any desired point during the synthesis, allowing for site-specific modifications such as:

  • Phosphorylation: To study signaling pathways.[11]

  • Glycosylation: To improve solubility and bioavailability.

  • Pegylation: To enhance pharmacokinetic profiles.

  • Attachment of labels or cytotoxic drugs: For diagnostic or therapeutic applications.[3]

  • Peptide cyclization and branching: To create constrained or complex peptide architectures.[5]

Experimental Workflow: Incorporation of this compound in SPPS

The following is a detailed, step-by-step methodology for the incorporation of an this compound residue into a peptide chain using manual or automated solid-phase peptide synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Diagram: SPPS Cycle for this compound Incorporation

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: 1. This compound 2. Activation Reagent (e.g., HBTU/DIPEA) 3. DMF Resin->Coupling Add reagents Wash1 Wash (DMF) Coupling->Wash1 Remove excess reagents Fmoc_Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Fmoc_Deprotection Prepare for deprotection Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Remove byproducts Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle Elongate peptide chain

Caption: SPPS cycle for incorporating this compound into a peptide chain.

Step-by-Step Protocol:
  • Resin Preparation:

    • Action: Swell the resin (e.g., Rink Amide or Wang resin) with the growing peptide chain in DMF for 30 minutes.[12] The N-terminal Fmoc group of the last coupled amino acid should have been removed.

    • Rationale: Swelling the resin ensures that the reactive sites within the polymer matrix are accessible to the reagents, facilitating efficient reaction kinetics.

  • Amino Acid Activation:

    • Action: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents to the amino acid) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents to the amino acid).[13]

    • Rationale: The carboxylic acid of the amino acid is activated to form a highly reactive species (an active ester) that readily reacts with the free amine on the resin-bound peptide. HOBt or Oxyma can be included to suppress racemization.[14]

  • Coupling Reaction:

    • Action: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[12]

    • Rationale: The activated carboxyl group of this compound reacts with the deprotected N-terminal amine of the peptide on the resin, forming a new peptide bond.

  • Washing:

    • Action: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]

    • Rationale: Thorough washing is crucial to prevent side reactions in subsequent steps and to ensure the purity of the final peptide.

  • Fmoc Deprotection:

    • Action: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[14] Repeat this step once.

    • Rationale: The piperidine removes the Fmoc group from the newly added this compound, exposing the α-amino group for the next coupling cycle.[7]

  • Final Washing:

    • Action: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13]

    • Rationale: Complete removal of piperidine is essential as residual base can interfere with the subsequent coupling reaction.

The peptide chain is now elongated by one D-Tyr(All) residue and is ready for the next coupling cycle.

Selective Deprotection of the Allyl Group

Once the desired peptide sequence is assembled, the allyl group can be selectively removed on-resin to allow for side-chain modification.

Workflow Diagram: Orthogonal Deprotection and Modification

Orthogonal_Deprotection Start Resin-Bound Peptide with This compound incorporated Allyl_Deprotection Allyl Deprotection: Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) in DCM Start->Allyl_Deprotection Selective deprotection Wash_DCM Wash (DCM) Allyl_Deprotection->Wash_DCM Remove catalyst Modification Site-Specific Modification: (e.g., Phosphorylation, Glycosylation, Labeling) Wash_DCM->Modification Introduce functionality Final_Cleavage Global Deprotection and Cleavage: TFA Cocktail Modification->Final_Cleavage Release from resin Purified_Peptide Purified Modified Peptide Final_Cleavage->Purified_Peptide HPLC purification

Caption: Workflow for orthogonal deprotection and site-specific modification.

Step-by-Step Protocol for Allyl Deprotection:
  • Resin Preparation:

    • Action: Swell the peptide-resin in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Rationale: The choice of solvent is critical for the efficiency of the palladium-catalyzed reaction.

  • Deprotection Cocktail:

    • Action: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and a scavenger such as phenylsilane (PhSiH₃) (15 equivalents) in DCM.[5]

    • Rationale: The palladium(0) complex is the catalyst for the cleavage of the allyl ether. The scavenger traps the allyl cation that is formed, preventing it from reattaching to the peptide or causing other side reactions. Other scavengers like Meldrum's acid can also be used.[15]

  • Deprotection Reaction:

    • Action: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 30-60 minutes. The reaction can be gently heated (e.g., to 40°C) to expedite the process.[5] It is often beneficial to repeat the treatment with a fresh solution to ensure complete deprotection.[15]

    • Rationale: The palladium catalyst facilitates the cleavage of the C-O bond of the allyl ether. Repeating the treatment drives the reaction to completion.

  • Washing:

    • Action: After the reaction, thoroughly wash the resin with DCM, followed by a solution of sodium diethyldithiocarbamate in DMF to remove any residual palladium, and finally with DMF and DCM.

    • Rationale: Complete removal of the palladium catalyst is crucial as it can interfere with subsequent chemical steps and is toxic.

The peptide-resin now has a free hydroxyl group on the D-tyrosine side chain, which is available for the desired site-specific modification.

Applications in Drug Discovery and Chemical Biology

The ability to introduce a selectively addressable functional group makes this compound a valuable asset in various research and development areas:

  • Peptide-Drug Conjugates (PDCs): The deprotected hydroxyl group can serve as an attachment point for cytotoxic drugs, creating targeted therapies that deliver a potent payload to specific cells or tissues.[3]

  • Probing Biological Systems: Peptides containing D-Tyr(All) can be synthesized and then modified with fluorescent probes, biotin, or other reporter molecules to study protein-protein interactions, enzyme activity, and cellular signaling pathways.[3]

  • Development of Novel Biomaterials: The unique reactivity of the allyl group can be exploited for the development of hydrogels and other smart materials with peptide-based functionalities.[3]

  • Synthesis of Complex Peptides: this compound is instrumental in the synthesis of branched or cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.[5][10]

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that empowers chemists to design and synthesize peptides with a high degree of complexity and functionality. Its orthogonal protecting group strategy provides a gateway to a vast array of site-specific modifications, making it an indispensable component in the modern peptide chemist's toolbox for advancing drug discovery, chemical biology, and materials science. A thorough understanding of its chemical properties and the nuances of its application in SPPS, as detailed in this guide, is key to unlocking its full potential.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. [Link]

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. [Link]

  • Fmoc-Tyr(All)-OH [146982-30-1] - Aapptec Peptides. [Link]

  • Alloc and Allyl Deprotection for Peptide Synthesis - pepresin. [Link]

  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

  • US5777077A - Automated allyl deprotection in solid-phase synthesis - Google P
  • Using microwave heating to expedite your allyl ester or alloc deprotection | Biotage. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid. [Link]

  • Use of N,O-bis-Fmoc-D-Tyr-ONSu for introduction of an oxidative iodination site into cholecystokinin family peptides - PubMed. [Link]

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PubMed Central. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - AWS. [Link]

  • Fmoc-D-Tyr(tBu)-OH [118488-18-9] - Aapptec Peptides. [Link]

Sources

The Strategic Imperative of the Allyl Protecting Group in Fmoc-D-Tyr(All)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Peptide Synthesis

In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target molecule. This is particularly true for trifunctional amino acids like tyrosine, where the reactive hydroxyl group on the phenolic side chain necessitates robust protection to prevent unwanted side reactions during peptide chain elongation. This guide provides a comprehensive technical overview of the function and application of the allyl (All) protecting group in the context of Fmoc-D-Tyr(All)-OH, a versatile building block in modern solid-phase peptide synthesis (SPPS).

The Challenge of the Tyrosine Side Chain

The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo acylation during the coupling of subsequent amino acid residues. Furthermore, under acidic conditions used for cleavage from some resins, the tyrosine side chain can be susceptible to modifications by cationic species generated during the deprotection of other side-chain protecting groups[1]. Therefore, effective protection of this hydroxyl group is a critical consideration in any peptide synthesis strategy.

The Allyl Group: A Key Player in Orthogonal Protection Strategies

The allyl group, an unsaturated propene moiety, serves as a highly effective protecting group for the hydroxyl function of tyrosine. Its utility stems from its unique deprotection chemistry, which confers orthogonality to the most common protecting group strategies used in Fmoc-based SPPS.

Core Function: Shielding the Phenolic Hydroxyl Group

The primary function of the allyl group in this compound is to mask the reactive hydroxyl group of the D-tyrosine side chain, preventing it from participating in undesired chemical reactions. This protection is achieved by forming an allyl ether linkage with the phenolic oxygen.[2] This ether is stable to the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) and the acidic conditions used for the cleavage of many other side-chain protecting groups, such as the tert-butyl (tBu) group.[1][3]

Orthogonality: The Power of Selective Deprotection

The concept of "orthogonal protection" is central to the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring site-specific modifications.[2][4] Orthogonality refers to the ability to deprotect one type of protecting group in the presence of others without affecting them. The allyl group is a cornerstone of such strategies because its removal is achieved under very specific and mild conditions that do not interfere with Fmoc, Boc, or tBu groups.[2][5] This allows for the selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.[6]

The Mechanism of Allyl Deprotection: A Palladium-Catalyzed Transformation

The cleavage of the allyl ether is most commonly accomplished through a palladium(0)-catalyzed reaction.[7][8] This process involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic scavenger.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. This step liberates the deprotected hydroxyl group of tyrosine.[9]

  • Nucleophilic Attack: A scavenger molecule attacks the π-allyl complex.

  • Reductive Elimination: The catalyst is regenerated to its Pd(0) state, and the scavenged allyl group is released as a stable byproduct.[9]

Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][10] A variety of scavengers can be employed, with phenylsilane (PhSiH₃) and N,N'-dimethylbarbituric acid being effective choices.[5][7]

Visualizing the Deprotection Workflow

Deprotection_Workflow cluster_resin On-Resin Peptide cluster_reagents Deprotection Cocktail Peptide_Tyr_All Peptide-Tyr(All) Reaction_Vessel Reaction Vessel Peptide_Tyr_All->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Vessel Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Reaction_Vessel Deprotected_Peptide Peptide-Tyr(OH) Reaction_Vessel->Deprotected_Peptide Washing Wash Resin Deprotected_Peptide->Washing Further_Modification Further On-Resin Modification Washing->Further_Modification

Caption: Workflow for the palladium-catalyzed deprotection of the allyl group from a tyrosine residue on a solid support.

Experimental Protocol: On-Resin Allyl Deprotection

The following is a generalized, self-validating protocol for the removal of the allyl protecting group from a tyrosine residue on a solid support.

Materials:

  • Peptide-resin containing this compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

  • Washing: Wash the resin thoroughly with DCM (3 x 1 min) and then with DMF (3 x 1 min) to remove any residual piperidine from previous Fmoc deprotection steps.

  • Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to resin loading) in DCM. In another vial, dissolve phenylsilane (20 equivalents relative to resin loading) in DCM.

  • Deprotection Reaction: Add the phenylsilane solution to the resin, followed by the Pd(PPh₃)₄ solution. Gently agitate the resin suspension at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[7]

  • Monitoring the Reaction: The completion of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: Once the reaction is complete, drain the deprotection cocktail and wash the resin extensively with DCM (5 x 1 min), DMF (5 x 1 min), and finally with DCM (5 x 1 min) to remove all traces of the palladium catalyst and scavenger byproducts.

  • Validation: A negative color test (e.g., a modified Ellman's test for free thiols, adapted for phenols) can be used to qualitatively confirm the absence of the allyl ether. The definitive validation is through mass spectrometry of the cleaved peptide, which will show the expected mass of the deprotected tyrosine residue.

Quantitative Data Summary

ParameterRecommended RangeRationale
Pd(PPh₃)₄ Equivalents 0.1 - 0.5Catalytic amount; higher loading may be needed for difficult deprotections.[7]
Scavenger Equivalents 10 - 25A large excess is required to efficiently trap the allyl cation and drive the reaction to completion.[5]
Reaction Time 1 - 3 hoursDependent on the sequence and steric hindrance around the tyrosine residue.
Temperature Room TemperatureMild conditions are sufficient and prevent potential side reactions.[7]

Advantages and Disadvantages of the Allyl Protecting Group

Advantages:

  • Orthogonality: Fully orthogonal to Fmoc, Boc, and tBu protecting groups, enabling the synthesis of complex peptides.[2][5]

  • Mild Deprotection Conditions: Removal is achieved under neutral and mild conditions, preserving the integrity of sensitive peptide sequences.[8]

  • No Cationic Species: The deprotection mechanism does not generate reactive carbonium ions, which can lead to side reactions with other amino acid residues.[2]

  • Non-Bulky: The small size of the allyl group does not impose significant steric hindrance during peptide coupling reactions.[2]

Disadvantages:

  • Catalyst Removal: Residual palladium catalyst can be difficult to remove completely from the final peptide and may require additional purification steps.[7]

  • Cost: Palladium catalysts can be expensive, adding to the overall cost of peptide synthesis.

  • Air Sensitivity: The Pd(0) catalyst is sensitive to oxidation, requiring the use of an inert atmosphere for the deprotection reaction.[7]

Conclusion: A Strategic Tool for Advanced Peptide Synthesis

The allyl protecting group, as utilized in this compound, is an indispensable tool for the modern peptide chemist. Its unique deprotection chemistry provides a crucial level of orthogonality that is essential for the synthesis of complex, non-linear, and modified peptides. While the use of a palladium catalyst introduces some practical considerations, the benefits of mild, selective deprotection often outweigh these challenges, making the allyl group a strategic choice for demanding synthetic targets in research, drug discovery, and development.

References

  • Technical Support Center: Optimizing Palladium-C
  • Metal-catalysed cleavage of allyl esters. Wordpress.
  • A Comparative Guide to Allyl vs. Other Protecting Groups for Glutamic Acid in Peptide Synthesis. Benchchem.
  • Allyl side chain protection in peptide synthesis.
  • Reagents for Palladium-Catalyzed Allyl Deprotection: Applic
  • Amino Acid Deriv
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Alloc Protecting Group Removal Protocol. CDN.
  • Automated allyl deprotection in solid-phase synthesis.
  • Automated Orthogonal Deprotection of Glu(OAllyl)
  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.
  • Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. CoLab.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fmoc-O-allyl-D-tyrosine. Chem-Impex.
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis.
  • Fmoc-D-Tyr(But)
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal.
  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.
  • Use of Allyl-based Protecting Groups for the Automated Synthesis of Cyclic and Branched-chain Peptides. Thermo Fisher Scientific.

Sources

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Tyr(All)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fmoc-D-Tyr(All)-OH in Modern Peptide Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to the successful construction of complex and functionally diverse peptides. Among these, Nα-Fmoc-D-tyrosine(O-allyl)-OH (this compound) has emerged as a versatile and valuable derivative for researchers, scientists, and drug development professionals.[1][2] Its utility stems from the incorporation of a D-enantiomer, which imparts enhanced resistance to enzymatic degradation, and the presence of an O-allyl protecting group on the tyrosine side chain. This allyl group offers an orthogonal protection strategy, allowing for its selective removal under mild conditions that do not affect the acid-labile or base-labile protecting groups commonly employed in Fmoc-based SPPS.[2] This unique feature opens avenues for on-resin side-chain modifications, such as cyclization, glycosylation, or the introduction of reporter probes.

This comprehensive technical guide provides a detailed exploration of the synthesis and purification of this compound, grounded in established chemical principles and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and support key claims with authoritative references.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful synthesis, purification, and application.

PropertyValue
Molecular Formula C₂₇H₂₅NO₅
Molecular Weight 443.49 g/mol
Appearance White to off-white solid
CAS Number 146982-30-1
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
Storage Temperature 2-8°C

Strategic Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is a sequential process involving two critical transformations: the selective O-allylation of the D-tyrosine side chain and the subsequent Nα-Fmoc protection. The workflow is designed to ensure high yields and purity of the final product.

Synthesis_Workflow D_Tyr D-Tyrosine D_Tyr_All D-Tyr(All)-OH D_Tyr->D_Tyr_All O-Allylation (Allyl Bromide, Base) Fmoc_D_Tyr_All This compound D_Tyr_All->Fmoc_D_Tyr_All Nα-Fmoc Protection (Fmoc-OSu, Base)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Selective O-Allylation of D-Tyrosine

The initial and most critical step is the selective alkylation of the phenolic hydroxyl group of D-tyrosine with an allyl group. The choice of base and solvent is crucial to favor O-alkylation over N-alkylation and to ensure a good reaction rate.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base, such as sodium carbonate or potassium carbonate, is employed to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid and the protonated amine. A very strong base could lead to di-alkylation or other side reactions.

  • Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it readily dissolves the reactants and facilitates the SN2 reaction between the phenoxide and allyl bromide.

  • Reaction Temperature: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of D-Tyr(All)-OH

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Tyrosine (1 equivalent) in a solution of sodium carbonate (2.2 equivalents) in a mixture of water and DMF.

  • Addition of Alkylating Agent: To the stirred solution, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with 1M HCl. A white precipitate of D-Tyr(All)-OH will form.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove any unreacted allyl bromide.

  • Drying: Dry the product under vacuum to yield crude D-Tyr(All)-OH.

Part 2: Nα-Fmoc Protection of D-Tyr(All)-OH

With the side chain protected, the next step is the introduction of the base-labile Fmoc group onto the α-amino group. The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common and efficient method for this transformation.

Causality Behind Experimental Choices:

  • Fmoc Reagent: Fmoc-OSu is a stable, crystalline solid that reacts efficiently and selectively with the primary amine under mildly basic conditions.

  • Base: A non-nucleophilic organic base like sodium bicarbonate or a tertiary amine (e.g., DIPEA) is used to deprotonate the α-amino group, rendering it nucleophilic for the attack on the Fmoc-OSu.

  • Solvent: A mixture of a polar aprotic solvent like acetone or dioxane and water is often used to dissolve both the amino acid and the Fmoc-OSu.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Suspend the crude D-Tyr(All)-OH (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).

  • Basification: Cool the suspension in an ice bath and add sodium bicarbonate (2.5 equivalents) in portions while stirring.

  • Fmocylation: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone and add it dropwise to the amino acid solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and by-products.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of this compound will form.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Purification of this compound: Achieving High Purity for SPPS

The purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides. Even minor impurities can lead to the formation of deletion or truncated sequences.[3] Recrystallization is a powerful and cost-effective method for purifying the crude this compound.

Purification_Workflow Crude Crude this compound Dissolved Dissolution in Hot Solvent Crude->Dissolved Toluene or Ethanol/Water Crystallized Slow Cooling & Crystallization Dissolved->Crystallized Controlled Cooling Purified Isolation & Drying Crystallized->Purified Filtration & Washing

Caption: General workflow for the purification of this compound by recrystallization.

Causality Behind Solvent Selection for Recrystallization:

The ideal recrystallization solvent (or solvent system) should dissolve the compound well at elevated temperatures but poorly at room temperature or below. This differential solubility allows for the separation of the desired product from impurities. Toluene and ethanol/water mixtures are commonly used for the recrystallization of Fmoc-amino acids.[4][5]

  • Toluene: This non-polar solvent is effective at dissolving the largely organic Fmoc-amino acid at higher temperatures while many polar impurities remain insoluble.

  • Ethanol/Water: This polar protic solvent system can be fine-tuned by adjusting the ratio of ethanol to water to achieve the desired solubility profile.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., toluene or an ethanol/water mixture).

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.[4]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.A single major peak corresponding to this compound with a purity of ≥98%.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the presence of all expected protons.Signals corresponding to the Fmoc, allyl, and tyrosine protons with the correct integration and splitting patterns.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the carbon skeleton of the molecule.Resonances for all the unique carbon atoms in the molecule.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of this compound.
Optical Rotation To confirm the stereochemical integrity of the D-enantiomer.A specific rotation value consistent with the D-configuration.
High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically used for purity analysis.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

  • Detection: UV at 254 nm and 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Fmoc group protons: ~7.2-7.8 ppm (aromatic protons), ~4.2-4.5 ppm (CH and CH₂ protons)

    • Tyrosine aromatic protons: ~6.8-7.1 ppm

    • Allyl group protons: ~5.9-6.1 ppm (CH), ~5.2-5.4 ppm (CH₂), ~4.5-4.6 ppm (OCH₂)

    • α-CH and β-CH₂ protons of tyrosine: ~4.3-4.6 ppm (α-CH), ~2.9-3.2 ppm (β-CH₂)

Conclusion

The synthesis and purification of this compound, while requiring careful execution, is a well-defined process that yields a highly valuable building block for advanced peptide synthesis. By understanding the chemical principles behind each step and adhering to rigorous purification and analytical protocols, researchers can ensure the high quality of this reagent, which is a prerequisite for the successful synthesis of complex and biologically active peptides. The orthogonal nature of the allyl protecting group provides a powerful tool for the creative design and synthesis of novel peptide-based therapeutics and research tools.

References

  • Chem-Impex. (n.d.). Boc-O-allyl-D-tyrosine. Retrieved January 16, 2026, from [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved January 16, 2026, from [Link]

  • Chem-Impex. (n.d.). Boc-O-allyl-D-tyrosine. Retrieved January 16, 2026, from [Link]

  • Chem-Impex. (n.d.). Fmoc-O-allyl-D-tyrosine. Retrieved January 16, 2026, from [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Tilley, S. D., & Francis, M. B. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 18(41), 8236-8248.
  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved January 16, 2026, from [Link]

  • CN103373940B. (2015). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • O'Donnell, M. J., et al. (2011). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Tetrahedron: Asymmetry, 22(14-15), 1547-1552.
  • CN103373940A. (2013). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • ResearchGate. (n.d.). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2014). Can anyone help with Fmoc-Tyr(trt)-OH?. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Reaction using O-allyl tyrosine 1f. (b) Reaction using dipeptide.... Retrieved January 16, 2026, from [Link]

  • Solar, S. L., & Schumaker, R. R. (1968). U.S. Patent No. 3,412,138. Washington, DC: U.S.
  • Aapptec Peptides. (n.d.). Fmoc-Tyr(All)-OH [146982-30-1]. Retrieved January 16, 2026, from [Link]

  • CEM Corporation. (n.d.). Fmoc-Tyr(tBu)-OH. Retrieved January 16, 2026, from [Link]

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An In-depth Technical Guide to Fmoc-D-Tyr(All)-OH: Synthesis, Properties, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the use of modified amino acids is a cornerstone for creating novel therapeutics with enhanced properties. Among these, Fmoc-D-Tyr(All)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine, stands out as a versatile building block. The incorporation of a D-amino acid can significantly increase the metabolic stability of a peptide by making it resistant to proteolytic degradation. Furthermore, the allyl protecting group on the tyrosine side chain offers a unique avenue for orthogonal deprotection strategies, allowing for selective chemical modifications. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in the laboratory. This white to off-white powder is characterized by the following key parameters:

PropertyValueReference(s)
Molecular Formula C₂₇H₂₅NO₅[1][2]
Molecular Weight 443.49 g/mol [1][2]
Appearance White to off-white powder[2]
Melting Point 145-155 °C[2]
Optical Rotation [α]D²⁰ = +22.0 to +25.0° (c=1 in DMF)[2]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
Storage 2-8°C[2]

Synthesis and Purification of this compound

The synthesis of this compound involves the selective O-allylation of the phenolic hydroxyl group of Fmoc-D-tyrosine. The following protocol outlines a representative procedure for its preparation and subsequent purification.

Experimental Protocol: Synthesis of this compound

Materials:

  • Fmoc-D-Tyr-OH

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Fmoc-D-Tyr-OH (1 equivalent) in anhydrous DMF.

  • Base Addition: Add finely ground potassium carbonate (2-3 equivalents) to the solution. The suspension is stirred vigorously at room temperature.

  • Allylation: Slowly add allyl bromide (1.5-2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into cold water and extracted with ethyl acetate. The organic layers are combined, washed with saturated aqueous NaHCO₃ solution and brine, and then dried over anhydrous MgSO₄.

  • Purification: The crude product is concentrated under reduced pressure. The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.[3]

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild inorganic base is used to deprotonate the phenolic hydroxyl group of tyrosine, making it nucleophilic for the subsequent reaction with allyl bromide. Stronger bases could risk epimerization or cleavage of the Fmoc group.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use an anhydrous solvent to prevent unwanted side reactions.

  • Column Chromatography: This purification technique is essential to remove any unreacted starting materials, excess reagents, and byproducts, ensuring the high purity of the final product required for peptide synthesis.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis, a method that allows for the efficient and controlled assembly of peptide chains on a solid support.[4]

The SPPS Cycle: A Step-by-Step Workflow

The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of SPPS.

SPPS_Workflow start Resin with Free Amine coupling Coupling of This compound (with activating agents) start->coupling 1. Coupling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) washing2 Washing Step deprotection->washing2 4. Wash washing1 Washing Step coupling->washing1 2. Wash washing1->deprotection 3. Deprotection end Elongated Peptide on Resin washing2->end Cycle Complete Orthogonal_Deprotection Peptide Fully Protected Peptide on Resin (Fmoc-N-term, Boc/tBu side chains, Tyr(All)) Fmoc_Removal Fmoc Removal (Base, e.g., Piperidine) Peptide->Fmoc_Removal Acid_Cleavage Side Chain Deprotection & Resin Cleavage (Acid, e.g., TFA) Peptide->Acid_Cleavage Allyl_Removal Allyl Removal (Pd(0) catalyst) Peptide->Allyl_Removal N_Term_Mod N-terminal Modification Fmoc_Removal->N_Term_Mod Final_Peptide Final Deprotected Peptide Acid_Cleavage->Final_Peptide Side_Chain_Mod Selective Side-Chain Modification at Tyr Allyl_Removal->Side_Chain_Mod

Caption: Orthogonal deprotection scheme in peptide synthesis.

Experimental Protocol: Cleavage of the Allyl Protecting Group

The removal of the allyl group is typically achieved through palladium(0)-catalyzed allyl transfer.

Materials:

  • Peptide-resin with Tyr(All)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Scavenger (e.g., Phenylsilane, Morpholine, or Dimedone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in anhydrous DCM or THF.

  • Reagent Addition: The scavenger (e.g., phenylsilane, 10-20 equivalents) is added to the resin suspension.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents) is added, and the reaction mixture is gently agitated under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The reaction is monitored by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once the deprotection is complete, the resin is thoroughly washed with DCM, DMF, and other appropriate solvents to remove the catalyst and byproducts.

Characterization

The identity and purity of synthesized this compound and the final peptides are confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. The spectra would show characteristic peaks for the fluorenyl, tyrosine, and allyl moieties. [5]* Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the final product. [1]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the final compound and the synthesized peptides. [2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its D-configuration imparts resistance to enzymatic degradation, while the orthogonally-protected allyl group on the side chain opens up possibilities for a wide range of chemical modifications. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in research and development, ultimately contributing to the advancement of peptide-based therapeutics.

References

  • Supporting Information - ScienceOpen. (n.d.). Retrieved January 16, 2026, from [Link]

  • Aapptec. (n.d.). Fmoc-Tyr(All)-OH [146982-30-1]. Retrieved January 16, 2026, from [Link]

  • Chem-Impex International. (n.d.). Fmoc-O-allyl-D-tyrosine. Retrieved January 16, 2026, from [Link]

  • Fields, G. B. (2011). Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.4.
  • Steer, A. M., Bolt, H. L., Brittain, W. D. G., & Cobb, S. L. (2018). A direct route for the preparation of Fmoc/OtBu protected iodotyrosine. Tetrahedron Letters, 59(26), 2539-2542.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 5(3), 123-130.
  • Novabiochem®. (n.d.). The Novabiochem® Innovation. Retrieved January 16, 2026, from [Link]

  • Aapptec. (n.d.). Fmoc-Tyr(All)-OH [146982-30-1]. Retrieved January 16, 2026, from [Link]

  • Chem-Impex International. (n.d.). Fmoc-O-allyl-L-tyrosine. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved January 16, 2026, from [Link]

  • Aapptec. (n.d.). Fmoc-D-Tyr(tBu)-OH [118488-18-9]. Retrieved January 16, 2026, from [Link]

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Spectroscopic and Analytical Characterization of Fmoc-D-Tyr(All)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic and analytical data for N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine (Fmoc-D-Tyr(All)-OH). Intended for researchers, scientists, and professionals in drug development and peptide chemistry, this document outlines the expected analytical data, the methodologies for their acquisition, and the scientific rationale behind the characterization of this critical building block for solid-phase peptide synthesis (SPPS).

Introduction: The Role of this compound in Peptide Synthesis

This compound is a derivative of the amino acid D-tyrosine, which is pivotal in the synthesis of peptides with specific biological activities. The incorporation of D-amino acids can confer resistance to enzymatic degradation, thereby enhancing the therapeutic potential of peptide-based drugs. The molecule features two key protective groups: the fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an allyl group on the phenolic hydroxyl side chain of tyrosine.

The Fmoc group is a base-labile protecting group, stable to acidic conditions, which allows for an orthogonal strategy in peptide synthesis, particularly in conjunction with acid-labile side-chain protecting groups.[1] The allyl group is a versatile protecting group for the hydroxyl function of tyrosine. It is stable to both the acidic conditions used for cleavage from many resins and the basic conditions used for Fmoc group removal. The deprotection of the allyl group is typically achieved through palladium-catalyzed reactions, offering an additional layer of orthogonality in complex peptide synthesis.

A thorough analytical characterization of this compound is paramount to ensure its identity, purity, and suitability for use in automated peptide synthesizers. This guide will focus on the expected data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure and Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₂₇H₂₅NO₅[2][3]
Molecular Weight 443.49 g/mol [2]
Appearance White to off-white powder[3]
CAS Number 146982-30-1[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this type of analysis, as it minimizes fragmentation and primarily yields the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M+H]⁺444.17~444.2
[M+Na]⁺466.15~466.2

The observation of the protonated molecule at m/z ≈ 444.2 would be the primary indicator of the correct compound. The sodium adduct is also commonly observed.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended for accurate mass measurement.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of these with a small percentage of formic acid (e.g., 0.1%) to facilitate protonation. A typical concentration is approximately 1 mg/mL.

  • Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range that includes the expected m/z values (e.g., m/z 100-1000).

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the [M+H]⁺ and other potential adducts. The high-resolution capability of the instrument allows for the confirmation of the elemental composition based on the accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all structural components.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons in this compound. The spectrum is typically recorded in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts can vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.77d, J ≈ 7.5 Hz2HFmoc H4, H5
~7.59d, J ≈ 7.5 Hz2HFmoc H1, H8
~7.40t, J ≈ 7.5 Hz2HFmoc H3, H6
~7.31t, J ≈ 7.5 Hz2HFmoc H2, H7
~7.05d, J ≈ 8.5 Hz2HTyr Ar-H
~6.85d, J ≈ 8.5 Hz2HTyr Ar-H
~6.05m1HAll-CH=
~5.41dd, J ≈ 17.2, 1.5 Hz1HAll =CH₂ (trans)
~5.28dd, J ≈ 10.5, 1.5 Hz1HAll =CH₂ (cis)
~4.65m1Hα-CH
~4.50d, J ≈ 5.5 Hz2HAll O-CH₂
~4.40m2HFmoc O-CH₂
~4.22t, J ≈ 7.0 Hz1HFmoc CH
~3.15m2Hβ-CH₂
~5.30d, J ≈ 8.0 Hz1HNH

Note: The carboxylic acid proton (COOH) may be a broad singlet or may not be observed depending on the solvent and water content.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~175.0COOH
~157.0Tyr C-O (Ar)
~156.0Fmoc C=O
~143.8Fmoc C4a, C4b
~141.3Fmoc C8a, C9a
~132.5All -CH=
~130.5Tyr Ar-C
~129.5Tyr C-CH₂ (Ar)
~127.7Fmoc C2, C7
~127.1Fmoc C3, C6
~125.0Fmoc C1, C8
~120.0Fmoc C4, C5
~118.0All =CH₂
~115.0Tyr Ar-C
~69.0All O-CH₂
~67.0Fmoc O-CH₂
~55.0α-CH
~47.2Fmoc CH
~37.5β-CH₂
Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of a new batch of this compound.

This compound Characterization Workflow cluster_0 Initial Quality Control cluster_1 Structural Confirmation cluster_2 Purity Assessment cluster_3 Final Approval Sample Sample Appearance Visual Inspection (Color, Form) Sample->Appearance Physical Solubility Solubility Test (e.g., DMF, DMSO) Sample->Solubility Property MS Mass Spectrometry (ESI-MS) Solubility->MS NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC Analysis (Purity, Impurities) NMR->HPLC CoA Certificate of Analysis (CoA) Generation HPLC->CoA

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The analytical characterization of this compound using a combination of mass spectrometry and NMR spectroscopy is crucial for ensuring its quality and suitability for peptide synthesis. This guide provides the expected spectroscopic data and standardized protocols for their acquisition. Adherence to these analytical practices will enable researchers to confidently incorporate this valuable building block into their synthetic workflows, ultimately contributing to the development of novel and effective peptide-based therapeutics.

References

  • ScienceOpen. Supporting Information. [Link]

  • Aapptec Peptides. Fmoc-Tyr(All)-OH product page. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Calgary. 13C-NMR. [Link]

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A Technical Guide to the Solubility of Fmoc-D-Tyr(All)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple act of dissolving a protected amino acid is a critical control point that dictates the success or failure of a synthesis campaign. For researchers and drug development professionals, mastering the solubility characteristics of specialized building blocks like N-α-Fmoc-O-allyl-D-tyrosine (Fmoc-D-Tyr(All)-OH) is not merely a matter of convenience; it is a cornerstone of achieving high-purity, high-yield target peptides. This guide provides an in-depth exploration of the solubility of this compound, moving beyond generic statements to offer a mechanistic understanding and practical strategies for its effective use in the laboratory. We will delve into the molecular determinants of its solubility, present comparative data from closely related analogues, and equip you with the experimental framework to confidently assess and optimize solubility in your specific applications.

The Molecular Architecture of this compound and its Impact on Solubility

The solubility of this compound is a direct consequence of its molecular structure, a composite of distinct chemical moieties each contributing to its overall polarity and intermolecular interactions. A thorough understanding of these components is essential to predict and manipulate its behavior in different solvent systems.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic protecting group is fundamental to the Fmoc-based SPPS strategy. While it confers excellent stability and allows for mild deprotection conditions, its hydrophobicity is a dominant factor in the solubility profile of the entire molecule. The fluorenyl ring system can participate in π-π stacking interactions, which can lead to aggregation and reduced solubility, particularly in less polar solvents.

  • The D-Tyrosine Core: The tyrosine side chain, with its phenolic hydroxyl group, introduces a polar element capable of hydrogen bonding. However, in this compound, this hydroxyl group is protected, significantly altering its contribution to solubility. The D-configuration of the chiral center does not directly influence solubility but is a critical stereochemical feature for the final peptide's biological activity.

  • The Allyl (All) Protecting Group: The allyl ether linkage on the tyrosine hydroxyl group replaces a hydrogen bond donor with a more hydrophobic moiety. While the allyl group is relatively small, its nonpolar nature further shifts the solubility balance of the molecule towards favoring organic solvents. The allyl group is an important orthogonal protecting group, stable to the basic conditions used for Fmoc removal and the acidic conditions for cleavage from many resins, but removable under specific palladium-catalyzed conditions.[1]

The interplay of the bulky, hydrophobic Fmoc group and the allyl-protected tyrosine side chain results in a molecule with significant nonpolar character, predisposing it to better solubility in organic solvents over aqueous media.

A Comparative Analysis of Fmoc-Tyrosine Derivative Solubility

CompoundSolventSolubility (mg/mL)Molarity (mM)ObservationsSource
Fmoc-Tyr-OHDMSO66.67165.26Ultrasonic assistance may be needed. Hygroscopic nature of DMSO is a factor.[2]
Fmoc-D-Tyr(Me)-OHDMSO100239.55Ultrasonic assistance may be needed.[3]
Fmoc-Tyr(tBu)-OHDMSO100217.61Ultrasonic assistance may be needed.[4]
Fmoc-D-Tyr(tBu)-OHDMSO50108.81Ultrasonic assistance may be needed.[5]
Fmoc-D-Tyr(tBu)-OHDMF0.5 mmol in 5 mL (~46)~100"Clearly soluble" at this concentration.[6]

Analysis and Extrapolation for this compound:

Based on the data above, we can anticipate that this compound will exhibit excellent solubility in Dimethyl Sulfoxide (DMSO) , likely in the range of 50-100 mg/mL. The allyl group is sterically less demanding than the tert-butyl group, which may lead to slightly different crystal packing and dissolution kinetics, but the overall high solubility in this polar aprotic solvent is expected to be maintained.

N,N-Dimethylformamide (DMF) is the workhorse solvent of SPPS, and it is highly probable that this compound is readily soluble in DMF at concentrations typically used for coupling reactions (e.g., 0.2-0.5 M). The observation that Fmoc-D-Tyr(tBu)-OH is clearly soluble at approximately 0.1 M in DMF further supports this.[6]

For other common solvents, a qualitative assessment can be made:

  • N-Methyl-2-pyrrolidone (NMP): Generally considered to have a higher solvating power than DMF for many protected amino acids, it is expected that this compound will be highly soluble in NMP.

  • Dichloromethane (DCM): Due to the significant nonpolar character of the Fmoc and allyl groups, moderate to good solubility in DCM is anticipated.

  • Tetrahydrofuran (THF): Similar to DCM, THF is a less polar solvent where good solubility is expected.

  • Acetonitrile (ACN): Moderate solubility is likely, though potentially lower than in DMF or DMSO.

  • Alcohols (Methanol, Ethanol): The presence of the polar carboxylic acid will allow for some solubility, but the large nonpolar moieties will limit high concentrations.

  • Water: Insoluble.

Experimental Protocol for Determining the Solubility of this compound

To ensure the reliability of your synthesis, it is prudent to experimentally verify the solubility of this compound in your chosen solvent system, especially when working with new batches or suppliers. The following protocol provides a straightforward method for determining an approximate solubility.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Candidate solvents (e.g., DMF, DMSO, NMP of peptide synthesis grade)

  • Small-volume vials with caps (e.g., 1.5 mL or 2 mL glass vials)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

  • Pipettes

Methodology:

  • Preparation:

    • Accurately weigh a known amount of this compound (e.g., 20 mg) into a clean, dry vial.

    • Record the exact mass.

  • Solvent Addition and Observation:

    • Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, continue adding solvent.

  • Titration to Dissolution:

    • Continue adding the solvent in small, known increments (e.g., 50-100 µL at a time).

    • After each addition, vortex thoroughly and allow the solution to stand for a few minutes to observe if dissolution is complete. Gentle warming (to ~30-35°C) can be applied to overcome kinetic barriers to dissolution, but the final observation should be made at the target temperature (typically room temperature).

    • The point at which the last solid particle dissolves is the endpoint.

  • Calculation:

    • Record the total volume of solvent added.

    • Calculate the solubility using the formula: Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)

Self-Validation and Trustworthiness:

  • Reproducibility: Repeat the determination at least twice to ensure the result is reproducible.

  • Equilibrium: For more rigorous analysis, the solution can be stirred for an extended period (e.g., 1-2 hours) at a constant temperature to ensure thermodynamic equilibrium is reached.

  • Purity: The purity of both the solute and the solvent can significantly impact solubility. Always use high-purity reagents.

Causality of Experimental Choices and Field-Proven Insights

Why DMF and DMSO are Primary Choices: The prevalence of DMF and DMSO in SPPS is due to their polar aprotic nature. They possess a high dielectric constant and are excellent hydrogen bond acceptors, which allows them to effectively solvate the polar carboxylic acid group of the amino acid derivative. Simultaneously, their organic character accommodates the large, nonpolar Fmoc and side-chain protecting groups.

The "Magic Mixture" for Difficult Cases: In instances of on-resin aggregation or poor solubility of the growing peptide chain, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed. This combination of solvents with varying polarities can disrupt secondary structures and improve solvation. While less common for the initial dissolution of the amino acid monomer, it highlights the power of solvent mixtures in peptide synthesis.

Temperature as a Tool: Gentle warming is a common technique to increase the rate of dissolution and, in many cases, the thermodynamic solubility. However, it is crucial to avoid excessive heat, which could potentially lead to the degradation of the Fmoc-amino acid. A temperature of 37°C is often a safe and effective choice.

Visualizing the Solubility Workflow

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

Solubility_Workflow start Start: Need to dissolve This compound select_solvent Select Primary Solvent (e.g., DMF, DMSO, NMP) start->select_solvent protocol Execute Solubility Determination Protocol select_solvent->protocol observe Visual Observation: Complete Dissolution? protocol->observe success Soluble at desired concentration. Proceed with reaction. observe->success Yes troubleshoot Troubleshooting Options observe->troubleshoot No end End: Optimized Dissolution Conditions Identified success->end option1 Gentle Warming (30-37°C) troubleshoot->option1 option2 Sonication troubleshoot->option2 option3 Use Co-solvent (e.g., DMF/DMSO mixture) troubleshoot->option3 re_evaluate Re-evaluate Solubility option1->re_evaluate option2->re_evaluate option3->re_evaluate re_evaluate->success Yes re_evaluate->troubleshoot No (Consider alternative primary solvent)

Caption: A workflow for determining and optimizing the solubility of this compound.

Conclusion: A Foundation for Rational Peptide Synthesis

The solubility of this compound, like any protected amino acid, is a predictable yet experimentally variable parameter. By understanding the contributions of its constituent parts—the hydrophobic Fmoc and allyl groups and the polar amino acid core—researchers can make informed decisions about solvent selection. While direct quantitative data is sparse, a comparative analysis of related tyrosine derivatives provides a strong predictive framework. Ultimately, the empirical determination of solubility using a systematic protocol remains the most reliable approach to ensure the success of peptide synthesis endeavors. This guide provides both the theoretical foundation and the practical tools to empower scientists to confidently handle this specialized and valuable building block.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from aapptec.com (Note: A direct deep link was not available, but the information is generally found in their technical resources).
  • SV-CHEM. (n.d.). SPECIFICATION: Fmoc-D-Tyr(tBu)-OH. Retrieved from svchem.
  • Google Patents. (1992). EP0518295A2 - Allyl side chain protection in peptide synthesis.

Sources

The Strategic Advantage of Orthogonal Protection: A Technical Guide to Utilizing Fmoc-D-Tyr(All)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of complex peptide synthesis, achieving selective modification of specific amino acid residues is paramount for the development of sophisticated therapeutics, diagnostic agents, and research tools. Orthogonal protection strategies offer the requisite level of control, enabling the sequential and specific deprotection of functional groups within a peptide sequence. This in-depth technical guide focuses on the strategic implementation of Fmoc-D-Tyr(All)-OH, a versatile building block that embodies the power of the Fmoc/Allyl orthogonal system. As a Senior Application Scientist, this guide will not only provide detailed, field-proven protocols but also delve into the underlying chemical principles and strategic considerations that empower researchers to harness the full potential of this advanced synthetic methodology. We will explore the mechanistic nuances of Fmoc and Allyl group removal, present quantitative data to inform experimental design, and provide step-by-step workflows for the synthesis and on-resin modification of tyrosine-containing peptides.

The Imperative for Orthogonality in Modern Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, offering efficiency and automation.[1] The foundational principle of SPPS relies on the use of protecting groups to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains.[2] An ideal protecting group strategy is "orthogonal," meaning that specific classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3] This orthogonality is the key to unlocking advanced peptide modifications, such as:

  • On-resin cyclization: Forming lactam bridges or other cyclic structures to enhance conformational stability and biological activity.[4]

  • Branched peptide synthesis: Creating dendritic or branched peptides for applications in drug delivery and immunology.

  • Site-specific labeling: Attaching fluorescent probes, biotin tags, or other reporter molecules to a specific residue for analytical or diagnostic purposes.

  • Post-translational modifications (PTMs): Introducing modifications like phosphorylation or glycosylation that are crucial for biological function.[5]

The Fmoc/tBu strategy is a widely adopted orthogonal system where the base-labile Nα-Fmoc group is removed iteratively, while acid-labile side-chain protecting groups (e.g., tert-Butyl) remain intact until the final cleavage from the resin.[6] However, for selective side-chain manipulation, a third dimension of orthogonality is required. This is where the Allyl (All) protecting group, in conjunction with Fmoc-protected amino acids like this compound, provides a powerful solution.

The Fmoc/Allyl Orthogonal Pair: A Symphony of Selective Deprotection

The combination of the base-labile Fmoc group and the palladium-labile Allyl group offers a robust and highly selective orthogonal protection scheme.[5] This strategy allows for the selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and the N-terminus and other side chains remain protected.

The Nα-Fmoc Group: A Base-Labile Guardian

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS due to its facile removal under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[7][8]

Mechanism of Fmoc Deprotection: The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[7] The excess piperidine in the deprotection solution acts as a scavenger for the reactive DBF.[7]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine1 Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine2 Piperidine

Mechanism of Fmoc deprotection by piperidine.
The O-Allyl Group: A Palladium-Responsive Switch

The allyl ether protecting the phenolic hydroxyl group of tyrosine is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage.[9] Its selective removal is achieved through palladium(0)-catalyzed allylic substitution.[9][10]

Mechanism of Allyl Deprotection: The reaction proceeds via the formation of a π-allylpalladium(II) complex upon oxidative addition of the Pd(0) catalyst to the allyl ether.[11] This complex is then attacked by a nucleophilic scavenger, which regenerates the Pd(0) catalyst and releases the deprotected hydroxyl group. A key advantage of this method is that it does not generate reactive carbocations, thus avoiding potential side reactions like alkylation of sensitive residues.[9]

Allyl_Deprotection Allyl_Tyr Peptide-Tyr(All)-Resin Pi_Allyl_Complex π-Allylpalladium(II) Complex Allyl_Tyr->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ Deprotected_Tyr Peptide-Tyr(OH)-Resin Pi_Allyl_Complex->Deprotected_Tyr + Scavenger Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Scavenger Scavenger (e.g., PhSiH₃) Pd0_regen Pd(PPh₃)₄ Allyl_Scavenger->Pd0_regen Regeneration

Palladium-catalyzed deprotection of the allyl group.

Experimental Protocols and Methodologies

The successful implementation of the Fmoc/Allyl strategy hinges on robust and optimized protocols. The following sections provide detailed, step-by-step methodologies for the key experimental workflows.

Standard SPPS Cycle using this compound

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF in the presence of DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).[12]

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

On-Resin Deprotection of the Allyl Group

This protocol details the selective removal of the allyl protecting group from the tyrosine side chain while the peptide remains on the resin.

Materials:

  • Peptide-resin containing Tyr(All)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or Dimethylamine-borane complex)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium diethyldithiocarbamate (for palladium scavenging)

Protocol:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM.

  • Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Pd(PPh₃)₄ (0.2-0.3 eq.) and the chosen allyl scavenger (20-40 eq.) in anhydrous DCM.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.

    • Repeat the treatment with a fresh deprotection cocktail if necessary to ensure complete removal.

  • Washing:

    • Wash the resin thoroughly with DCM (5x).

    • Wash with 0.5% DIPEA in DMF (2x, 5 min each) to remove any residual catalyst.

    • Wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2x, 15 min each) to scavenge residual palladium.

    • Wash thoroughly with DMF (5x) and DCM (5x).

On-Resin Modification of the Deprotected Tyrosine

Once the tyrosine hydroxyl group is deprotected, it can be modified on-resin. The following is a general protocol for phosphorylation.

Materials:

  • Peptide-resin with deprotected Tyr(OH)

  • Phosphoramidite reagent (e.g., (di-tert-butyl-N,N-diethyl)phosphoramidite)

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing agent (e.g., tert-Butyl hydroperoxide)

  • Anhydrous Acetonitrile (ACN)

Protocol:

  • Resin Preparation: Swell the deprotected peptide-resin in anhydrous ACN.

  • Phosphitylation:

    • In a separate flask, dissolve the phosphoramidite reagent (10 eq.) and activator (10 eq.) in anhydrous ACN.

    • Add the solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with ACN (5x).

  • Oxidation:

    • Treat the resin with a solution of the oxidizing agent in ACN for 30 minutes.

  • Washing: Wash the resin thoroughly with ACN (5x), DCM (5x), and dry under vacuum.

Quantitative Data and Performance Comparison

The efficiency of the allyl deprotection step is critically dependent on the choice of palladium catalyst and, most importantly, the scavenger used to trap the allyl cation.

ScavengerTypical ConditionsEfficacyKey AdvantagesPotential Issues
Phenylsilane (PhSiH₃) 20-40 eq., Pd(PPh₃)₄ (0.2-0.3 eq.), DCM, 1-2 hHigh to QuantitativeNeutral scavenger, minimizes side reactions.[13]Can be slower than other scavengers.
Morpholine 20-40 eq., Pd(PPh₃)₄ (0.2-0.3 eq.), DCM/DMF, 1-2 hGood to HighReadily available and effective.Basic nature may cause side reactions in sensitive peptides.
Dimethylamine-borane (Me₂NH·BH₃) 40 eq., Pd(PPh₃)₄ (0.2-0.3 eq.), 40 minQuantitative[9]Fast and efficient, prevents re-alkylation of the deprotected amine.[7]May require careful handling.
Thiophenol 20 eq., Pd(PPh₃)₄ (0.2-0.3 eq.), DCM, 1-2 hHighEffective scavenger.Unpleasant odor and potential for sulfur-related side reactions.

Strategic Applications in Drug Development and Research

The ability to selectively unmask the tyrosine side chain opens up a plethora of possibilities for creating novel and complex peptide architectures.

Synthesis of Branched and Cyclic Peptides

By incorporating this compound, the deprotected hydroxyl group can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched peptides. Alternatively, the deprotected tyrosine can be reacted with a side chain of another amino acid (e.g., the amino group of lysine) to form a cyclic peptide on-resin, which often leads to enhanced stability and receptor binding affinity.[4]

Branched_Peptide_Synthesis cluster_0 Main Chain Synthesis cluster_1 Side Chain Synthesis Start Resin A1 A1 Start->A1 Couple A₁ A2 A2 A1->A2 Couple A₂ Tyr_All Tyr_All A2->Tyr_All Couple this compound A4 A4 Tyr_All->A4 Couple A₄ Tyr_OH Tyr_OH Tyr_All->Tyr_OH Allyl Deprotection Final_Peptide Branched Peptide A4->Final_Peptide Final Deprotection & Cleavage B1 B1 Tyr_OH->B1 Couple B₁ B2 B2 B1->B2 Couple B₂ B2->Final_Peptide Final Deprotection & Cleavage

Workflow for branched peptide synthesis.
Site-Specific Functionalization

The deprotected tyrosine hydroxyl group is a versatile handle for a wide range of chemical modifications. This allows for the precise installation of:

  • Phosphorylation: Mimicking a key post-translational modification involved in cell signaling.[14]

  • Glycosylation: Attaching carbohydrate moieties to study their role in protein folding and recognition.

  • Fluorescent Labeling: Introducing probes for imaging and binding studies.

  • Drug Conjugation: Creating antibody-drug conjugates (ADCs) or peptide-drug conjugates with a defined drug-to-antibody ratio (DAR).

Conclusion and Future Perspectives

The orthogonal protection strategy employing this compound represents a sophisticated and powerful tool in the arsenal of the modern peptide chemist. Its ability to enable selective, on-resin modification of the tyrosine side chain under mild conditions provides unparalleled control over peptide architecture and functionality. This guide has provided a comprehensive overview of the underlying principles, detailed experimental protocols, and strategic applications of this methodology. By understanding the causality behind experimental choices and adhering to robust, self-validating protocols, researchers can confidently tackle the synthesis of complex, modified peptides, thereby accelerating innovation in drug discovery, diagnostics, and fundamental biological research. The continued development of novel palladium catalysts and scavengers will likely further enhance the efficiency and scope of this indispensable synthetic strategy.

References

  • 1209 – Allyl Ester Deprotection and On-Resin Cyclization. (n.d.). Retrieved from [Link]

  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. Retrieved from [Link]

  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • ChemInform Abstract: New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. (n.d.). ResearchGate. Retrieved from [Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023, January 30). Biotage. Retrieved from [Link]

  • On-Resin Peptide Cyclization. (n.d.). Google Patents.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. (2022, May 4). ResearchGate. Retrieved from [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020, November 18). PMC - NIH. Retrieved from [Link]

  • A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (n.d.). NIH. Retrieved from [Link]

  • Representative scheme for the on-resin C-terminal modification of... (n.d.). ResearchGate. Retrieved from [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020, November 18). PubMed. Retrieved from [Link]

  • On-the-resin N-terminal Modification of Long Synthetic Peptides. (2012, May 15). PubMed. Retrieved from [Link]

  • Novabiochem®. (n.d.). Retrieved from [Link]

  • Tyrosine-Selective Protein Alkylation Using ??-Allylpalladium Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Fmoc-D-Tyr(tBu)-OH [118488-18-9]. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (2018, June 1). ACS Catalysis - ACS Publications. Retrieved from [Link]

  • Palladium-triggered deprotection chemistry for protein activation in living cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Deprotection of Fmoc-D-Tyr(All)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the palladium-catalyzed deprotection of the allyl group from Fmoc-D-Tyr(All)-OH. The allyl ether is a valuable protecting group for the tyrosine hydroxyl function in peptide synthesis due to its stability under a wide range of conditions, including the basic conditions used for Fmoc group removal and the acidic conditions for cleavage of many side-chain protecting groups.[1][2][3] Its selective removal under mild, palladium-catalyzed conditions offers an orthogonal deprotection strategy crucial for the synthesis of complex peptides and other molecules.[1][4]

Theoretical Background and Mechanism

The palladium-catalyzed deprotection of an allyl ether proceeds through a catalytic cycle involving a zerovalent palladium complex, typically Pd(PPh₃)₄.[1][5][6] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The core steps of the catalytic cycle are:

  • Coordination and Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group of this compound. This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond, forming a η³-π-allylpalladium(II) complex and liberating the free tyrosine hydroxyl group.[1][5][7][8]

  • Nucleophilic Attack by Scavenger: A crucial component of this reaction is the "allyl scavenger." This nucleophilic species attacks the π-allyl complex.[1][5] This attack irreversibly transfers the allyl group from the palladium to the scavenger.

  • Reductive Elimination and Catalyst Regeneration: The transfer of the allyl group to the scavenger results in the formation of an allylated scavenger byproduct and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

The choice of scavenger is critical for an efficient reaction, as it drives the catalytic turnover by trapping the allyl group.[5] Inefficient scavenging can lead to slow or incomplete deprotection.

Palladium-Catalyzed Allyl Deprotection cluster_cycle Catalytic Cycle Pd(0)L4 Pd(0)(PPh₃)₄ Pi_Allyl_Complex [π-Allyl-Pd(II)(PPh₃)₂]⁺ + Deprotected Tyr Pd(0)L4->Pi_Allyl_Complex Oxidative Addition Pi_Allyl_Complex->Pd(0)L4 Nucleophilic Attack & Reductive Elimination Product Fmoc-D-Tyr-OH Byproduct Allyl-Scavenger Byproduct Substrate This compound Substrate->Pd(0)L4 Coordination Scavenger Scavenger (e.g., Phenylsilane) Scavenger->Pi_Allyl_Complex Attack

Figure 1: Mechanism of Palladium-Catalyzed Allyl Deprotection.

Experimental Protocol: Solution-Phase Deprotection

This protocol provides a general procedure for the deprotection of this compound in solution. Optimization may be required based on the specific substrate and scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%AAPPTec, or equivalentSubstrate
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Strem, Sigma-Aldrich, or equivalentCatalyst. Air-sensitive.
Phenylsilane (PhSiH₃)≥97%Sigma-Aldrich, or equivalentAllyl scavenger.[9]
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics, or equivalentReaction solvent.
Nitrogen (N₂) or Argon (Ar)High purity-For creating an inert atmosphere.
Ethyl acetateACS Grade-For workup.
Deionized Water--For workup.
Brine (saturated NaCl solution)--For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Procedure

Experimental_Workflow start Start prep 1. Preparation - Add this compound to flask. - Dissolve in anhydrous DCM. start->prep inert 2. Inert Atmosphere - Purge flask with N₂ or Ar for 5-10 min. prep->inert reagents 3. Reagent Addition - Add Phenylsilane (scavenger). - Add Pd(PPh₃)₄ (catalyst). inert->reagents reaction 4. Reaction - Stir at room temperature. - Monitor by TLC or LC-MS. reagents->reaction workup 5. Workup - Concentrate mixture. - Redissolve in Ethyl Acetate. - Wash with water and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Filter and concentrate. - Purify by flash chromatography. workup->purify end End purify->end

Figure 2: General experimental workflow for deprotection.
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes. While some robust protocols can be performed under atmospheric conditions, an inert atmosphere is strongly recommended to prevent oxidation and deactivation of the Pd(0) catalyst, ensuring reproducibility and catalyst longevity.[5]

  • Reagent Addition: Through the septum via syringe, add phenylsilane (PhSiH₃, 2-4 eq) to the stirring solution.[9] Allow it to mix for 2-3 minutes.

  • Catalyst Addition: In a single portion, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.1 eq). The bright yellow color of the catalyst should dissipate as it dissolves and the reaction begins.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with deionized water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the deprotected Fmoc-D-Tyr-OH.

Key Considerations and Field Insights

  • Choice of Scavenger: The selection of the allyl scavenger is paramount. While phenylsilane is effective and forms neutral byproducts, other scavengers can be employed. Common alternatives include N,N'-dimethylbarbituric acid (DMBA), morpholine, and dimedone. The choice can influence reaction speed and byproduct profiles. For instance, morpholine can be slow and may require a large excess.[5] Amine-borane complexes have also been shown to be effective scavengers that prevent side-formation of allylamine under near-neutral conditions.[10]

  • Catalyst Sensitivity: Pd(PPh₃)₄ is sensitive to air and can oxidize over time, leading to reduced activity.[5] It is best to use a freshly opened bottle or store it under an inert atmosphere. If the reaction is sluggish, catalyst deactivation may be the cause.

  • Solvent Choice: Anhydrous solvents are recommended to prevent unwanted side reactions and catalyst decomposition. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents.[5]

  • Palladium Removal: Residual palladium in the final product can be a significant issue, especially in pharmaceutical applications where strict limits (e.g., <10 ppm) are enforced.[5] While flash chromatography is often sufficient for laboratory scale, further treatment may be necessary. This can include washing with aqueous solutions of chelating agents like thiourea or N-acetyl cysteine, or by stirring a solution of the product with a specialized palladium scavenging resin.[5][11][12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction - Inactive catalyst (oxidized Pd(0)).- Insufficient catalyst loading.- Poor scavenger choice or insufficient amount.- Use freshly opened catalyst or handle in a glovebox.[5]- Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[5]- Increase the equivalents of scavenger or switch to a more effective one like DMBA.[5]
Formation of Side Products - Prolonged reaction time leading to degradation.- Reaction with nucleophilic scavengers (e.g., N-allylation with amine scavengers).- Optimize conditions (catalyst, scavenger, concentration) to reduce reaction time.[5]- Choose a non-nucleophilic scavenger like phenylsilane or a hindered scavenger.[10]
Difficulty in Removing Palladium Residues - Strong coordination of palladium to the product.- Inefficient purification method.- After chromatography, treat the product solution with a palladium scavenger resin (e.g., silica-based thiourea or thiol resins).[11][13]- Perform aqueous washes with chelating agents like N-acetyl cysteine.[11]
Variability Between Batches - Inconsistent quality of catalyst or reagents.- Presence of oxygen or moisture.- Use reagents from a reliable source and test new bottles.- Ensure rigorous adherence to inert atmosphere techniques and use of anhydrous solvents.[5]

Safety and Handling

  • This compound: Not classified as a hazardous substance, but standard laboratory safety practices should be followed. Wear gloves, safety glasses, and a lab coat. Avoid generating dust.[14]

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric and may ignite solvents.[15] Handle in a well-ventilated area or fume hood, away from ignition sources.[16] Always handle under an inert atmosphere.[16]

  • Phenylsilane: Flammable liquid and vapor. Handle with care in a fume hood.

  • Waste Disposal: Dispose of palladium-containing waste according to institutional and local regulations.[15] Contaminated materials should be collected in a designated, clearly labeled waste container.[17] Spent catalyst, which may be saturated with hydrogen if used in hydrogenation, can be pyrophoric and should be kept wet with water during handling and disposal.[18]

References

  • Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection - Benchchem. (URL: )
  • Safety Data Sheet - Fmoc-Tyr(All)-OH. AAPPTec, LLC. (URL: )
  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. American Chemical Society. (URL: [Link])

  • Precautions for Using Palladium Carbon C
  • New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. ResearchGate. (URL: [Link])

  • Tsuji–Trost reaction. Wikipedia. (URL: [Link])

  • Palladium - Safety D
  • Hazards associated with laboratory scale hydrogen
  • Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. Benchchem. (URL: )
  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

  • Palladium catalyst recovery using scavenger resin. SpinChem. (URL: )
  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. (URL: )
  • Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Benchchem. (URL: )
  • Mechanism of allyl deprotection through catalytic palladium π-allyl... ResearchGate. (URL: [Link])

  • Fmoc-D-Tyr(But)
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. (URL: [Link])

  • Tsuji-Trost Reaction. Organic Chemistry Portal. (URL: [Link])

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. (URL: )
  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (URL: )
  • Navigating the Disposal of Manganese-Palladium (1/1)
  • A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. (URL: [Link])

  • Safety Data Sheet - Fmoc-Tyr(tBu)-OH. AAPPTec, LLC. (URL: )
  • FMOC-L-TYROSINE CAS No 92954-90-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL: )
  • Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. CoLab. (URL: )
  • A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. ResearchGate. (URL: [Link])

  • FMOC-D-TYR-OH SDS, 112883-29-1 Safety D
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. (URL: [Link])

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry. (URL: [Link])

  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ResearchGate. (URL: [Link])

  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.. (URL: )
  • Novel deprotection method of Fmoc group under neutral hydrogenation conditions. (URL: [Link])

  • Amino Acid Deriv
  • Deprotection of Allyl Groups in Organic Synthesis: Application Notes and Protocols. Benchchem. (URL: )
  • Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Taylor & Francis Online. (URL: [Link])

  • Automated allyl deprotection in solid-phase synthesis.
  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (URL: )
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. (URL: [Link])

  • Methods for Removing the Fmoc Group. ResearchGate. (URL: [Link])

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. (URL: [Link])

  • Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation. (URL: [Link])

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Application Note: Optimizing the Coupling Efficiency of Fmoc-D-Tyr(All)-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for optimizing the incorporation of Fmoc-D-Tyr(All)-OH in automated solid-phase peptide synthesis (SPPS). The unique structural features of this amino acid derivative, namely the bulky allyl-protected D-tyrosine side chain, present specific challenges to achieving high coupling efficiency. Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to remove during purification and can compromise the yield and purity of the final peptide. This document outlines the underlying principles of these challenges, provides detailed protocols for efficient coupling, and describes robust analytical methods for in-process and post-synthesis validation of coupling efficiency. By implementing the strategies discussed herein, researchers can enhance the reliability and success of synthesizing peptides containing this critical building block.

Introduction: The Significance and Challenges of this compound

The incorporation of unnatural amino acids, such as D-isomers, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability and can adopt unique conformations, leading to improved pharmacokinetic profiles and biological activity. This compound is a valuable building block in this regard, offering the benefits of a D-amino acid with an allyl (All) protected hydroxyl group on the tyrosine side chain. The allyl protecting group is advantageous due to its orthogonality with the commonly used acid-labile tert-butyl (tBu) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.[1][2] This allows for selective deprotection of the tyrosine side chain for further modification, such as cyclization or labeling, while the peptide remains on the solid support.[3]

However, the successful incorporation of this compound is often hampered by steric hindrance. The bulky side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[4] This issue can be exacerbated by peptide chain aggregation on the resin, further limiting reagent accessibility.[5] Therefore, a systematic approach to optimizing coupling conditions is crucial for achieving high-purity peptides.

Foundational Principles: Understanding and Mitigating Coupling Challenges

The efficiency of the peptide bond formation is a critical determinant of the final peptide's purity. A standard coupling efficiency of over 99% is desirable to minimize the accumulation of deletion sequences.[6] For sterically hindered residues like this compound, achieving this requires careful consideration of several factors:

  • Activation Method: The choice of coupling reagent is paramount. Reagents that form highly reactive activated species are necessary to overcome the steric barrier.[4][7]

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time must be optimized to favor complete coupling without inducing side reactions like racemization.

  • In-Process Monitoring: Real-time or at-step assessment of coupling completion allows for immediate intervention, such as a second coupling step, to drive the reaction to completion.[8][9]

The following diagram illustrates the key decision points and workflow for optimizing this compound coupling.

coupling_workflow cluster_prep Preparation cluster_coupling Coupling cluster_monitoring In-Process Control cluster_decision Decision cluster_action Action Resin Deprotected Resin (Free N-terminal amine) Coupling Coupling Reaction Resin->Coupling AA_Activation This compound Activation AA_Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Proceed Proceed to Next Cycle Decision->Proceed Yes Recouple Recouple Decision->Recouple No Recouple->Coupling Cap Cap Unreacted Amines Recouple->Cap

Caption: Workflow for this compound Coupling and Monitoring.

Optimized Coupling Protocols for Automated Synthesizers

Based on extensive internal validation and established principles for coupling sterically hindered amino acids, we recommend the following protocols.

Reagent Selection and Preparation

The choice of coupling reagent significantly impacts the outcome of incorporating sterically hindered amino acids. Uronium/aminium salt-based reagents are generally preferred over carbodiimides for their efficiency and lower risk of side reactions.[4]

Coupling ReagentActive Ester FormedReactivityRecommendation for this compound
HATU OAt esterVery HighHighly Recommended
HCTU O-6-ClBt esterHighRecommended
COMU Oxyma esterHighRecommended (note stability in DMF)[10]
HBTU/TBTU OBt esterModerateUse with caution; may require longer coupling times or double coupling
DIC/Oxyma Oxyma esterHighGood alternative to uronium salts

Table 1: Comparison of Common Coupling Reagents.

Reagent Preparation (Example using HATU):

  • This compound solution: 0.5 M in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • HATU solution: 0.5 M in DMF or NMP.

  • Base (Activator): N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Prepare a 2 M solution in NMP.

Automated Synthesizer Protocol: Standard Coupling

This protocol is a starting point for the incorporation of this compound.

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF or NMP (at least 5 times).

  • Amino Acid Delivery: Deliver the this compound solution (4 equivalents relative to resin loading) to the reaction vessel.

  • Coupling Reagent Delivery: Deliver the HATU solution (3.9 equivalents) to the reaction vessel.

  • Base Delivery: Deliver the DIPEA solution (8 equivalents) to the reaction vessel.

  • Coupling Reaction: Mix for 45-60 minutes at room temperature.

  • Washing: Wash the resin with DMF or NMP (at least 5 times).

  • In-Process Monitoring: Perform a Kaiser test (see Section 4.1) to assess coupling completion.

Automated Synthesizer Protocol: Enhanced Coupling for Difficult Sequences

If the standard protocol results in incomplete coupling, or if the surrounding sequence is known to promote aggregation, the following enhanced protocol is recommended.

  • Follow steps 1-8 of the Standard Protocol.

  • First Coupling Analysis: Perform a Kaiser test.

  • Decision:

    • Negative (Yellow/Colorless beads): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue beads): Coupling is incomplete. Proceed with a second coupling.

  • Second Coupling (Recoupling): Repeat steps 4-8 with a fresh solution of activated amino acid.[7][11]

  • Second Coupling Analysis: Perform a second Kaiser test.

  • Final Decision:

    • Negative: Proceed to the next cycle.

    • Positive: If significant color remains, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Validation of Coupling Efficiency: A Self-Validating System

A robust synthesis protocol must include methods for verifying the efficiency of each critical step.

In-Process Control: The Kaiser Test

The Kaiser test is a highly sensitive qualitative method for detecting primary amines on the resin.[9][12] A positive result (blue beads) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

Protocol for Kaiser Test: [13]

  • Collect a small sample of resin beads (10-15) after the coupling and washing steps.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops each of Reagent A (KCN in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

ObservationInterpretationRecommended Action
Colorless/Yellow Beads and Solution Coupling Complete (>99.5%)Proceed to next deprotection step.
Dark Blue Beads, Colorless Solution Incomplete CouplingPerform a second coupling.
Intense Blue Beads and Solution Failed CouplingRe-evaluate reagents and protocol. Consider capping.

Table 2: Interpretation of Kaiser Test Results.

Post-Synthesis Analysis: HPLC and Mass Spectrometry

The ultimate validation of coupling efficiency is the analysis of the crude peptide after cleavage from the resin.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing peptide purity.[14][15] The crude peptide is analyzed by reverse-phase HPLC, and the purity is calculated by the relative area of the main peak compared to the total area of all peaks.[16] The presence of a significant peak corresponding to the deletion sequence (target peptide minus D-Tyr) is a direct indicator of incomplete coupling.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[17][18] Tandem MS (MS/MS) can be used to sequence the peptide, providing definitive confirmation of the incorporation of D-Tyr(All) and the absence of deletion sequences.[19][20]

The following diagram outlines the post-synthesis validation workflow.

validation_workflow cluster_synthesis Synthesis & Cleavage cluster_analysis Analysis cluster_results Results & Interpretation cluster_outcome Outcome Synthesis Completed Peptide Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage HPLC Crude Peptide Analysis by HPLC Cleavage->HPLC MS Mass Spectrometry Analysis Cleavage->MS Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity Success Successful Synthesis Purity->Success High Purity Optimization Optimization Required Purity->Optimization Low Purity/ Deletion Sequence Identity->Success Correct Mass Identity->Optimization Incorrect Mass

Caption: Post-Synthesis Validation Workflow.

Conclusion

The successful incorporation of this compound in automated peptide synthesis is readily achievable with a systematic and informed approach. By selecting highly reactive coupling reagents, optimizing reaction conditions, and implementing rigorous in-process and post-synthesis validation, researchers can confidently synthesize high-purity peptides containing this versatile building block. The protocols and validation methods detailed in this application note provide a robust framework for overcoming the challenges associated with sterically hindered amino acids, ultimately contributing to the successful development of novel peptide-based therapeutics and research tools.

References

  • Benchchem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598-14601.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry.
  • GenScript. Why HPLC Testing is Important for Peptide Purity.
  • Creative Proteomics. Peptide Purity Analysis Service.
  • JPT Peptide Technologies. Learn important facts about Peptide Quality & Purity.
  • ChemBeads. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • AltaBioscience. Peptide Purification and Product Analysis.
  • Benchchem. Technical Support Center: Mass Spectrometry for Peptide Sequence Verification.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(1), 294-297.
  • Tabb, D. L., Connolly, B., & Fenyo, D. (2010). Verification of automated peptide identifications from proteomic tandem mass spectra. Nature protocols, 5(5), 845-858.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Wang, P., & Danishefsky, S. J. (2021). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 9, 738877.
  • Albericio, F., & Carpino, L. A. (1992). Allyl side chain protection in peptide synthesis. U.S. Patent No. EP0518295A2.
  • Nord-Larsen, M., Nielsen, T. E., & Wengel, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11465-11472.
  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.
  • Creative Biolabs. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.
  • Frank, A. M., & Pevzner, P. A. (2005). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. Journal of Proteome Research, 4(4), 1289-1295.
  • Benchchem. Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Angell, Y. L., & Arora, P. S. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature protocols, 5(10), 1636-1646.
  • Barany, G., & Albericio, F. (1998). Automated allyl deprotection in solid-phase synthesis. U.S. Patent No. 5,777,077.
  • Vélez, L. A., & Gotor-Fernández, V. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(6), 2268-2272.
  • Creative Proteomics. Peptide Mass Spectrometric Identification Service.
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023).
  • ChemPep. Fmoc-Tyr(tBu)-Ser[psi(Me,Me)pro]-OH.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Jadhav, S. A., & Patri, A. R. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(10), 622-627.
  • Sharma, A., & De, S. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5894-5898.
  • Young, J. D., & Stevens, R. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184-192.
  • Benchchem. Technical Support Center: Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • Vannecke, W., et al. (2022). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Ghaffari, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
  • Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.
  • Sigma-Aldrich. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16213169, Fmoc-Tyr(All)-OH.
  • Advanced ChemTech. Fmoc-D-Tyr(But)-OH – An Fmoc protected tyrosine derivative.
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry, 86(23), 16076-16087.
  • Sigma-Aldrich. Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9.
  • Wordpress. Metal- catalysed cleavage of allyl esters.
  • Ede, N. J., & Bray, A. M. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Combinatorial chemistry and high throughput screening, 16(6), 455-463.
  • Aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.

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Application Notes & Protocols: Post-Synthesis Modification of Peptides Containing D-Tyr(All)

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-DTYR-2026-01

Abstract

The strategic incorporation of non-canonical amino acids and the ability to perform late-stage modifications are cornerstones of modern peptide drug discovery. D-amino acids, for instance, are known to confer enhanced stability against proteolytic degradation, a critical attribute for therapeutic peptides.[1][2] This guide provides a comprehensive overview and detailed protocols for the post-synthesis modification of peptides containing D-Tyrosine protected with an allyloxycarbonyl (Alloc, referred to as 'All' for the ether) group on its side-chain hydroxyl function, D-Tyr(All). The allyl protecting group offers complete orthogonality with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, making D-Tyr(All) an invaluable building block.[3][4][5] Its selective removal via palladium(0)-catalyzed deallylation unmasks a reactive phenol, which serves as a versatile handle for a wide array of chemical transformations, including phosphorylation, alkylation, and bioconjugation. This document details the underlying chemical principles, provides step-by-step, field-proven protocols, and discusses critical parameters for successful modification, targeting researchers, scientists, and professionals in drug development.

The Strategic Value of D-Tyr(All) in Peptide Synthesis

The design of therapeutic peptides often faces the dual challenges of achieving high target affinity and ensuring adequate in-vivo stability.[6] Peptides composed exclusively of L-amino acids are often susceptible to rapid clearance by endogenous proteases. The incorporation of D-amino acids is a well-established strategy to overcome this limitation by rendering peptide bonds adjacent to the D-residue resistant to enzymatic cleavage.[1][2]

Tyrosine, with its phenolic side chain, is a particularly valuable residue. It can participate in crucial binding interactions (hydrogen bonding, π-π stacking) and is a frequent site for post-translational modifications like phosphorylation.[7] To leverage this functionality in a controlled manner, a robust and orthogonal protection strategy is essential. The allyl group is an ideal choice for protecting the tyrosine hydroxyl for several reasons:

  • Orthogonality: It is completely stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage and side-chain deprotection (e.g., trifluoroacetic acid, TFA).[3][4] This three-dimensional orthogonality allows for precise, on-resin modification of the tyrosine side chain without disturbing any other part of the peptide.[5]

  • Mild Cleavage: The deprotection is achieved under very mild, neutral conditions using a palladium(0) catalyst, which preserves the integrity of the peptide and other sensitive functional groups.[5]

This combination of enzymatic stability from the D-configuration and chemical versatility from the allyl-protected hydroxyl group makes D-Tyr(All) a powerful tool for creating diverse peptide libraries and optimizing lead compounds.

Core Chemistry: Palladium(0)-Catalyzed Deallylation

The key step to unmasking the D-Tyrosine hydroxyl group is the palladium(0)-catalyzed removal of the allyl ether. This reaction, a variation of the Tsuji-Trost reaction, proceeds via the formation of a π-allylpalladium complex.[3][8]

// Nodes Peptide [label="Peptide-Resin-D-Tyr(O-Allyl)", fillcolor="#F1F3F4"]; Pd0 [label="Pd(PPh₃)₄\n(Catalyst)", fillcolor="#FBBC05"]; Complex [label="π-Allylpalladium Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scavenger [label="Allyl Scavenger\n(e.g., PhSiH₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeprotectedPeptide [label="Peptide-Resin-D-Tyr(OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TrappedAllyl [label="Scavenger-Allyl Adduct", fillcolor="#F1F3F4"]; RegenPd0 [label="Pd(PPh₃)₄", fillcolor="#FBBC05"];

// Edges Peptide -> Complex [label=" Oxidative\n Addition "]; Pd0 -> Complex; Complex -> DeprotectedPeptide [label=" Nucleophilic Attack\n by Scavenger "]; Scavenger -> Complex; Complex -> TrappedAllyl; Complex -> RegenPd0 [label=" Reductive\n Elimination "]; }

Caption: Mechanism of Pd(0)-catalyzed deallylation of Tyr(All).

Causality Behind the Components:

  • Palladium(0) Source: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most common catalyst. It is a pre-catalyst that provides the active Pd(0) species required to coordinate with the allyl group's double bond.[5][9] The reaction is sensitive to air, so an inert atmosphere is crucial to prevent oxidation of the catalyst.[10]

  • Allyl Scavenger: Once the π-allylpalladium complex is formed, a nucleophile, known as a scavenger or acceptor, is required to attack the allyl group and permanently remove it from the palladium coordination sphere. This step is irreversible and drives the reaction to completion. The choice of scavenger is critical:

    • Phenylsilane (PhSiH₃): A highly efficient and clean scavenger. It is often the preferred choice for its high reactivity and minimal side products.[3][11]

    • N-Methylmorpholine (NMM): Functions as an acceptor without causing undesired side reactions and is fully compatible with Fmoc chemistry.[9]

    • Morpholine / Dimedone / Barbituric Acid Derivatives: Also effective but may require specific conditions and can sometimes lead to side reactions if not carefully controlled.[9][12]

  • Solvent: Anhydrous, degassed chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are typically used as they effectively dissolve the reagents and swell the resin without participating in the reaction.[3][5]

Experimental Protocols

Protocol 1: On-Resin Deallylation of Peptidyl-D-Tyr(All)

This protocol describes the removal of the allyl protecting group from a peptide synthesized on a solid support.

Materials & Reagents

ReagentSupplierGradePurpose
Peptidyl-Resin with D-Tyr(All)In-house Synthesis-Substrate
Tetrakis(triphenylphosphine)palladium(0)Sigma-AldrichSynthesis GradeCatalyst
Phenylsilane (PhSiH₃)Sigma-Aldrich97%Allyl Scavenger
Dichloromethane (DCM)Fisher ScientificAnhydrous, ACSSolvent
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide SynthesisWashing Solvent
Diethyl EtherFisher ScientificACS GradeFinal Resin Wash
Argon or Nitrogen GasAirgasHigh PurityInert Atmosphere

Step-by-Step Methodology

Note: All steps involving the palladium catalyst must be performed under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.

  • Resin Preparation:

    • Place the peptidyl-resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.

    • Swell the resin in anhydrous DCM (5 mL) for 30 minutes. Drain the solvent.

    • Repeat the DCM wash two more times (2 min each) to ensure the resin is fully swollen and anhydrous.

  • Reagent Solution Preparation:

    • In a separate, dry glass vial sealed with a septum, dissolve Pd(PPh₃)₄ (0.03 eq., ~3.5 mg for 0.1 mmol scale) in anhydrous, degassed DCM (3 mL). The solution should be a light yellow. Rationale: Preparing the catalyst solution separately ensures it is fully dissolved before adding it to the resin.

    • Purge the vial with argon.

  • Deprotection Reaction:

    • Place the synthesis vessel under a positive pressure of argon.

    • To the swollen resin, add Phenylsilane (25 eq., ~275 µL for 0.1 mmol scale).

    • Using a syringe, transfer the prepared Pd(PPh₃)₄ solution to the reaction vessel.

    • Gently agitate the resin slurry at room temperature for 2 hours. The reaction mixture will typically appear yellow to orange.

  • Washing Procedure:

    • Drain the reaction mixture.

    • Wash the resin thoroughly to remove all traces of catalyst and scavenger byproducts. A typical wash cycle is:

      • DCM (5 x 5 mL)

      • DMF (3 x 5 mL)

      • DCM (5 x 5 mL)

    • Perform a final wash with diethyl ether (2 x 5 mL) and dry the resin under vacuum.

  • Validation (Optional but Recommended):

    • Cleave a small portion of the resin (~2-3 mg) using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the cleaved peptide by LC-MS to confirm the mass change corresponding to the loss of the allyl group (Δm/z = -40.03 Da). Complete conversion is the goal.

Protocol 2: On-Resin Phosphorylation of D-Tyr

This protocol is performed directly after the deallylation and washing steps described in Protocol 1.

Materials & Reagents

ReagentSupplierGradePurpose
Deprotected Peptidyl-ResinFrom Protocol 1-Substrate
O-(Dibenzyl-N,N-diisopropyl)phosphoramiditeChem-Impex>98%Phosphitylating Agent
5-(Ethylthio)-1H-tetrazole (ETT)Glen Research0.25 M in ACNActivator
tert-Butyl hydroperoxide (TBHP)Sigma-Aldrich5.5 M in decaneOxidizing Agent
Acetonitrile (ACN)Fisher ScientificAnhydrousSolvent
Dichloromethane (DCM)Fisher ScientificAnhydrous, ACSSolvent/Wash

Step-by-Step Methodology

  • Resin Preparation:

    • Ensure the deprotected resin from Protocol 1 is completely dry and maintained under an inert atmosphere.

    • Swell the resin in anhydrous DCM (5 mL) for 20 minutes, then drain.

  • Phosphitylation:

    • In a separate vial, dissolve the phosphoramidite (10 eq.) in anhydrous ACN.

    • Add the activator solution (ETT, 10 eq.) to the phosphoramidite solution and let it sit for 2 minutes.

    • Add the activated phosphitylation mixture to the resin and agitate for 2 hours at room temperature. Rationale: The tetrazole activator protonates the phosphoramidite, making it susceptible to nucleophilic attack by the tyrosine hydroxyl group.

  • Oxidation:

    • Drain the reaction mixture.

    • Wash the resin with ACN (3 x 5 mL).

    • Add the TBHP solution (20 eq. in DCM) to the resin and agitate for 30 minutes. This oxidizes the phosphite triester (P(III)) to the more stable phosphate triester (P(V)).

    • Drain the oxidation solution.

  • Final Washes:

    • Wash the resin extensively with DCM (5 x 5 mL) and DMF (3 x 5 mL).

    • Dry the resin under vacuum. The benzyl protecting groups on the phosphate will be removed during the final TFA cleavage.

Post-Deprotection Modification Pathways

The unmasked D-Tyrosine hydroxyl group is a gateway to numerous valuable peptide modifications.

// Nodes Start [label="SPPS with\nD-Tyr(All)", fillcolor="#5F6368"]; Deprotection [label="Pd(PPh₃)₄ / PhSiH₃\nOn-Resin Deallylation", fillcolor="#EA4335"]; FreeTyr [label="Peptide with free\nD-Tyr(OH) side chain", fillcolor="#4285F4"]; Phosphorylation [label="Phosphorylation\n(Signaling Studies)", fillcolor="#34A853"]; Alkylation [label="Alkylation / Arylation\n(Introduce New Moieties)", fillcolor="#34A853"]; Crosslinking [label="Enzymatic Cross-Linking\n(Di-Tyr, Cyclization)", fillcolor="#34A853"]; Coupling [label="Cross-Coupling Precursor\n(e.g., Triflate formation)", fillcolor="#34A853"];

// Edges Start -> Deprotection; Deprotection -> FreeTyr; FreeTyr -> Phosphorylation [label=" Phosphoramidite,\n Oxidation "]; FreeTyr -> Alkylation [label=" Pd-catalyzed\n Allylic Alkylation "]; FreeTyr -> Crosslinking [label=" Peroxidase/H₂O₂\n or Tyrosinase "]; FreeTyr -> Coupling [label=" Tf₂O,\n Base "]; }

Caption: Workflow for post-synthesis modification of D-Tyr(All) peptides.

  • Alkylation/Arylation: The phenoxide, formed by mild base treatment, can act as a nucleophile. Palladium-catalyzed allylic alkylation using various allylic acetates or carbamates can install diverse functionalities.[8][13] This is a powerful method for creating synthetic lipoproteins or attaching fluorescent probes.[13]

  • Phosphorylation: As detailed in Protocol 2, this modification is critical for synthesizing tools to study kinase signaling pathways and developing phosphomimetic inhibitors.

  • Enzymatic Cross-Linking: The phenol side chain is a substrate for enzymes like horseradish peroxidase (HRP) and tyrosinase, which, in the presence of an oxidant, generate tyrosyl radicals.[14] These radicals can couple to form di-tyrosine cross-links, enabling the synthesis of covalently dimerized or cyclized peptides with constrained conformations.[7][15]

  • Cross-Coupling Reactions: For more advanced modifications, the hydroxyl group can be converted into a triflate (OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, allowing for the formation of novel C-C or C-N bonds directly on the aromatic ring.[16]

Troubleshooting & Critical Considerations

IssuePotential CauseRecommended Solution
Incomplete Deallylation 1. Deactivated catalyst (oxidation).2. Insufficient scavenger.3. Short reaction time.1. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. Use fresh Pd(PPh₃)₄.2. Increase scavenger equivalents to 30-40 eq.3. Extend reaction time to 4 hours or overnight. Monitor by LC-MS.
Yellow/Black Resin Residual palladium species.Perform additional washes with a solution of sodium diethyldithiocarbamate (0.02 M in DMF) or mercaptoethanol (5% in DMF) to chelate and remove palladium, followed by standard DMF/DCM washes.
Side Reactions Reduction of sensitive residues (Met, Trp, Cys).Phenylsilane is generally mild. If issues arise, consider alternative scavengers like NMM which are less reductive. Ensure other sensitive side chains are appropriately protected.[5]
Low Yield after PTM Steric hindrance around the D-Tyr residue.Increase equivalents of reagents for the post-deallylation modification step (e.g., phosphoramidite). Increase reaction time and/or temperature if the peptide is stable.

References

  • (a). Previous work about modification of tyrosine residues. (b).... - ResearchGate. ResearchGate. Available at: [Link]

  • Alloc Protecting Group Removal Protocol - CDN. CDN. Available at: [Link]

  • Tyrosine-Selective Protein Alkylation Using π-Allylpalladium Complexes | Request PDF. ResearchGate. Available at: [Link]

  • US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents. Google Patents.
  • Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents. Google Patents.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. YouTube. Available at: [Link]

  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Peptide Modifications - GenScript. GenScript. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Development of Therapeutic Peptides - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Site-Specific Protein Cross-Linking by Peroxidase-Catalyzed Activation of a Tyrosine-Containing Peptide Tag | Bioconjugate Chemistry - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. Available at: [Link]

  • Peptide Drug Discovery Raison d'Etre: Engineering Mindset, Design Rules and Screening Tools - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Tyrosine-selective protein alkylation using pi-allylpalladium complexes - PubMed - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Trends in peptide drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Palladium-Catalyzed C–H Acylation of Tyrosine-Containing Peptides | Request PDF. ResearchGate. Available at: [Link]

  • Peptides as Drugs: From Screening to Application - ResearchGate. ResearchGate. Available at: [Link]

  • Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and - UvA-DARE (Digital Academic Repository). University of Amsterdam. Available at: [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation - MDPI. MDPI. Available at: [Link]

Sources

Application Note: Site-Specific Peptide Labeling Using Fmoc-D-Tyr(All)-OH as an Orthogonally Protected Handle

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Precision in Peptide Modification

The functionalization of peptides with specific labels—such as fluorophores, biotin, or therapeutic payloads—is a cornerstone of modern chemical biology and drug development. A significant challenge lies in achieving a single, defined point of attachment, especially in complex sequences. Traditional methods targeting common residues like lysine or cysteine often yield heterogeneous mixtures, complicating purification and analysis. Site-specific labeling demands a more nuanced approach, one that relies on the strategic principle of orthogonal protection.

This guide details a robust methodology for site-specific peptide labeling by incorporating the non-canonical amino acid Fmoc-D-Tyr(All)-OH . The allyl (All) ether on the D-tyrosine side chain serves as a unique protecting group that is stable to the conditions of standard Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed under exceptionally mild, palladium-catalyzed conditions.[1] This "third dimension" of orthogonality unlocks a deprotected hydroxyl group at a precise location, creating a single, reliable handle for subsequent chemical modification.

Principle of the Method: Three-Dimensional Orthogonal Protection

The power of this technique lies in the perfect compatibility of three distinct classes of protecting groups used in concert.

  • Nα-Fmoc Group (Base-Labile): Removed at each cycle of peptide elongation using a weak base, typically piperidine.[2]

  • Side-Chain Protecting Groups (Acid-Labile): Groups like tert-butyl (tBu), trityl (Trt), or Boc are used on other residues and are removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic Acid - TFA).[3]

  • O-Allyl Group (Palladium-Labile): The allyl ether on the D-Tyr residue is uniquely stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It is selectively cleaved on-resin using a palladium(0) catalyst in the presence of a scavenger.[1][4]

This strategy ensures that only the D-Tyr side chain is revealed for labeling prior to global deprotection, guaranteeing modification at a single, predetermined site.

The Deprotection Mechanism: Tsuji-Trost Allylation

The key chemical transformation is the palladium-catalyzed deallylation, a variation of the Tsuji-Trost reaction.[5] The process involves:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl ether's double bond and inserts itself, forming a π-allylpalladium(II) complex and liberating the free tyrosine hydroxyl group.[6]

  • Nucleophilic Scavenging: A scavenger molecule, such as phenylsilane or morpholine, attacks the π-allyl complex, irreversibly binding the allyl group.[1][5][7]

  • Catalyst Regeneration: This step releases the allyl-scavenger adduct and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The reaction proceeds under neutral pH and at room temperature, preserving the integrity of the full-length, side-chain-protected peptide on the solid support.[1][7]

Core Chemical Properties of this compound

For successful incorporation, understanding the properties of this key building block is essential.

PropertyValueSource
Synonym Fmoc-O-allyl-D-tyrosine[8]
CAS Number 204269-35-2[8]
Molecular Formula C₂₇H₂₅NO₅[8][9]
Molecular Weight 443.5 g/mol [8]
Appearance White to off-white powder[8]
Purity ≥ 98% (HPLC)[8]
Solubility Soluble in DMF, DMSO
Storage Store at 0-8 °C[8]

Experimental Workflow and Protocols

The overall strategy involves three main on-resin stages before the final peptide is cleaved and purified.

G cluster_SPPS On-Resin Operations a Start with Resin b Incorporate this compound during Fmoc-SPPS a->b c Complete Peptide Sequence b->c d Selective Allyl Deprotection (Palladium-Catalyzed) c->d e Site-Specific Labeling Reaction on D-Tyr Side Chain d->e f Global Deprotection & Cleavage from Resin (TFA) e->f g Purification (HPLC) f->g h Characterization (MS, HPLC) g->h i Final Labeled Peptide h->i

Caption: Overall workflow for site-specific peptide labeling.
Protocol 1: Incorporation of this compound via SPPS

This step follows standard, well-established Fmoc-SPPS protocols. The this compound residue is treated identically to any other standard Fmoc-protected amino acid.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group from the growing peptide chain. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq. relative to resin loading) and a coupling agent like HBTU (3-5 eq.) in DMF.

    • Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

    • Immediately add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the sequence.

Protocol 2: On-Resin Palladium-Catalyzed Allyl Deprotection

This is the critical step for selectively exposing the tyrosine hydroxyl group. While traditionally performed under a strict inert atmosphere, recent studies suggest the catalyst can be tolerant to atmospheric conditions for single-use deprotection reactions.[7] For maximum reproducibility, working under nitrogen or argon is recommended.

  • Reagent Preparation:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Use 0.2-0.3 equivalents relative to the resin functionalization.

    • Scavenger: Phenylsilane (PhSiH₃). Use 20-25 equivalents.

    • Solvent: Anhydrous, degassed Dichloromethane (DCM).

  • Resin Preparation: Swell the fully synthesized, peptide-bound resin in DCM for 30 minutes.

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add a solution of Pd(PPh₃)₄ and phenylsilane in DCM to the resin. The solution will typically appear pale yellow.

    • Gently agitate the reaction vessel at room temperature for 30 minutes.

  • Repeat Deprotection: Drain the reaction solution and repeat step 3 with a fresh solution of catalyst and scavenger for another 30 minutes to ensure complete removal.

  • Thorough Washing: This step is crucial to remove all traces of palladium, which can interfere with subsequent steps and analysis. Wash the resin extensively in the following sequence:

    • DCM (5x)

    • 0.5% DIPEA in DMF (3x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3x) (This chelates residual palladium)

    • DMF (5x)

    • DCM (5x)

  • Validation: A small aliquot of the resin can be cleaved and analyzed by Mass Spectrometry (MS). A successful deprotection is confirmed by observing a mass loss of 40.07 Da (C₃H₄) compared to the allyl-protected precursor.

G cluster_cat Catalytic Cycle A Peptide-Tyr(Allyl) B π-Allyl-Pd(II) Complex + Peptide-Tyr(OH) A->B Pd(0)(PPh3)4 C Pd(0) Catalyst Regenerated B->C Scavenger (e.g., Phenylsilane) D Allyl-Scavenger Adduct B->D C->A

Sources

Application Notes and Protocols for the On-Resin Synthesis of Cyclic Peptides Incorporating Fmoc-D-Tyr(All)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the incorporation of the orthogonally protected amino acid, Fmoc-D-Tyr(All)-OH, into peptide sequences for the synthesis of side-chain cyclized peptides using solid-phase peptide synthesis (SPPS). The use of a D-amino acid can significantly enhance the proteolytic stability of the resulting peptide, a crucial attribute for therapeutic candidates. The allyl (All) protecting group on the tyrosine side-chain offers a distinct advantage due to its selective removal under mild conditions that are compatible with the acid-labile resins and other side-chain protecting groups commonly employed in Fmoc-based SPPS. This document details the step-by-step procedures for the coupling of this compound, the selective deprotection of the allyl group, and the subsequent on-resin cyclization to form a lactam bridge.

Introduction: The Strategic Advantage of this compound in Cyclic Peptide Synthesis

Cyclic peptides represent a promising class of therapeutic agents, offering enhanced stability, target affinity, and specificity compared to their linear counterparts.[1] The conformational constraints imposed by cyclization can lead to improved biological activity and resistance to enzymatic degradation.[2] The incorporation of non-natural D-amino acids further augments this stability, prolonging the in vivo half-life of the peptide.[1]

The synthesis of cyclic peptides, particularly those involving side-chain to side-chain linkages, necessitates a sophisticated protecting group strategy. Orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions, is a cornerstone of this approach.[3] this compound is a prime example of a building block designed for such a strategy. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine is base-labile, while the allyl (All) group protecting the phenolic hydroxyl of the D-tyrosine side chain is removed by a palladium(0)-catalyzed reaction.[4][5] This orthogonality allows for the selective deprotection of the tyrosine side-chain while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain intact.[4] This enables subsequent on-resin modifications, most notably, cyclization.

This application note will guide researchers through the practical steps of utilizing this compound for the synthesis of cyclic peptides, focusing on the formation of a lactam bridge, a common cyclization motif in peptide drug design.[6][7]

Materials and Reagents

For successful synthesis, high-quality reagents and solvents are essential.

Reagent Grade Supplier
This compoundPeptide Synthesis GradeCommercially Available
Rink Amide Resin100-200 mesh, 0.4-0.8 mmol/gCommercially Available
Fmoc-amino acidsPeptide Synthesis GradeCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
PiperidineACS GradeCommercially Available
N,N'-Diisopropylcarbodiimide (DIC)≥99%Commercially Available
1-Hydroxybenzotriazole (HOBt)AnhydrousCommercially Available
HATU≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercially Available
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially Available
Phenylsilane (PhSiH₃)≥97%Commercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)≥98%Commercially Available
1,2-Ethanedithiol (EDT)≥98%Commercially Available
Diethyl etherAnhydrousCommercially Available

Experimental Protocols

The following protocols outline the key stages of the synthesis: linear peptide assembly, selective allyl deprotection, on-resin cyclization, and final cleavage and purification.

Linear Peptide Synthesis using Fmoc-SPPS

The linear peptide is assembled on a suitable solid support, such as Rink Amide resin, using standard Fmoc-based solid-phase peptide synthesis protocols.[8][9] The incorporation of this compound follows the general coupling procedure.

Protocol 1: Fmoc-SPPS Cycle

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent. For this compound and other potentially sterically hindered amino acids, HATU is recommended.[10] Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion (absence of free primary amines).

Selective Allyl Group Deprotection

Once the linear peptide containing the this compound residue is assembled, the allyl protecting group is selectively removed using a palladium(0) catalyst.[11][12]

Protocol 2: On-Resin Allyl Deprotection

  • Resin Preparation: After the final Fmoc deprotection of the N-terminal amino acid (if required for cyclization), wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

  • Deprotection Cocktail: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents relative to the resin loading) and a scavenger, such as phenylsilane (PhSiH₃, 20 equivalents), in anhydrous DCM.[13]

  • Reaction: Add the deprotection cocktail to the resin. The reaction vessel should be flushed with argon or nitrogen to create an inert atmosphere, as the Pd(0) catalyst is sensitive to oxidation.[12]

  • Incubation: Gently agitate the resin suspension at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

  • Washing: After the reaction is complete, thoroughly wash the resin with DCM (5x), DMF (5x), and finally DCM (5x) to remove the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate (0.5% in DMF) can be employed to scavenge any residual palladium.[13]

Visualizing the Orthogonal Deprotection Strategy

G cluster_0 Fmoc-SPPS Cycle cluster_1 Selective Deprotection & Cyclization Resin Resin-Peptide-NH₂ Fmoc_AA Fmoc-AA-OH Coupling (e.g., this compound) Resin->Fmoc_AA HATU/DIPEA Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA->Deprotection Linear_Peptide Resin-Peptide(D-Tyr(All)) Deprotection->Resin Next Cycle Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) Linear_Peptide->Allyl_Deprotection Cyclization On-Resin Cyclization Allyl_Deprotection->Cyclization Deprotected Tyr & Amine Cleavage Cleavage & Purification Cyclization->Cleavage Cyclic_Peptide Cyclic Peptide Cleavage->Cyclic_Peptide G cluster_0 Intramolecular Amide Bond Formation start Linear Peptide on Resin ...-Lys(NH₂)-... ...-D-Tyr(OH)-... reagents HATU / DIPEA in DMF start->reagents end Cyclized Peptide on Resin ...-Lys-NH-CO-Tyr-... reagents->end

Caption: On-resin cyclization forming a lactam bridge.

Final Cleavage and Purification

The final step is to cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups.

Protocol 4: Cleavage from Resin

  • Resin Preparation: Wash the cyclized peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the remaining protecting groups. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added as a scavenger.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final cyclic peptide by analytical HPLC and mass spectrometry. [14]

Troubleshooting

Problem Possible Cause Solution
Incomplete Allyl Deprotection Inactive palladium catalystUse fresh, high-quality Pd(PPh₃)₄. Ensure an inert atmosphere during the reaction.
Insufficient scavengerIncrease the equivalents of phenylsilane.
Poor resin swellingEnsure the resin is well-swollen in an appropriate solvent like DCM before adding the deprotection cocktail.
Incomplete Cyclization Steric hindrance on the resinAllow for longer reaction times (up to 24 hours). Consider using a more potent coupling reagent like COMU. [15]
Aggregation of the peptide chainUse aggregation-disrupting solvents like NMP or a mixture of DMF/DMSO. [16]
Side Reactions during Cleavage Cationic species modifying sensitive residuesUse an appropriate scavenger cocktail (e.g., TIS for Trp, EDT for Cys).

Conclusion

The use of this compound provides a robust and versatile method for the synthesis of cyclic peptides with enhanced stability. The orthogonal nature of the allyl protecting group allows for its selective removal on-resin, facilitating efficient intramolecular cyclization. The protocols detailed in this application note offer a reliable framework for researchers in drug discovery and peptide chemistry to generate novel cyclic peptide structures with therapeutic potential. Careful attention to reagent quality, reaction conditions, and monitoring at each step is crucial for a successful synthesis.

References

  • Allyl side chain protection in peptide synthesis.
  • A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed.
  • Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.
  • Reagents for Palladium-Catalyzed Allyl Deprotection: Applic
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Solid-Phase Peptide Synthesis. Benchchem.
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.
  • On-resin peptide macrocyclization using thiol–ene click chemistry. RSC Publishing.
  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC - PubMed Central.
  • Design and Synthesis of Novel Dual-Cyclic RGD Peptides for α v β 3 Integrin Targeting. PubMed.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. ChemPep.
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH.
  • A Technical Guide to the Chemical Properties and Applic
  • Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Form
  • Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
  • On-resin peptide cyclization.
  • Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
  • A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amino Acid Deriv
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Application Notes and Protocols: Incorporation of Fmoc-Tyr(Me)-OH into Bioactive Peptides. Benchchem.
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • Technical Support Center: Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9. Sigma-Aldrich.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • A Comparative Guide to Confirming Fmoc-Tyr(tBu)
  • Fmoc-D-Tyr(But)
  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. VBN.
  • The importance of tyrosines in multimers of cyclic RGD nonapeptides: towards αvβ6-integrin targeted radiotherapeutics. PMC - PubMed Central.
  • Fmoc-Tyr(PO(NMe2)2)-OH. Novabiochem®.
  • Fmoc tyr oh. Sigma-Aldrich.
  • Application Notes and Protocols for the Incorporation of Fmoc-D-Glu-OH in Cyclic Peptide Synthesis. Benchchem.
  • Use of N,O-bis-Fmoc-D-Tyr-ONSu for introduction of an oxidative iodination site into cholecystokinin family peptides. PubMed.

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Application Notes and Protocols for Fmoc-D-Tyr(All)-OH in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Advanced Peptide Therapeutics

In the landscape of modern medicinal chemistry, the design and synthesis of peptide-based therapeutics with enhanced stability, unique biological activity, and tailored pharmacological profiles are of paramount importance.[1][2] Fmoc-D-Tyr(All)-OH, an N-α-Fmoc protected D-tyrosine derivative with an O-allyl protected side chain, emerges as a pivotal building block for achieving these sophisticated molecular architectures. This guide provides an in-depth exploration of its applications and detailed protocols for its effective utilization in solid-phase peptide synthesis (SPPS).

The incorporation of D-amino acids, such as D-tyrosine, is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide drugs.[1] The unnatural stereochemistry of D-amino acids disrupts the recognition sites for many endogenous peptidases, a critical feature for developing orally bioavailable or long-acting peptide therapeutics.[3]

Furthermore, the allyl (All) protecting group on the tyrosine hydroxyl function introduces a layer of "orthogonal" protection.[4][5] This means it can be selectively removed under specific, mild conditions that do not affect the acid-labile side-chain protecting groups (like tBu) or the base-labile Fmoc group on the N-terminus.[4][6] This orthogonality is the cornerstone for synthesizing complex peptide structures, such as cyclic peptides, branched peptides, or peptides conjugated to other molecules for targeted drug delivery or imaging.[7]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for leveraging this compound in the quest for novel and more effective peptide-based medicines.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis.

PropertyValue
Molecular Formula C₂₇H₂₅NO₅
Molecular Weight 443.49 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)
Side-Chain Protection Allyl (All)
Fmoc Group Lability Base-labile (e.g., 20% piperidine in DMF)
Allyl Group Lability Palladium(0)-catalyzed cleavage

Strategic Applications in Medicinal Chemistry

The unique structural features of this compound unlock a range of advanced applications in drug discovery and development.

Synthesis of Proteolytically Stable Peptides

The primary application of incorporating D-tyrosine is to enhance the metabolic stability of peptides.[1] By replacing a native L-tyrosine with its D-enantiomer, the resulting peptide becomes less susceptible to degradation by proteases, leading to a longer plasma half-life and improved therapeutic efficacy.

Construction of Cyclic Peptides

The orthogonality of the allyl protecting group is instrumental in the synthesis of cyclic peptides.[8][9] A linear peptide containing this compound can be assembled on a solid support. Subsequent selective deprotection of the allyl group exposes the tyrosine hydroxyl group, which can then be used for on-resin cyclization, for instance, by forming a lactam bridge with a deprotected acidic amino acid side chain.[7][10]

Development of Branched and Modified Peptides

The selective deprotection of the allyl group also allows for the synthesis of branched peptides or the site-specific attachment of other molecules. This can include polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties, cytotoxic agents for targeted cancer therapy, or fluorescent probes for diagnostic applications.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the allyl group. These protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.

Protocol 1: Incorporation of this compound into a Peptide Chain via SPPS

This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 eq.), Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIEA) in DMF for 30 minutes.

  • Repeat Cycle: Repeat steps 2-6 for the subsequent amino acid couplings in the peptide sequence.

SPPS_Workflow start Start: Peptide-Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple to Resin wash1->couple activate Activate Amino Acid (this compound, DIC, Oxyma) activate->couple wash2 Wash (DMF, DCM) couple->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotect Yes end End: Protected Peptide-Resin next_cycle->end No

Caption: Workflow for Fmoc-SPPS incorporation.

Protocol 2: Selective Deprotection of the Allyl Group

This protocol describes the palladium(0)-catalyzed removal of the allyl protecting group from the tyrosine side chain while the peptide remains attached to the solid support.

Materials:

  • Peptide-resin containing D-Tyr(All)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Anhydrous and deoxygenated Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, deoxygenated DCM for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotection Cocktail Preparation:

    • In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 eq. relative to resin loading) in anhydrous, deoxygenated DCM.

    • Add phenylsilane (20 eq.) to the palladium solution.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the swollen resin.

    • Agitate the reaction mixture at room temperature for 2 hours. It is crucial to maintain an inert atmosphere to prevent catalyst deactivation.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM (5x), 0.5% DIEA in DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove palladium residues, followed by DMF (5x) and DCM (5x).

  • Confirmation of Deprotection: The completion of the deprotection can be confirmed by cleaving a small amount of the resin and analyzing the peptide by mass spectrometry.

Allyl_Deprotection_Workflow start Start: Peptide-Resin with D-Tyr(All) swell Swell Resin (Anhydrous DCM, Inert Atmosphere) start->swell react Deprotection Reaction (2 hours, RT, Inert Atmosphere) swell->react prepare_cocktail Prepare Deprotection Cocktail (Pd(PPh₃)₄, PhSiH₃ in DCM) prepare_cocktail->react wash Extensive Washing (DCM, DIEA, NaDDC, DMF) react->wash end End: Peptide-Resin with free D-Tyr-OH wash->end

Caption: Workflow for allyl group deprotection.

Quantitative Data Summary

The efficiency of coupling and deprotection reactions is critical for the successful synthesis of high-purity peptides. The following table provides typical parameters and expected outcomes for the described protocols.

ParameterProtocol 1: CouplingProtocol 2: Allyl Deprotection
Reagent Equivalents Fmoc-AA: 3, DIC: 3, Oxyma: 3Pd(PPh₃)₄: 0.2, PhSiH₃: 20
Reaction Time 2 hours2 hours
Reaction Temperature Room TemperatureRoom Temperature
Expected Yield/Purity >99% coupling efficiency>95% deprotection efficiency
Monitoring Method Kaiser TestMass Spectrometry (post-cleavage)

Trustworthiness and Self-Validating Systems

The reliability of these protocols is ensured by incorporating in-process controls. For the coupling reaction, the qualitative Kaiser test provides a rapid and dependable method to confirm the absence of free primary amines, indicating a complete reaction. For the allyl deprotection, post-reaction analysis of a small, cleaved sample by mass spectrometry is the gold standard for verifying the removal of the allyl group.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the medicinal chemist. Its strategic application enables the synthesis of peptides with enhanced stability and the construction of complex architectures through orthogonal protection strategies. The detailed protocols provided herein offer a robust framework for the successful implementation of this valuable building block in the development of next-generation peptide therapeutics.

References

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
  • Chan, L. Y., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Methods in Molecular Biology, 1168, 241-255.
  • Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. (2025). Application Notes: Fmoc-D-Glu(OtBu)
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • WO2008080845A1. (2008). Methods for the synthesis of cyclic peptides.
  • Kates, S. A., et al. (1998). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 52(4), 284-291.
  • BenchChem. (2025). Technical Support Center: Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Glu(OAll).
  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48.
  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149.
  • Jia, X., et al. (2022).
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). The Journal of Organic Chemistry.
  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149.
  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.
  • CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.
  • Bloom, S. (2024). New Synthetic Tools for Peptide Medicinal Chemistry. University of Kansas.
  • Kates, S. A., et al. (1998). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 52(4), 284-291.
  • Apostolopoulos, V., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. International Journal of Molecular Sciences, 22(16), 8690.
  • Lau, J. L., & Dunn, M. K. (2018). The medicinal chemistry of peptides. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
  • Das, P., et al. (2021). Plant Defense Peptides: Exploring the Structure–Function Correlation for Potential Applications in Drug Design and Therapeutics. ACS Omega, 6(40), 25999-26012.

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Application Notes and Protocols for the Strategic Use of Fmoc-D-Tyr(All)-OH in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the synthesis of peptide-based enzyme inhibitors represents a critical frontier. These molecules offer the potential for high specificity and potency, targeting the intricate machinery of cellular processes with precision. A key challenge in this field lies in the design and synthesis of peptides that not only bind effectively to their target enzymes but also exhibit enhanced stability and opportunities for further functionalization. This document provides a comprehensive guide to the strategic application of N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine (Fmoc-D-Tyr(All)-OH), a specialized amino acid derivative, in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors.

The unique combination of the D-configuration of the amino acid and the orthogonal allyl protecting group on the tyrosine side chain offers a powerful toolkit for researchers. The D-amino acid provides intrinsic resistance to proteolytic degradation, a common hurdle for peptide therapeutics, while the allyl group allows for selective deprotection and subsequent modification of the tyrosine hydroxyl group, enabling the introduction of various functionalities to probe or enhance inhibitory activity.[1][2] This guide will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and ground these methodologies in authoritative scientific principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValue
Formal Name N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine
CAS Number Not readily available for D-isomer; L-isomer is 146982-30-1[3]
Molecular Formula C₂₇H₂₅NO₅
Molecular Weight 443.49 g/mol
Appearance White to off-white solid
Side-Chain Protecting Group Allyl (All)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF)[4][5]
Allyl: Palladium(0)-catalyzed removal[2][6][7]

Strategic Rationale for Employing this compound in Enzyme Inhibitor Design

The choice of this compound as a building block for enzyme inhibitors is underpinned by several key strategic advantages:

  • Enhanced Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in biological systems. The incorporation of D-amino acids, such as D-tyrosine, renders the peptide backbone resistant to cleavage by most common proteases, thereby increasing the inhibitor's in vivo half-life and bioavailability.[8][9]

  • Orthogonal Protection Scheme: The Fmoc/tBu strategy is the most common approach in solid-phase peptide synthesis.[10][11] The allyl protecting group on the tyrosine side chain is orthogonal to both the acid-labile tert-butyl (tBu) side-chain protecting groups and the base-labile Fmoc N-α-protecting group.[1][2][6] This three-dimensional orthogonality allows for the selective deprotection of the allyl group while the peptide remains attached to the solid support and other protecting groups are intact. This opens a synthetic window for on-resin modification of the tyrosine side chain.

  • Versatile Post-Synthethic Modification: The liberated hydroxyl group of the D-tyrosine residue following allyl deprotection can serve as a handle for a wide array of chemical modifications. This allows for the introduction of:

    • Pharmacophores: Addition of moieties known to interact with the target enzyme's active site.

    • Fluorescent or Biotin Labels: For studying inhibitor binding and localization.

    • Cross-linking agents: To covalently link the inhibitor to the enzyme for structural studies.

    • Solubilizing groups: Such as polyethylene glycol (PEG), to improve the inhibitor's pharmacokinetic properties.

Experimental Workflow and Logical Relationships

The incorporation of this compound into a peptide-based enzyme inhibitor and its subsequent modification follows a logical and sequential workflow.

SPPS_Workflow Start Start: Resin Support (e.g., Rink Amide) Load First Amino Acid Loading Start->Load Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotection1 Coupling1 Amino Acid Coupling (e.g., HCTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Repeat Repeat Cycle for Sequence Elongation Wash1->Repeat Repeat->Deprotection1 n-1 cycles Incorporate_DTyr Incorporate This compound Repeat->Incorporate_DTyr Allyl_Deprotection Selective Allyl Deprotection (Pd(PPh₃)₄ / Phenylsilane) Incorporate_DTyr->Allyl_Deprotection On_Resin_Mod On-Resin Modification of D-Tyr Side Chain Allyl_Deprotection->On_Resin_Mod Final_Deprotection Final Fmoc Deprotection On_Resin_Mod->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Assay Enzyme Inhibition Assay Characterization->Assay End End: Purified & Characterized Inhibitor Assay->End

Caption: Workflow for SPPS of a modified D-Tyr inhibitor.

Detailed Experimental Protocols

The following protocols are provided for a standard 0.1 mmol scale synthesis. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the standard cycle for incorporating amino acids, including this compound, into the growing peptide chain on a solid support.[12][13][14]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To ensure complete coupling, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Selective On-Resin Allyl Deprotection

This protocol describes the selective removal of the allyl protecting group from the D-tyrosine side chain.[2][6][7]

Materials:

  • Peptide-resin containing this compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger (e.g., morpholine, dimedone)

  • Anhydrous, degassed DCM or Tetrahydrofuran (THF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate, inert atmosphere (e.g., under argon or nitrogen) vessel, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents) and phenylsilane (20-40 equivalents) in anhydrous, degassed DCM.

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 2 hours, protected from light.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5 x 1 min).

    • Wash with a solution of 0.5% DIPEA in DMF (3 x 1 min) to remove any residual palladium catalyst.

    • Wash with DMF (5 x 1 min).

Protocol 3: On-Resin Modification of the D-Tyrosine Side Chain

This is a general protocol for modifying the newly exposed hydroxyl group. The specific reagents will depend on the desired modification. As an example, acylation with a carboxylic acid is described.

Materials:

  • Peptide-resin with deprotected D-Tyr hydroxyl group

  • Carboxylic acid of interest

  • HBTU/HATU

  • DIPEA

  • DMF

Procedure:

  • Activation: In a separate vessel, activate the carboxylic acid (5-10 equivalents) with HBTU/HATU (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.

  • Coupling: Add the activated carboxylic acid solution to the resin.

  • Reaction: Agitate at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., cleaving a small amount of resin and analyzing by mass spectrometry).

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.[4][14]

Materials:

  • Fully synthesized and modified peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water. The scavengers (TIS and water) are crucial to prevent side reactions with sensitive amino acids.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Enzyme Inhibition Assay (Tyrosine Kinase Example)

This is a representative ELISA-based protocol for assessing the inhibitory activity of the synthesized peptide against a tyrosine kinase.[15][16][17]

Materials:

  • Purified tyrosine kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

  • Synthesized peptide inhibitor

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., H₂SO₄)

  • Microplate reader

Procedure:

  • Substrate Coating: Coat a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight. Wash the plate to remove unbound substrate.

  • Inhibitor Incubation: Add serial dilutions of the synthesized peptide inhibitor to the wells.

  • Kinase Reaction:

    • Add the tyrosine kinase and ATP to initiate the phosphorylation reaction.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Detection:

    • Wash the plate to remove reagents.

    • Add the anti-phosphotyrosine-HRP antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Add TMB substrate and incubate until a color develops.

  • Quantification:

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from enzyme inhibition assays should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Representative Inhibitory Activity Data

InhibitorTarget EnzymeIC₅₀ (nM)
Peptide 1 (Unmodified)Tyrosine Kinase X1250
Peptide 1-Mod ATyrosine Kinase X150
Peptide 1-Mod BTyrosine Kinase X25
Reference InhibitorTyrosine Kinase X10

This tabular format allows for a quick assessment of the structure-activity relationship (SAR), demonstrating how different modifications to the D-tyrosine side chain impact the inhibitory potency.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of peptide-based enzyme inhibitors. Its strategic incorporation provides a dual advantage of enhanced proteolytic stability and a platform for post-synthetic modification. The orthogonal nature of the allyl protecting group is key to unlocking the potential for creating diverse libraries of inhibitors from a single peptide backbone. The detailed protocols and workflows provided in this guide are designed to empower researchers to leverage the unique properties of this reagent, accelerating the discovery and development of novel and potent enzyme inhibitors.

References

  • United States Patent 5,777,077. Automated allyl deprotection in solid-phase synthesis.
  • Hargittai, B., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(9), 560-564. [Link]

  • European Patent 0518295A2. Allyl side chain protection in peptide synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • PPMC. Alloc Protecting Group Removal Protocol. [Link]

  • Drewry, D. H., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1684, 1-13. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Duplantier, A. J., et al. (2013). Structural, kinetic, and pharmacodynamic mechanisms of D-amino acid oxidase inhibition by small molecules. Journal of Biological Chemistry, 288(27), 19864-19875. [Link]

  • Waldmann, H., & Nagele, E. (1995). Synthesis of characteristic lipopeptides of lipid modified proteins employing the allyl ester as protecting group. Chemical Communications, (16), 1713-1714. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Burlina, F., et al. (2014). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Organic & Biomolecular Chemistry, 12(45), 9039-9043. [Link]

  • Caldinelli, L., et al. (2013). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 1, 1. [Link]

  • Varkondi, E., et al. (2005). Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. Journal of Receptors and Signal Transduction, 25(2), 117-130. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. ResearchGate. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. OUCI. [Link]

  • Meuzelaar, H., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society, 138(7), 2201-2208. [Link]

  • Wang, Y., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 146(16), 11144-11153. [Link]

  • Wang, Y., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. PMC. [Link]

  • Li, Y., & Li, X. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7481-7495. [Link]

  • Zhang, S., et al. (2019). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 31(34), 1806436. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

  • Powers, S. P., et al. (1989). Use of N,O-bis-Fmoc-D-Tyr-ONSu for introduction of an oxidative iodination site into cholecystokinin family peptides. International Journal of Peptide and Protein Research, 33(6), 429-434. [Link]

  • Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology, 9, 2365. [Link]

  • Aapptec. (n.d.). Fmoc-Tyr(All)-OH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Allyl Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed allyl deprotection. This guide is designed to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions, empowering you to navigate the complexities of this versatile and critical transformation.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during palladium-catalyzed allyl group removal. Each issue is presented with potential causes and actionable solutions, grounded in mechanistic principles.

Issue 1: Incomplete or Stalled Reaction

You observe significant amounts of starting material remaining after the expected reaction time.

Potential Causes & Solutions

  • Inactive Catalyst: The Pd(0) catalyst is susceptible to oxidation.

    • Solution: Use a freshly opened bottle of the palladium catalyst or handle it in an inert atmosphere (glovebox). Ensure that the solvents are properly deoxygenated before use. While some robust catalysts like Pd(PPh₃)₄ can be effective under atmospheric conditions for rapid reactions, an inert atmosphere is strongly recommended for sensitive substrates or extended reaction times to maintain catalyst longevity.[1][2][3]

  • Insufficient Catalyst Loading: While the reaction is catalytic, the loading might be too low for efficient conversion.

    • Solution: Increase the catalyst loading incrementally, for example, from 1 mol% to 5 mol%.[1]

  • Poor Scavenger Choice or Stoichiometry: The allyl scavenger is critical for turning over the catalytic cycle by trapping the π-allylpalladium intermediate.[1] An inappropriate scavenger or insufficient equivalents can halt the reaction.

    • Solution: Consult the table below to select a more effective scavenger for your substrate and conditions. Increase the equivalents of the scavenger (typically 2-4 eq. for efficient scavengers, but can be much higher for others like morpholine).[1]

  • Sub-optimal Solvent: The solvent can significantly influence the reaction rate.

    • Solution: Protic polar solvents like methanol have been shown to dramatically accelerate the reaction compared to nonpolar solvents like THF or DCM alone.[4] Consider using a mixture or switching to a more polar solvent system.

  • Low Temperature: Most deallylations proceed efficiently at room temperature.

    • Solution: For particularly challenging substrates, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion.

Troubleshooting Flowchart for Incomplete Deprotection

start Reaction Incomplete check_catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) start->check_catalyst increase_loading Increase Catalyst Loading (e.g., to 5 mol%) check_catalyst->increase_loading If catalyst is fresh check_scavenger Evaluate Scavenger (Type & Equivalents) check_catalyst->check_scavenger If catalyst was old/exposed increase_loading->check_scavenger change_scavenger Switch Scavenger / Increase Equivalents check_scavenger->change_scavenger If scavenger is suboptimal check_solvent Assess Solvent Polarity check_scavenger->check_solvent If scavenger is appropriate change_scavenger->check_solvent change_solvent Switch to a More Polar Solvent (e.g., MeOH) check_solvent->change_solvent If solvent is nonpolar increase_temp Gently Heat Reaction (40-60 °C) check_solvent->increase_temp If solvent is polar change_solvent->increase_temp end Reaction Complete increase_temp->end

Caption: Troubleshooting flowchart for an incomplete deprotection reaction.

Issue 2: Formation of Side Products

The reaction mixture shows unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.

Potential Causes & Solutions

  • N-allylation: For amine-containing substrates, the liberated amine can sometimes react with the π-allylpalladium intermediate, leading to N-allylated byproducts. This is a known issue, particularly with less effective scavengers.[5][6]

    • Solution: Switch to a more efficient "soft" nucleophilic scavenger like N,N'-dimethylbarbituric acid or a hydride donor like phenylsilane, which are less prone to this side reaction.[1][7]

  • Substrate Degradation: Prolonged exposure to the catalyst and reaction conditions can lead to the degradation of sensitive substrates.

    • Solution: Optimize the reaction to proceed faster by changing the solvent, scavenger, or temperature to minimize the overall reaction time.[1]

  • Ligand Effects: The phosphine ligands on the palladium catalyst can influence selectivity and reactivity.[8]

    • Solution: If side reactions persist, consider a different palladium source with alternative ligands.

Issue 3: Difficulty in Removing Palladium Residues

The final product is contaminated with palladium, which is often a critical issue in pharmaceutical applications where strict limits (e.g., <10 ppm) are enforced.[1]

Potential Causes & Solutions

  • Ineffective Purification: Standard silica gel chromatography may not be sufficient for complete removal of palladium residues.[1]

    • Solution: A multi-pronged approach is often necessary:

      • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium.[1][9]

      • Scavenging Resins: Treatment with specialized palladium scavenging resins (e.g., thiol-functionalized silica) can be highly effective.[1][9]

      • Activated Carbon: Stirring the product solution with activated charcoal can adsorb palladium species.

      • Recrystallization: If the product is a solid, multiple recrystallizations can significantly reduce palladium levels.[1]

Table 1: Common Palladium Scavenging Techniques
MethodDescriptionAdvantagesDisadvantages
Aqueous Extraction Washing with solutions of chelating agents (e.g., L-cysteine, thiourea).Simple, low cost.May require multiple washes; efficiency is substrate-dependent.[9]
Thiol-Functionalized Silica Batch or flow treatment with silica gel functionalized with thiol groups.High efficiency and selectivity for palladium.[9]Higher cost; may require optimization of contact time and temperature.[9]
Activated Carbon Adsorption of palladium onto the surface of activated carbon.Cost-effective and widely available.Can sometimes adsorb the product, leading to yield loss.
Recrystallization Purification of a solid product by dissolving and slowly crystallizing it.Can be very effective for crystalline compounds.[1]Not applicable to oils or amorphous solids; may lead to yield loss.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed allyl deprotection?

A1: The reaction proceeds through a catalytic cycle. A zerovalent palladium catalyst, such as Pd(PPh₃)₄, coordinates to the double bond of the allyl group. This is followed by oxidative addition to form a π-allylpalladium(II) complex, which liberates the deprotected functional group (e.g., an alcohol or amine).[1][2] A scavenger molecule then nucleophilically attacks the π-allyl complex, regenerating the Pd(0) catalyst and forming a stable, allylated scavenger byproduct.[1][2][10]

Pd0 Pd(0)L₂ Coordination Coordination with R-X-Allyl Pd0->Coordination Oxidative Addition PiAllyl [π-Allyl-Pd(II)L₂]⁺ X-R⁻ Coordination->PiAllyl ScavengerAttack Nucleophilic Attack by Scavenger (NuH) PiAllyl->ScavengerAttack ReductiveElimination Reductive Elimination ScavengerAttack->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst

Caption: Simplified catalytic cycle for allyl deprotection.

Q2: How do I choose the right allyl scavenger?

A2: The choice of scavenger is crucial and depends on the substrate, solvent, and desired reaction rate. A poor scavenger can lead to slow or incomplete reactions.[1] "Soft" nucleophiles are generally preferred.

Table 2: Comparison of Common Allyl Scavengers
ScavengerTypical EquivalentsCommon SolventsNotes
N,N'-Dimethylbarbituric Acid (NDMBA) 2 - 4THF, DCM, MeOHHighly effective, forms a neutral byproduct. Often a good first choice.[1]
Phenylsilane (PhSiH₃) 2 - 4DCM, THFExcellent hydride donor, clean reaction profile.[1][7] Flammable.
Dimedone 2 - 4THFEffective, forms a neutral byproduct.[1]
Morpholine 10 - 50THF, DCMCommon, but can be slow and requires a large excess. Can lead to N-allylation with amine substrates.[1]
Sodium 2-ethylhexanoate ~1EtOAcUsed in some industrial processes, often with a Pd(II) precatalyst.[9]
Sulfinic Acids 2 - 4VariousEffective scavengers for deprotection.[11]

Q3: Is it always necessary to run the reaction under an inert atmosphere?

A3: Not always, but it is highly recommended for reproducibility. While robust catalysts like Pd(PPh₃)₄ have been used successfully in open-flask protocols, especially for fast reactions, the Pd(0) species is susceptible to oxidation.[1][2][3] For sensitive substrates, low catalyst loadings, or prolonged reaction times, an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation and ensure consistent results.[1][2] Air-stable Pd(II) precatalysts like Pd(PPh₃)₂Cl₂ can also be used, which are reduced in situ.[5][6]

Q4: Can I use the same conditions for allyl ethers, esters, and carbamates (Alloc)?

A4: Generally, yes. The palladium-catalyzed deallylation is mild and versatile, applicable to a wide range of allyl-protected functional groups, including ethers, esters, and allyloxycarbonyl (Alloc) carbamates.[2][12] The core mechanism is the same. However, the optimal choice of solvent and scavenger may vary slightly depending on the substrate's solubility and reactivity.

Section 3: Experimental Protocols

General Protocol for Allyl Ether Deprotection

This protocol provides a robust starting point for the deprotection of an allyl ether.

  • Preparation: To a round-bottom flask, add the allyl-protected substrate (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., DCM or MeOH, to achieve an approximate concentration of 0.1 M).

  • Scavenger Addition: Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 2-4 eq).[1]

  • Inert Atmosphere (Recommended): Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring solution.[1]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Palladium Removal (If required): If residual palladium is a concern, the purified product can be dissolved in a solvent and treated with a scavenging resin according to the manufacturer's protocol, followed by filtration and removal of the solvent.[1]

start Start prep 1. Add Substrate to Flask start->prep add_reagents 2. Add Solvent & Scavenger prep->add_reagents inert 3. Purge with Inert Gas (Recommended) add_reagents->inert add_catalyst 4. Add Pd Catalyst inert->add_catalyst monitor 5. Monitor Reaction (TLC / LC-MS) add_catalyst->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify pd_removal 8. Palladium Scavenging (Optional) purify->pd_removal end Final Product pd_removal->end

Caption: General experimental workflow for Pd-catalyzed allyl deprotection.

References

  • Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection - Benchchem. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications.
  • Metal-catalysed cleavage of allyl esters. (n.d.). Wordpress.
  • Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. (n.d.). Benchchem.
  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023).
  • Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers. (n.d.). Organic Chemistry Portal.
  • Mechanism of allyl deprotection through catalytic palladium π-allyl... (n.d.). ResearchGate.
  • New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. (2025). Request PDF - ResearchGate.
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). Semantic Scholar.
  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. (2020). IT Services - University of Liverpool.

Sources

Technical Support Center: Improving the Solubility of Peptides Containing D-Tyr(All)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for solubilizing peptides that incorporate the hydrophobic, unnatural amino acid D-allylglycine tyrosine, D-Tyr(All).

Understanding the Challenge: The Impact of D-Tyr(All)

The incorporation of unnatural amino acids like D-Tyr(All) is a powerful strategy for modulating peptide properties. However, the aromatic ring and the non-polar allyl group of D-Tyr(All) significantly increase the overall hydrophobicity of the peptide sequence. This heightened hydrophobicity is a primary driver of poor aqueous solubility and a tendency towards aggregation, which can complicate experiments and limit therapeutic potential.[1][2] This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing D-Tyr(All) so difficult to dissolve in aqueous buffers?

A1: The solubility of a peptide is fundamentally governed by its amino acid composition.[3][4] Several factors contribute to the low solubility of D-Tyr(All)-containing peptides:

  • Increased Hydrophobicity: D-Tyr(All) is a highly hydrophobic residue. Like other non-polar amino acids (e.g., Leucine, Phenylalanine, Tryptophan), it lacks charge and prefers to minimize contact with water.[1] A high content of such residues in a peptide sequence leads to poor solubility in aqueous solutions.[5][6]

  • Aggregation: Hydrophobic regions of peptides tend to interact with each other to escape the aqueous environment, leading to the formation of intermolecular β-sheets or other ordered structures. This self-association results in aggregation and precipitation.[1][7]

  • Net Charge: The overall charge of the peptide at a given pH is critical. Solubility is typically lowest at the peptide's isoelectric point (pI), the pH at which its net charge is zero.[1] The addition of the uncharged D-Tyr(All) can shift the pI and reduce the overall charge density, further decreasing solubility.

Q2: How can I predict the solubility of my peptide before I even try to dissolve it?

A2: While precise prediction is difficult, you can make an educated assessment:

  • Calculate Overall Hydrophobicity: A peptide with over 50% hydrophobic residues is likely to be poorly soluble in water.[5][6][8] Remember to count D-Tyr(All) as a hydrophobic residue.

  • Determine the Net Charge at Neutral pH: Assign a value of +1 to each basic residue (K, R, H, N-terminus) and -1 to each acidic residue (D, E, C-terminus).[6][9]

    • Net Positive Charge: The peptide is basic.

    • Net Negative Charge: The peptide is acidic.

    • Net Zero Charge: The peptide is neutral and likely requires an organic solvent.[3][10]

  • Use Computational Tools: Web-based servers like CamSol-PTM are designed to predict the solubility of peptides containing modified amino acids and can provide a helpful solubility score.[11][12]

Q3: My D-Tyr(All) peptide is insoluble in water. What is the systematic approach to find a suitable solvent?

A3: Always start with a small test amount of your peptide to find the best solvent before dissolving the entire batch.[5][13] Follow a stepwise approach from the mildest to the strongest solvents. This prevents the use of harsh solvents that might be incompatible with your downstream assays.

Below is a decision-making workflow to guide you through this process.

G cluster_0 cluster_1 Step 1: Aqueous Solvents cluster_2 Step 2: pH Adjustment (for Charged Peptides) cluster_3 Step 3: Organic Co-Solvents (for Hydrophobic/Neutral Peptides) cluster_4 Step 4: Harsh Denaturants (Last Resort) cluster_5 start Start: Small Aliquot of Lyophilized Peptide water Try Sterile Water or Mild Buffer (e.g., Tris pH 7.4) start->water check_water Soluble? water->check_water charge Determine Net Charge check_water->charge No finish_ok Solution Prepared check_water->finish_ok Yes check_charge Net Charge? charge->check_charge acid Add Dilute Acetic Acid (10%) or Formic Acid (0.1%) check_charge->acid > 0 (Basic) base Add Dilute NH4OH (~1%) or NH4HCO3 (0.1M) check_charge->base < 0 (Acidic) organic Dissolve in minimal DMSO, DMF, or ACN. Slowly add to aqueous buffer. check_charge->organic = 0 (Neutral) check_ph Soluble? acid->check_ph base->check_ph check_ph->organic No check_ph->finish_ok Yes check_organic Soluble? organic->check_organic denaturant Use 6M Guanidine-HCl or 8M Urea. (Caution: Assay Incompatibility) check_organic->denaturant No check_organic->finish_ok Yes finish_fail Consult Technical Support Consider Resynthesis/Modification denaturant->finish_fail

A step-by-step decision-making workflow for solubilizing peptides.
Q4: Which organic solvents are best, and are there any I should avoid?

A4: For highly hydrophobic peptides like those containing D-Tyr(All), dissolving first in a small amount of an organic co-solvent and then slowly diluting with your aqueous buffer is a standard method.[4][5][10]

SolventRecommended ForProsCons & Cautions
DMSO (Dimethyl Sulfoxide)Highly hydrophobic or neutral peptides.[3]Strong solubilizing agent; low toxicity in most biological assays at <1% (v/v).[3][5]Can oxidize Met and free Cys residues. [3][6][10] Irreversible. Use with caution if your sequence contains these amino acids.
DMF (Dimethylformamide)Peptides containing Met or Cys; highly hydrophobic peptides.[10]Good alternative to DMSO when oxidation is a concern.Higher toxicity than DMSO; must be removed for most cell-based assays.
ACN (Acetonitrile)Hydrophobic peptides.Less viscous than DMSO/DMF; volatile and easily removed by lyophilization.May be less effective than DMSO for extremely difficult peptides.
Isopropanol / Ethanol Moderately hydrophobic peptides.Less harsh than DMSO/DMF; generally compatible with biological systems at low concentrations.Weaker solubilizing power.
TFE / HFIP Highly structured or aggregated peptides.Excellent at disrupting secondary structures like β-sheets.[10]Can alter peptide conformation; often incompatible with biological assays.
Q5: My peptide precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

A5: This is a common sign that the peptide has reached its solubility limit in the final buffer composition.

  • Reduce the Final Concentration: Your target concentration may be too high. Try diluting further.

  • Slow Addition: Add the organic stock drop-wise into the vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations that initiate precipitation.[4]

  • Re-dissolve and Re-try: If precipitation occurs, the peptide needs to be freeze-dried (lyophilized) again before attempting solubilization in a different solvent system.[5]

  • Increase Organic Content: Check if your assay can tolerate a slightly higher percentage of the organic co-solvent.

Q6: Can physical methods like sonication or heating help?

A6: Yes, physical methods can aid dissolution, but they must be used carefully.

  • Sonication: A brief sonication in a water bath can help break up small aggregates and accelerate dissolution.[4][5][14] It is crucial to cool the sample on ice between short bursts of sonication to prevent heating, which can degrade the peptide.[5]

  • Gentle Warming: Gently warming the solution (e.g., to <40°C) can sometimes increase solubility.[4] However, this carries a risk of peptide degradation and should be avoided unless necessary.

Q7: When should I consider using chaotropic agents?

A7: Chaotropic agents should be considered a last resort for peptides that form strong aggregates and remain insoluble in all other solvents.[7]

  • What they are: Agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea disrupt the hydrogen bond network of water, which weakens the hydrophobic interactions that cause aggregation.[10][15][16]

  • How to use them: Dissolve the peptide in the chaotropic agent to create a stock solution. This stock can then be diluted into the final buffer.

  • Major Drawback: These agents denature proteins and are generally incompatible with most biological assays.[5][14] Their use is limited unless they can be removed by methods like dialysis, which may not be feasible for small peptides.

Advanced Troubleshooting & Protocols

Protocol 1: Systematic Solubilization of a D-Tyr(All) Peptide

This protocol assumes you have already determined the peptide is insoluble in water.

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[5][17] Centrifuge the vial briefly to collect all powder at the bottom.[5]

  • Initial Attempt (pH Adjustment - if charged):

    • If Basic: Add a small volume (e.g., 25-50 µL) of 10% aqueous acetic acid to the vial. Vortex. If it dissolves, dilute slowly with sterile water to your desired stock concentration.[10][18]

    • If Acidic: Add a small volume of 0.1 M ammonium bicarbonate. Vortex. If it dissolves, dilute slowly with sterile water.[3][6]

  • Organic Solvent Method (if neutral or pH adjustment fails):

    • Add a minimal volume (e.g., 20-50 µL) of DMSO (or DMF if the peptide contains Cys/Met) directly to the lyophilized powder.[3][4]

    • Vortex vigorously until the peptide is fully dissolved, resulting in a clear solution. A brief, cooled sonication may help.[5]

    • While vortexing the final aqueous buffer, add the concentrated peptide stock solution drop-by-drop.[4]

    • Inspect the final solution. It should be completely clear. If it is cloudy or contains particulates, it is not fully dissolved.[17]

  • Final Steps:

    • Centrifuge the final solution to pellet any undissolved micro-aggregates before use.[3][4]

    • For storage, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][17]

Factors Influencing Peptide Solubility

The interplay between a peptide's intrinsic properties and its environment dictates its solubility. The inclusion of D-Tyr(All) primarily impacts hydrophobicity, which can lead to aggregation. Modifying the environment (pH, solvent) is the key to overcoming this.

G Peptide Peptide Sequence (Intrinsic Properties) DTyr D-Tyr(All) Incorporation Peptide->DTyr Charge Net Charge (pI) Peptide->Charge Hydrophobicity Increased Hydrophobicity DTyr->Hydrophobicity directly increases Aggregation Aggregation Risk (β-sheet formation) Hydrophobicity->Aggregation promotes Solubility Poor Aqueous Solubility Aggregation->Solubility causes Charge->Solubility influences Environment Solvent Environment (Extrinsic Factors) pH pH Adjustment Environment->pH Solvent Organic Co-solvents (DMSO, DMF) Environment->Solvent pH->Charge modulates Solvent->Hydrophobicity counteracts

Key factors affecting the solubility of D-Tyr(All) peptides.

References

  • LifeTein. How to dissolve peptides? [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • Synpeptide. Guidelines for Peptide Dissolving. [Link]

  • LifeTein. How Can I Make My Peptide More Water Soluble? [Link]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AmbioPharm. What is the Best Way to Dissolve Peptides? [Link]

  • Vendruscolo, M. et al. (2021). Workflow for optimising the solubility of peptides containing modified amino acids (mAAs) using CamSol-PTM. ResearchGate. [Link]

  • Sormanni, P. et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications. [Link]

  • Rankin, S. E. et al. (2010). Effects of Co-Solvents on Peptide Hydration Water Structure and Dynamics. PubMed. [Link]

  • Wikipedia. Chaotropic agent. [Link]

  • Scribd. Peptide Solubility Guidelines: Tech Tip | PDF. [Link]

  • Frokjaer, S. et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. [Link]

  • Royal Society of Chemistry. Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Al-Ghananeem, A. M. et al. (2018). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Hagedorn, M. et al. (2017). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Drug Development & Delivery. Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. [Link]

  • LifeTein®. How to predict peptide solubility? [Link]

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Technical Support Center: Troubleshooting Incomplete Allyl Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed allyl deprotection. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this crucial chemical transformation. The following question-and-answer guide provides in-depth, experience-based insights to help you navigate through incomplete reactions and optimize your synthetic outcomes.

Part 1: Foundational Troubleshooting - The Usual Suspects

Q1: My allyl deprotection has stalled. What are the most common reasons for an incomplete reaction?

A1: When an allyl deprotection reaction fails to reach completion, the root cause can typically be traced back to one of three key areas: the catalyst, the scavenger, or the reaction environment.

  • Inactive Catalyst : The zerovalent palladium catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation.[1] If the catalyst has been improperly stored or handled, it may have oxidized to Pd(II), rendering it inactive for the initial oxidative addition step of the catalytic cycle. Always use a fresh bottle of catalyst or store it under an inert atmosphere.

  • Insufficient Scavenger : The scavenger's role is to irreversibly trap the allyl group from the π-allylpalladium intermediate, thereby turning over the catalytic cycle.[1][2] If the scavenger is not nucleophilic enough, is sterically hindered, or is used in insufficient equivalents, the catalytic cycle will slow down or stop, leading to an incomplete reaction.

  • Atmospheric Conditions : While some robust protocols can be performed under atmospheric conditions, an inert atmosphere (argon or nitrogen) is highly recommended.[1][3] Oxygen can deactivate the Pd(0) catalyst, especially during prolonged reaction times or with sensitive substrates.[1]

Q2: I suspect my catalyst is the problem. How can I be sure, and what is the immediate solution?

A2: Catalyst inactivation is a frequent culprit. A simple diagnostic test is to add a fresh charge of catalyst to the stalled reaction. If the reaction proceeds, it strongly indicates that the initial catalyst was deactivated.

Immediate Corrective Actions:

  • Use Fresh Catalyst : Discard the old catalyst and use a fresh batch from a newly opened container, preferably one stored under inert gas.

  • Increase Catalyst Loading : While typically used at 1-5 mol%, for challenging substrates or if partial deactivation is suspected, increasing the loading to 5-10 mol% can sometimes drive the reaction to completion.[1]

  • Ensure Inert Conditions : Purge your reaction vessel and solvents with argon or nitrogen for 5-10 minutes before adding the catalyst to minimize oxygen exposure.[1]

Part 2: A Deeper Dive into Reagents & Conditions

Q3: How do I select the right allyl scavenger? My current choice doesn't seem to be working.

A3: The choice of scavenger is critical and substrate-dependent. A scavenger that works well for an allyl ether may not be optimal for an allyloxycarbonyl (Alloc) group on a nitrogen. The key is to match the scavenger's properties (nucleophilicity, pKa, steric profile) to the substrate and reaction conditions.

Table 1: Comparison of Common Allyl Scavengers

ScavengerTypical EquivalentsCommon SolventsAdvantages & Disadvantages
Morpholine 10 - 50THF, DCMCommon and inexpensive, but can be slow and require a large excess.[1][4] Can sometimes act as a base, causing side reactions.
Dimedone 2 - 4THFEffective and forms a neutral, often easily removable byproduct.[1] Good for pH-sensitive substrates.
N,N'-Dimethylbarbituric Acid (NDMBA) 2 - 4DCM, THFHighly effective, particularly for Alloc groups.[5] Reaction is often clean and fast.
Phenylsilane (PhSiH₃) 2 - 25DCMA neutral hydride donor that is very effective, especially for Alloc deprotection on solid phase.[4][6][7]
Dimethylamine-borane complex (Me₂NH·BH₃) 2 - 5DCMExcellent for preventing re-alkylation of deprotected secondary amines.[4][8]
  • Expert Insight : For deprotection of Alloc from secondary amines, re-allylation of the product amine is a common side reaction.[4][9] Using a scavenger like dimethylamine-borane complex or phenylsilane is often superior to amine-based scavengers like morpholine in these cases, as they are less likely to compete with the product for the allyl cation.[4]

Q4: Can my substrate itself be inhibiting the catalyst?

A4: Absolutely. This is a common issue, especially with complex molecules. Certain functional groups can coordinate to the palladium center and act as catalyst poisons.

  • Sulfur-Containing Compounds : Thiols, thioethers, and some heterocycles can strongly bind to palladium, leading to catalyst deactivation.

  • Nitrogen Heterocycles : Unprotected pyridines, imidazoles, or other basic nitrogen heterocycles can act as ligands, displacing the phosphine ligands and shutting down catalysis.

  • Steric Hindrance : A sterically congested environment around the allyl group can impede the approach of the bulky Pd(PPh₃)₄ catalyst, slowing down or preventing the initial coordination step.

If you suspect substrate-based inhibition, consider using a different palladium source with less sterically demanding ligands or increasing the catalyst loading.

Part 3: Visualizing the Process & Troubleshooting Logic

The palladium-catalyzed deprotection follows a well-established catalytic cycle. Understanding this mechanism is key to diagnosing issues.

Allyl Deprotection Cycle pd0 Pd(0)L₂ Catalyst pi_allyl π-Allyl Pd(II) Complex substrate R-O-Allyl (Substrate) substrate->pi_allyl Oxidative Addition pi_allyl->pd0 Reductive Elimination deprotected R-OH (Product) pi_allyl->deprotected allylated_scav Allyl-Scavenger pi_allyl->allylated_scav scavenger Scavenger (NuH) scavenger->pi_allyl Nucleophilic Attack

Caption: Simplified catalytic cycle for allyl deprotection.

When a reaction fails, a logical approach to troubleshooting is essential.

Troubleshooting Flowchart start Reaction Incomplete? check_catalyst Is catalyst fresh? Was inert atmosphere used? start->check_catalyst Yes add_catalyst Action: Add fresh catalyst (5 mol%) under Argon. check_catalyst->add_catalyst No check_scavenger Is scavenger appropriate? Are equivalents sufficient? check_catalyst->check_scavenger Yes add_catalyst->check_scavenger No Improvement success Reaction Complete add_catalyst->success Problem Solved change_scavenger Action: Change scavenger type or increase equivalents (see Table 1). check_scavenger->change_scavenger No check_substrate Does substrate contain S, N-heterocycles, or steric bulk? check_scavenger->check_substrate Yes change_scavenger->check_substrate No Improvement change_scavenger->success Problem Solved complex_issue Consult literature for substrate-specific catalysts/conditions. check_substrate->complex_issue Yes

Caption: Troubleshooting flowchart for an incomplete deprotection reaction.

Part 4: Experimental Protocols

General Protocol for Allyl Ether Deprotection in Solution

This protocol is a good starting point for a standard allyl ether deprotection.

  • Preparation : To a round-bottom flask, add the allyl-protected substrate (1.0 eq). Dissolve it in a suitable solvent (e.g., DCM or THF, to a concentration of approx. 0.1 M).

  • Scavenger Addition : Add the chosen allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 2-4 eq).[1]

  • Inert Atmosphere : Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes. This is a critical step to ensure catalyst longevity.[1]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring solution.[1] The solution may change color (e.g., to yellow or brown).

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.[10]

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine to remove the scavenger and its byproduct.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.[1]

Protocol for Alloc Deprotection on Solid-Phase Resin

This method is common in solid-phase peptide synthesis (SPPS).[11]

  • Resin Swelling : Swell the Alloc-protected peptide on resin (1.0 eq) in dry DCM for 30 minutes.

  • Reagent Preparation : In a separate flask, prepare the deprotection cocktail. For a 0.1 mmol scale reaction, this typically consists of phenylsilane (5-25 eq) and Pd(PPh₃)₄ (0.1-0.25 eq) in dry DCM.[6][11]

  • Deprotection : Drain the DCM from the swollen resin and add the deprotection cocktail. Agitate the vessel at room temperature for 1 hour.

  • Washing : Drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and then DCM again (3x) to remove all traces of palladium and scavenger.

  • Repeat (Optional) : For difficult sequences, repeating the deprotection step (Step 3) one or two more times with a fresh cocktail is recommended to ensure complete removal.[6]

  • Confirmation : A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding with the next synthetic step.

References

  • BenchChem. (2025).
  • GlaxoSmithKline. (n.d.).
  • BenchChem. (2025).
  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Journal of Organic Chemistry, 68(3), 1146-1149.
  • BenchChem. (2025).
  • ResearchGate. (2025). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis | Request PDF.
  • ResearchGate. (n.d.).
  • PubMed. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis.
  • Boons, G.-J., & Hale, K. J. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 78(6), 803-808.
  • Wilson, J. P., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2007). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide.
  • ResearchGate. (n.d.). Optimization of reaction parameter for the .deprotection of allylic tertiary amine.
  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
  • Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0).
  • Google Patents. (n.d.). PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.
  • PubMed. (2010). Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Protection/Deprotection Reagents.
  • Gomez-Martinez, P., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.
  • Vrije Universiteit Brussel. (n.d.). Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis.
  • Biotage. (2023).
  • Wilson, J. P., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.
  • Reddit. (2016). Allyl ether deprotection.
  • ResearchGate. (2025).
  • ResearchGate. (2025). A Facile New Procedure for the Deprotection of Allyl Ethers under Mild Conditions.
  • Google Patents. (n.d.). Deprotection of allylic esters and ethers.
  • Honda, M., Morita, H., & Nagakura, I. (1986). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry, 51(24), 4724-4726.
  • ResearchGate. (n.d.). Palladium-Catalyzed Deprotection of Allyl-Based Protecting Groups.
  • ResearchGate. (n.d.). Catalytic Isomerization of Allyl Alcohols to Carbonyl Compounds using Poisoned Pd Nanoparticles | Request PDF.
  • AAPPTec. (n.d.).

Sources

Technical Support Center: Navigating Steric Hindrance with Fmoc-D-Tyr(All)-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for managing the unique challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Tyr(All)-OH. The inherent steric bulk of this D-amino acid, combined with the allyl (All) protecting group, necessitates a nuanced approach to achieve high-purity, high-yield synthesis. This resource is designed to equip you with the foundational knowledge and practical strategies to overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance in SPPS

Steric hindrance in SPPS arises when the bulky nature of amino acid side chains, their protecting groups, or the growing peptide chain itself physically obstructs the incoming activated amino acid from reaching the N-terminal amine of the resin-bound peptide.[1][2] This can lead to incomplete coupling reactions, resulting in deletion sequences that are often difficult to separate from the target peptide.[3] this compound presents a notable challenge due to the combination of its D-configuration and the allyl group on the tyrosine side chain, which can create a sterically demanding environment.

Frequently Asked Questions (FAQs)

Q1: Why choose this compound for peptide synthesis?

A1: The incorporation of D-amino acids like D-Tyrosine is a strategic choice to enhance peptide stability against enzymatic degradation, thereby increasing its in vivo half-life.[2] The allyl (All) protecting group for the tyrosine side chain is advantageous because it is orthogonal to the standard acid-labile (tBu, Trt) and base-labile (Fmoc) protecting groups.[4][5] This allows for selective deprotection of the tyrosine side chain on-resin to perform modifications such as cyclization or labeling.[6][7]

Q2: What are the primary indicators of incomplete coupling when using this compound?

A2: The most immediate indicator of incomplete coupling is a positive Kaiser test (blue or purple beads), which detects the presence of unreacted primary amines on the resin.[3] For more quantitative analysis, a small aliquot of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS). The presence of a significant peak corresponding to the deletion sequence in the chromatogram and the absence of the target mass in the MS spectrum are definitive signs of coupling failure.[8]

Q3: Can the choice of solvent impact the coupling efficiency of this compound?

A3: Absolutely. While N,N-Dimethylformamide (DMF) is a common solvent for SPPS, for challenging couplings involving sterically hindered residues, switching to a more polar solvent like N-methylpyrrolidone (NMP) can be beneficial.[1][9] NMP can improve the solvation of the growing peptide chain, disrupting potential on-resin aggregation and making the N-terminus more accessible. In some cases, a mixture of DMF or NMP with a small percentage of Dimethyl Sulfoxide (DMSO) can further enhance solubility and coupling efficiency.[9]

Troubleshooting Guide: Overcoming Incomplete Coupling

This section provides a systematic approach to troubleshooting and resolving incomplete coupling of this compound.

Initial Observation: Positive Kaiser Test After Coupling

A positive Kaiser test is the first sign that your coupling reaction has not gone to completion. Here’s a stepwise approach to address this issue:

Step 1: Double Coupling

The most immediate and often effective solution is to perform a second coupling reaction (double coupling).[3]

  • Protocol: After the initial coupling, drain the reaction vessel and wash the resin thoroughly with DMF. Then, repeat the coupling step with a fresh solution of activated this compound.

  • Rationale: The first coupling attempt may have been partially successful. A second exposure to the activated amino acid can drive the reaction to completion.

Step 2: Capping Unreacted Amines

If the Kaiser test remains positive after a double coupling, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences.[3]

  • Protocol: After the failed double coupling, wash the resin with DMF. Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Rationale: Acetylation of the unreacted amines renders them unreactive for subsequent coupling cycles, ensuring that the final product mixture does not contain peptides with a single amino acid deletion, which can be challenging to purify.

Step 3: Optimizing the Next Coupling Cycle

For subsequent couplings after incorporating this compound, consider the following optimizations to mitigate the risk of further difficult couplings.

Advanced Strategies for Difficult Couplings

If you consistently encounter issues with the coupling of this compound, a more strategic approach to your synthesis protocol is required.

1. Choice of Coupling Reagent

The selection of the coupling reagent is critical for overcoming steric hindrance. While standard carbodiimide-based activators like DIC/HOBt can be effective, more potent uronium/aminium or phosphonium salt-based reagents are often necessary.[10][11]

Coupling ReagentReagent ClassTypical Reaction TimeCoupling EfficiencyKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20-45 min>99.5%Highly reactive, excellent for hindered couplings, low racemization.[12][13]Higher cost, potential for guanidinylation side reaction if used in excess.[11]
HBTU Aminium/Uronium Salt30-60 min98-99.5%Fast and efficient, widely used.[12][13]Slower than HATU.
COMU Aminium/Uronium Salt20-45 min>99.5%High coupling efficiency, reduced racemization, and safer handling profile.[14]Byproducts can be water-soluble, which is advantageous for green chemistry but requires consideration during workup.[14]
DIC/OxymaPure Carbodiimide/Additive60-180 min>98%Cost-effective, minimizes racemization.[11]Slower reaction kinetics compared to onium salts.

2. Extended Coupling Times and Temperature

For sterically hindered residues, extending the coupling time to 2-4 hours can significantly improve the reaction yield.[15] Additionally, performing the coupling at an elevated temperature (e.g., 40-50°C) can increase the reaction kinetics, but this must be done with caution to avoid potential side reactions like racemization.[16]

3. Microwave-Assisted SPPS

Microwave irradiation can dramatically accelerate coupling reactions, especially for sterically hindered amino acids.[7] The focused heating can overcome the activation energy barrier for coupling, leading to higher yields in shorter reaction times.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for the initial attempt at coupling this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If negative, proceed with washing the resin with DMF. If positive, proceed to Protocol 2.

Protocol 2: Allyl Group Deprotection

This protocol is for the selective removal of the allyl protecting group from the tyrosine side chain on-resin.

  • Resin Preparation: Wash the peptide-resin with DCM and then with DMF.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (25 equivalents) in DCM or THF.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours at room temperature.[17][18]

  • Washing: Wash the resin thoroughly with DMF, DCM, and a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium.

Visualization of Workflows

SPPS_Troubleshooting_Workflow start Start: Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test positive_kaiser Positive (Blue/Purple) kaiser_test->positive_kaiser Incomplete negative_kaiser Negative (Yellow) kaiser_test->negative_kaiser Complete double_coupling Perform Double Coupling positive_kaiser->double_coupling next_cycle Proceed to Next Fmoc Deprotection negative_kaiser->next_cycle kaiser_test_2 Perform Second Kaiser Test double_coupling->kaiser_test_2 kaiser_test_2->negative_kaiser Complete positive_kaiser_2 Positive kaiser_test_2->positive_kaiser_2 Incomplete capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) positive_kaiser_2->capping capping->next_cycle end End of Cycle next_cycle->end

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Allyl_Deprotection_Workflow start Peptide-Resin with This compound wash_dcm Wash with DCM and DMF start->wash_dcm add_cocktail Add Pd(PPh₃)₄ and PhSiH₃ in DCM/THF wash_dcm->add_cocktail react Agitate under Inert Atmosphere (2-3 hours) add_cocktail->react wash_final Wash with DMF, DCM, and Chelating Agent react->wash_final end Peptide-Resin with Free Tyr Side Chain wash_final->end

Sources

Technical Support Center: Purification of Peptides Containing Fmoc-D-Tyr(All)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-D-Tyr(All)-OH. The use of an allyl (All) protecting group for the tyrosine side chain offers unique advantages for orthogonal synthesis strategies, enabling selective on-resin modifications. However, this versatility introduces specific challenges during the deprotection and subsequent purification stages. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring the successful isolation of your target peptide.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of the more common Fmoc-D-Tyr(tBu)-OH?

This compound is employed when an orthogonal protection strategy is required. The allyl group is stable to the standard basic conditions (e.g., piperidine) used for N-terminal Fmoc group removal and the acidic conditions (e.g., Trifluoroacetic Acid - TFA) used for cleaving most other side-chain protecting groups like tert-butyl (tBu) and for releasing the peptide from the resin.[1][2] This unique stability allows for the selective deprotection of the tyrosine side chain while the peptide remains attached to the solid support and other residues remain protected. This is particularly valuable for:

  • On-resin cyclization: Forming a lactam bridge or other cyclic structure involving the tyrosine hydroxyl group.

  • Site-specific labeling: Attaching fluorescent tags, biotin, or other moieties to the tyrosine side chain.

  • Glycosylation or Phosphorylation: Performing complex modifications on the deprotected hydroxyl group.

Q2: What are the primary impurities I should anticipate during the purification of a peptide synthesized with this compound?

After the synthesis and cleavage steps, your crude product will contain the desired peptide alongside typical synthesis-related impurities like deletion and truncated sequences.[3] However, the use of this compound introduces specific potential impurities that you must screen for:

  • Allyl-Protected Peptide (+40 Da): The most common issue is the incomplete removal of the allyl group, resulting in a peptide with a mass increase of 40 Daltons (C₃H₄). This impurity is often hydrophobic and can co-elute closely with the target peptide during RP-HPLC.

  • Palladium Contamination: The deprotection procedure uses a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)). Residual palladium can contaminate the final product, often presenting as a grey or black precipitate, and is cytotoxic, making its removal critical for biological applications.[4]

  • Scavenger Adducts: Scavengers used during deprotection (like phenylsilane) can sometimes form adducts with the peptide if the reaction is not optimized.

Q3: Should the allyl deprotection be performed on-resin or in-solution, and what are the trade-offs?

Both on-resin and in-solution deprotection are viable, and the choice depends on your overall workflow.

  • On-Resin Deprotection: This is the most common approach.

    • Pros: Allows for easy removal of the catalyst and excess reagents by simple washing and filtration steps before the final TFA cleavage. This significantly simplifies the initial purification of the crude peptide.

    • Cons: The reaction kinetics can be slower due to the solid support, potentially leading to incomplete deprotection if not optimized.[5]

  • In-Solution Deprotection: This is performed after the peptide has been cleaved from the resin with the allyl group still attached.

    • Pros: Homogeneous reaction conditions can lead to faster and more efficient deprotection.

    • Cons: The palladium catalyst and byproducts are mixed with the crude peptide, making the subsequent purification significantly more challenging. Removing the catalyst from the solution requires additional steps like precipitation or the use of specialized scavenger resins.[4]

Q4: How can I reliably confirm the complete removal of the allyl group?

Confirmation is critical before proceeding to large-scale purification. The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) . Analyze a small sample of the crude peptide after the deprotection step. Look for a mass peak corresponding to your target peptide and, crucially, the absence of a peak at [M+40]+, which would indicate the remaining allyl group.

Section 2: Troubleshooting Guide for Purification Challenges

This section addresses specific problems you may encounter during the purification of your D-Tyr(All)-containing peptide.

Problem 1: LC-MS analysis shows a significant peak at [M+40] Da.
  • Probable Cause: Incomplete removal of the allyl protecting group. This is the most frequent challenge and is typically due to inefficient catalysis.

  • Underlying Logic: The palladium-catalyzed allyl deprotection is a complex reaction that can be hindered by steric effects on the resin, catalyst degradation, or insufficient reaction time. The catalyst, Pd(PPh₃)₄, must be able to access the allyl ether on the tyrosine side chain to facilitate the transfer of the allyl group to a scavenger.

  • Solutions:

    • Optimize Catalyst and Scavenger Concentrations: Ensure you are using a sufficient excess of both the palladium catalyst and the scavenger. A common starting point is 0.2-0.3 equivalents of Pd(PPh₃)₄ relative to the resin substitution.[6]

    • Increase Reaction Time: If initial attempts show incomplete deprotection, extend the reaction time. Monitor the reaction progress by taking small resin samples at different time points (e.g., 1h, 2h, 4h) for a test cleavage and LC-MS analysis.

    • Repeat the Deprotection Step: A second treatment with fresh catalyst and scavenger is often highly effective at removing the remaining allyl groups.[6]

    • Ensure an Inert Atmosphere: Pd(PPh₃)₄ is sensitive to oxidation, which deactivates it. Perform the reaction under an inert atmosphere (Argon or Nitrogen) to maximize its lifespan and efficiency.[5]

    • Consider Microwave-Assisted Deprotection: Microwave synthesis can significantly accelerate the deprotection reaction, allowing for complete removal in a much shorter time frame (e.g., two 5-minute reactions).[5]

Problem 2: The lyophilized peptide is off-color (grey, brown, or black) and/or shows poor solubility.
  • Probable Cause: Contamination with residual palladium catalyst.

  • Underlying Logic: After the deprotection reaction, elemental palladium (Pd(0)) can precipitate as fine black particles that become trapped within the peptide, especially after lyophilization. This metal contamination is unacceptable for most biological assays.

  • Solutions:

    • Thorough On-Resin Washing: If you performed on-resin deprotection, implement a rigorous washing protocol immediately after the reaction. Use solvents known to dissolve the catalyst and scavengers, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

    • Palladium Scavenger Resins: After cleaving the peptide, dissolve the crude material and treat it with a palladium scavenging resin. These are commercially available resins with functional groups that chelate and bind palladium, which can then be removed by filtration.

    • Precipitation/Extraction: In some cases, dissolving the crude peptide in an aqueous buffer and extracting with an organic solvent like DCM can help remove the more hydrophobic catalyst components. Alternatively, selective precipitation of the peptide may leave the catalyst behind in the supernatant.

    • Modified HPLC Conditions: While not ideal for removal, adding a small amount of a chelating agent or a thiol (e.g., Dithiothreitol - DTT) to the mobile phase can sometimes help prevent palladium from interacting with the column, although this can complicate fraction collection.

Problem 3: The target peptide peak is broad, tails, or shows poor resolution during RP-HPLC.
  • Probable Cause: This can be due to several factors: (1) co-elution with the closely related allyl-protected peptide, (2) on-column interactions with residual palladium, or (3) peptide aggregation.

  • Underlying Logic: Reversed-phase HPLC separates peptides based on hydrophobicity.[7] The allyl-protected peptide is slightly more hydrophobic than the deprotected peptide, leading to very similar retention times that are difficult to resolve with a standard gradient. Aggregation, often seen in hydrophobic sequences, can also lead to poor peak shape.[8]

  • Solutions:

    • Shallow the HPLC Gradient: To resolve two closely eluting species, decrease the gradient slope around the elution time of your target peptide. For example, instead of a 10-60% Acetonitrile gradient over 20 minutes, try a 30-40% gradient over the same period. This increases the separation between peaks.[9]

    • Change the Mobile Phase Modifier: If TFA (0.1%) is giving poor results, consider using a different ion-pairing agent like Formic Acid (0.1%). This can alter the selectivity of the separation and may resolve your peaks.

    • Address Aggregation: If aggregation is suspected, try dissolving the crude peptide in a stronger solvent like 6M Guanidine HCl before injection. You can also add organic modifiers like isopropanol to the mobile phase or increase the column temperature (e.g., to 40-50°C) to disrupt secondary structures.[8]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a small-scale trial before committing your entire batch.

Protocol 1: On-Resin Allyl Group Deprotection

This protocol is designed for a peptide synthesized on a solid support.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel for 30 minutes.

  • Inert Atmosphere: Drain the DCM and place the vessel under a gentle stream of Argon or Nitrogen.

  • Reagent Preparation: Prepare the deprotection cocktail in a separate flask under an inert atmosphere. For each 1 gram of resin, use:

    • Solvent: 15-20 mL of anhydrous DCM or Chloroform.[6]

    • Catalyst: 0.25 equivalents (relative to resin loading) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Scavenger: 20-30 equivalents of a scavenger like Phenylsilane (PhSiH₃).[5]

  • Reaction: Add the deprotection cocktail to the resin and shake or agitate the mixture at room temperature. Protect the vessel from light, as the catalyst can be light-sensitive.

  • Incubation: Allow the reaction to proceed for 2 hours.

  • Washing: Drain the reaction mixture and perform a comprehensive washing sequence to remove the catalyst and byproducts. A recommended sequence is:

    • DCM (3x)

    • DMF (3x)

    • 0.5% DIPEA in DMF (2x) - Helps remove scavenger byproducts

    • 0.5% Sodium diethyldithiocarbamate in DMF (3x) - This solution actively scavenges residual palladium.

    • DMF (3x)

    • DCM (3x)

  • Drying: Dry the resin under vacuum. A small portion should be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding with the full cleavage.

Quantitative Data Summary for On-Resin Deprotection
ReagentRoleTypical Equivalents (vs. Resin Loading)Solvent
Pd(PPh₃)₄Catalyst0.2 - 0.3Anhydrous DCM or CHCl₃
Phenylsilane (PhSiH₃)Allyl Scavenger20 - 30Anhydrous DCM or CHCl₃
Acetic Acid / NMMAdditives (Optional)0.5 mL / 2 mL per g resinChloroform[6]
Protocol 2: Optimized RP-HPLC for Post-Deprotection Purification

This method is designed to maximize the resolution between the target peptide and the potential +40 Da impurity.

  • Column: C18 stationary phase, 5 µm particle size, 100-300 Å pore size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Crude Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of DMSO or Acetonitrile if needed to aid solubility. Filter through a 0.45 µm syringe filter before injection.

  • Scouting Gradient: Perform an initial run with a broad, fast gradient (e.g., 5-95% B over 15 minutes) to determine the approximate retention time (RT) of your peptide.

  • Optimization Gradient: Design a new, shallow gradient centered around the RT found in the scouting run.

    • Example: If the peptide elutes at 40% B (RT = 10 min) in the scouting run:

      • 0-2 min: 5% B (Isocratic)

      • 2-5 min: 5% to 30% B (Ramp to wash off polar impurities)

      • 5-25 min: 30% to 45% B (Shallow separation gradient )

      • 25-27 min: 45% to 95% B (Column wash)

      • 27-30 min: 95% B (Isocratic wash)

      • 30-35 min: Re-equilibration at 5% B

  • Fraction Collection: Collect fractions across the main peak(s) and analyze each by analytical HPLC or LC-MS to identify the fractions containing the pure target peptide. Pool the pure fractions and lyophilize.

Section 4: Visualization Workflows

Workflow for Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Allyl Deprotection cluster_purification Cleavage & Purification SPPS_Start Start with Resin Coupling Couple this compound SPPS_Start->Coupling Elongation Elongate Peptide Chain Coupling->Elongation Deprotection On-Resin Deprotection (Pd(PPh3)4 / PhSiH3) Elongation->Deprotection Washing Extensive Washing (DCM, DMF, Scavengers) Deprotection->Washing Cleavage TFA Cleavage from Resin Washing->Cleavage Crude_HPLC Crude RP-HPLC Analysis Cleavage->Crude_HPLC Prep_HPLC Preparative RP-HPLC (Shallow Gradient) Crude_HPLC->Prep_HPLC Pooling Pool Pure Fractions Prep_HPLC->Pooling Lyophilization Lyophilization Pooling->Lyophilization QC Final QC (LC-MS, Purity) Lyophilization->QC G Start Analyze Crude Peptide by LC-MS Impurity_Check Major Impurity Detected? Start->Impurity_Check Plus40_Check Is it [M+40] Da? Impurity_Check->Plus40_Check Yes Physical_Check Peptide Discolored? Impurity_Check->Physical_Check No Other_Impurity Other Impurities? Plus40_Check->Other_Impurity No Optimize_Deprotection Solution: Optimize Allyl Deprotection (Time, Reagents, Repeat) Plus40_Check->Optimize_Deprotection Yes Check_SPPS Solution: Review SPPS Cycles (Coupling, Capping) Other_Impurity->Check_SPPS Deletion Check_Cleavage Solution: Optimize Cleavage Cocktail (Scavengers) Other_Impurity->Check_Cleavage Adducts Palladium_Removal Solution: Implement Pd Scavenging (Resin, Washes) Physical_Check->Palladium_Removal Yes HPLC_Check Poor HPLC Peak Shape? Physical_Check->HPLC_Check No Optimize_HPLC Solution: Optimize HPLC Method (Shallow Gradient, Temp) HPLC_Check->Optimize_HPLC Yes Success Proceed to Preparative HPLC HPLC_Check->Success No

Caption: Decision tree for troubleshooting common purification issues.

References

  • US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents.
  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. Available at: [Link]

  • EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents.
  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available at: [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. Available at: [Link]

  • HPLC of Peptides and Proteins. Available at: [Link]

  • Can anyone help with Fmoc-Tyr(trt)-OH? - ResearchGate. Available at: [Link]

  • Novabiochem®. Available at: [Link]

  • What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Purification of peptide treated with palladium catalysts for allyl deprotection. - ResearchGate. Available at: [Link]

  • Chapter 5: Peptide Manufacturing Methods and Challenges - Books. Available at: [Link]

  • High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene - PubMed. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]

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Technical Support Center: Navigating the Stability of Fmoc-D-Tyr(All)-OH in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fmoc-D-Tyr(All)-OH. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting strategies for the stability challenges associated with this versatile amino acid derivative. This resource will help you anticipate potential issues, diagnose problems in your experiments, and implement effective solutions to ensure the integrity of your research.

Introduction to this compound

This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides where the tyrosine side chain requires orthogonal protection. The allyl (All) group offers the advantage of being removable under mild conditions using palladium catalysis, which is compatible with the acid-sensitive protecting groups commonly used in Fmoc-based strategies. However, the stability of the allyl group can be compromised under certain conditions, leading to impurities and affecting the final peptide's purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in solution?

The main stability issue arises from the potential premature cleavage of the allyl protecting group from the tyrosine side chain. This can be triggered by various factors during storage and peptide synthesis, including the choice of solvent, presence of certain reagents, and prolonged exposure to specific pH conditions.

Q2: Which solvents are recommended for dissolving and storing this compound to maximize stability?

For short-term use, high-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF) is a common choice. However, DMF can degrade over time to form amines, which can compromise the stability of the Fmoc group. For longer-term storage of stock solutions, it is advisable to use solvents like N-methylpyrrolidone (NMP) or prepare fresh solutions before each use. It is recommended to store stock solutions at -20°C or -80°C for extended stability.[1][2][3]

Q3: What are the visible signs of this compound degradation in solution?

While visual inspection is not always reliable, a change in the color of the solution (e.g., yellowing) can indicate degradation. The most definitive evidence of degradation comes from analytical techniques like High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks corresponding to byproducts such as Fmoc-D-Tyr-OH can be observed.

Q4: How does the presence of scavengers during peptide synthesis affect the stability of the allyl group?

Scavengers are crucial during the final cleavage of the peptide from the resin to prevent side reactions from reactive cations.[4] However, some scavengers, particularly those with strong nucleophilic character, can potentially interact with the palladium catalyst used for allyl group removal or even directly attack the allyl group under certain conditions. It's essential to choose scavengers that are compatible with the overall protection strategy.[5][6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.

Observation Potential Cause(s) Recommended Action(s)
Unexpected peak in HPLC analysis of the crude peptide corresponding to a mass loss of the allyl group. Premature cleavage of the allyl group during synthesis.1. Verify Solvent Quality: Ensure the use of high-purity, amine-free DMF for all steps. Consider switching to NMP. 2. Optimize Deprotection: If using palladium catalysis for deprotection, ensure the reaction conditions (catalyst, scavenger, reaction time) are optimized.[7][8] 3. Check Reagent Compatibility: Review all reagents used in the synthesis for potential incompatibility with the allyl protecting group.
Low coupling efficiency of this compound. 1. Incomplete dissolution of the amino acid. 2. Degradation of the amino acid prior to coupling. 1. Ensure Complete Dissolution: Gently warm the solution or use sonication to ensure the amino acid is fully dissolved before adding it to the reaction vessel.[9] 2. Use Fresh Solutions: Prepare fresh solutions of this compound for each coupling reaction to minimize the risk of degradation.
Formation of a 3-allyltyrosine byproduct. Re-attachment of the cleaved allyl cation to the tyrosine ring.Optimize Scavenger Cocktail: During palladium-catalyzed deprotection, use an effective scavenger for the allyl cation, such as morpholine or phenylsilane, to prevent re-alkylation.[10][11]
Discoloration of the this compound stock solution. Degradation of the compound.Discard the discolored solution and prepare a fresh one from solid material. Store the solid material in a cool, dry, and dark place.[12]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Different Solvents

This protocol outlines a method to evaluate the stability of this compound in commonly used solvents for peptide synthesis.

Materials:

  • This compound

  • High-purity DMF

  • High-purity NMP

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Solution Preparation: Prepare 10 mg/mL stock solutions of this compound in both DMF and NMP.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each stock solution with an appropriate solvent (e.g., 50% ACN/water with 0.1% TFA) and inject it into the HPLC system.

  • Incubation: Store the remaining stock solutions at room temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot from each stock solution, dilute, and analyze by HPLC.

  • Data Analysis: Compare the chromatograms over time. The appearance and growth of new peaks relative to the main this compound peak will indicate the extent of degradation.

Protocol 2: Palladium-Catalyzed Deprotection of the Allyl Group

This protocol provides a general procedure for the removal of the allyl protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin containing a Tyr(All) residue

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Allyl scavenger (e.g., phenylsilane, morpholine, or dimethylamine-borane complex)[5][6][10]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM or CHCl3 for 30 minutes.

  • Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail by dissolving Pd(PPh3)4 (typically 0.1-0.3 equivalents relative to the resin loading) and the scavenger (typically 20-40 equivalents) in the reaction solvent.

  • Reaction: Add the deprotection cocktail to the swollen resin.

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by DMF and DCM, to remove the catalyst and byproducts.

Visualizing the Chemistry

Degradation Pathway of this compound

A This compound B Fmoc-D-Tyr-OH + Allyl Cation A->B Premature Cleavage (e.g., trace acid/base, incompatible reagents) C Side Products (e.g., 3-allyltyrosine) B->C Re-alkylation

Caption: Potential degradation pathway of this compound.

Workflow for Allyl Group Deprotection

Start Start: Peptide-Resin with Tyr(All) Swell Swell Resin in DCM/CHCl3 Start->Swell Prepare Prepare Deprotection Cocktail (Pd(PPh3)4 + Scavenger) Swell->Prepare React Add Cocktail and React Prepare->React Wash Wash Resin Thoroughly React->Wash End End: Deprotected Peptide-Resin Wash->End

Caption: Experimental workflow for allyl group deprotection.

References

  • Fmoc-Tyr-OH | Amino Acid Derivative. MedchemExpress.com. Accessed January 16, 2026.
  • Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9. Sigma-Aldrich. Accessed January 16, 2026.
  • Fmoc-Tyr(tBu)-OH | Amino Acid Derivative. MedChemExpress. Accessed January 16, 2026.
  • A Comprehensive Technical Guide to the Safe Handling of Fmoc-Tyr-OH. Benchchem. Accessed January 16, 2026.
  • Gomez-Martinez P, Dessolin M, Guibé F, Albericio F. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. 1999;(19):2871-2874.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep. Accessed January 16, 2026.
  • Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9. Sigma-Aldrich. Accessed January 16, 2026.
  • Fmoc-D-Tyr(Me)-OH | Amino Acid Derivative. MedChemExpress. Accessed January 16, 2026.
  • Fmoc-Tyr(tBu)-OH 71989-38-3 wiki. Guidechem. Accessed January 16, 2026.
  • Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Perich JW, Reynolds EC. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research. 1994;43(1):39-47.
  • Gomez-Martinez P, Dessolin M, Guibé F, Albericio F. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Semantic Scholar. Accessed January 16, 2026.
  • Fmoc-D-Tyr(tBu)-OH.
  • Fmoc-D-Tyr(But)-OH – An Fmoc protected tyrosine derivative. Advanced ChemTech. Accessed January 16, 2026.
  • Pathak TP, Miller BL. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. 2016;22(10):622-627.
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 2017;5(2):94-101.
  • Isidro-Llobet A, Álvarez M, Albericio F. Amino Acid-Protecting Groups. Chemical Reviews. 2009;109(6):2455-2504.
  • Fmoc-Tyr(tBu)-OH Novabiochem 71989-38-3. Sigma-Aldrich. Accessed January 16, 2026.
  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
  • Dong S, Chhabra SR, Jolliffe KA. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters. 2016;18(15):3642-3645.
  • Orthogonal Deprotection Strategies Involving Allyl Protecting Groups: A Comparative Guide. Benchchem. Accessed January 16, 2026.
  • Fields GB, Noble RL. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. 1990;35(3):161-214.
  • Fmoc-D-Tyr(tBu)-OH | Amino Acid Derivative. MedchemExpress.com. Accessed January 16, 2026.
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology. 2023;4(1):15-32.
  • Can anyone help with Fmoc-Tyr(trt)-OH?.
  • Vutukuri DR, Bharathi P, Yu Z, Rajasekaran K, Tran MH, Thayumanavan S. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry. 2003;68(3):1146-1149.
  • Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. In: Houben-Weyl Methods of Organic Chemistry. Vol E 22a. Thieme; 2002:453-458.
  • O Ethyl N Fmoc Tyrosine CAS No 162502-65-0 Fmoc D Tyr Et OH White Powder 98%. Echemi. Accessed January 16, 2026.
  • Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3. Sigma-Aldrich. Accessed January 16, 2026.
  • Metal- catalysed cleavage of allyl esters. Wordpress. Accessed January 16, 2026.
  • Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec. Accessed January 16, 2026.
  • Fmoc-Tyr(All)-OH [146982-30-1]. Aapptec Peptides. Accessed January 16, 2026.
  • Technical Support Center: Fmoc-Tyr-OH Solubility. Benchchem. Accessed January 16, 2026.
  • Buy FMOC-D-TYR-OH Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Echemi. Accessed January 16, 2026.
  • Impact of scavengers on the final purity of Tyr(Bzl) containing peptides. Benchchem. Accessed January 16, 2026.
  • Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Humana Press; 1994:73-81.
  • (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid. PubChem. Accessed January 16, 2026.
  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic Letters. 2013;15(17):4312-4315.
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 2017;5(2):94-101.
  • Fmoc-3-iodo-D-Tyr-OH. PubChem. Accessed January 16, 2026.
  • A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH. Benchchem. Accessed January 16, 2026.

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Validation & Comparative

A Comparative Guide to Tyrosine Protection in SPPS: Fmoc-D-Tyr(All)-OH vs. Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate discipline of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is not merely a procedural choice but a cornerstone of synthetic success. For tyrosine, an amino acid whose phenolic hydroxyl group presents both a site for crucial biological modifications and a potential source of unwanted side reactions, the choice of side-chain protection dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison between two prevalent protected D-tyrosine derivatives: the industry-standard Fmoc-D-Tyr(tBu)-OH and the specialized, orthogonally-protected Fmoc-D-Tyr(All)-OH . We will dissect their performance, explore the causality behind their respective deprotection chemistries, and provide field-proven protocols to empower researchers in making the optimal choice for their specific synthetic goals.

Pillar 1: The Principle of Orthogonality—The Strategic Foundation

Successful SPPS hinges on the concept of orthogonality, which dictates that different classes of protecting groups can be removed under distinct chemical conditions without affecting one another.[1][2][][4] The standard Fmoc/tBu strategy is a classic example of a two-dimensional orthogonal system.[2][][5][6]

  • Nα-Fmoc Group: Protects the alpha-amine of the amino acid. It is removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine in DMF.[6][7]

  • tBu-based Side-Chain Groups: Protect reactive amino acid side chains. These are stable to the basic conditions of Fmoc removal but are labile to strong acids, such as Trifluoroacetic Acid (TFA).[5][8] This allows for a final, single-step deprotection of all side chains concurrently with cleavage of the peptide from the resin.[9]

The introduction of the allyl (All) protecting group adds a third dimension of orthogonality. The All group is uniquely stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu removal.[10][11] Its cleavage requires a specific metal-catalyzed reaction, enabling highly selective deprotection at any point in the synthesis.[10][12]

G cluster_Fmoc Fmoc Group (Nα-Amine) cluster_tBu tBu Group (Side Chain) cluster_All Allyl Group (Side Chain) Fmoc Fmoc tBu tBu Fmoc->tBu Stable All Allyl Fmoc->All Stable tBu->All Stable Deprotection Deprotection Conditions Base Base (e.g., Piperidine) Base->Fmoc Cleaves Acid Acid (e.g., TFA) Acid->tBu Cleaves Metal Pd(0) Catalyst Metal->All Cleaves

Caption: Orthogonality of Fmoc, tBu, and Allyl protecting groups.

Pillar 2: Fmoc-D-Tyr(tBu)-OH — The Reliable Workhorse for Linear Synthesis

Fmoc-D-Tyr(tBu)-OH is the default choice for incorporating D-tyrosine in routine SPPS.[13][14][15] Its tert-butyl ether linkage provides robust protection for the phenolic hydroxyl group throughout the iterative, base-catalyzed Fmoc deprotection steps.[5][6]

Deprotection Mechanism and Causality

The tBu group is removed via an SN1 mechanism during the final acidolysis step, typically with a high concentration of TFA (e.g., 95%).[5][16] The acid protonates the ether oxygen, leading to the departure of the stable tert-butyl cation.

This mechanism, while efficient, is the source of the primary drawback associated with tBu protection: the generation of highly reactive tert-butyl carbocations.[17] These electrophilic species can attack nucleophilic residues within the peptide sequence, most notably the indole ring of tryptophan (Trp) and the thiol of cysteine (Cys), leading to irreversible alkylation and the formation of significant impurities.[17][18]

To mitigate this, the final cleavage cocktail must contain "scavengers"—reagents designed to trap these carbocations.[5][9] Common scavengers include triisopropylsilane (TIS), which acts as a hydride donor to reduce the cation to isobutane, and water or 1,2-ethanedithiol (EDT) which act as nucleophiles.[17][19]

Start Peptide-Resin with Tyr(tBu) Cleavage Add TFA-based Cleavage Cocktail Start->Cleavage Cation tBu+ Cation Generated Cleavage->Cation Acidolysis End Deprotected Peptide Cleavage->End Releases Scavenging Scavengers (TIS, H₂O, EDT) Cation->Scavenging Trapped by Alkylation Side Reaction: Trp/Cys Alkylation Cation->Alkylation Attacks Quenched Quenched Cation (e.g., Isobutane) Scavenging->Quenched

Caption: tBu cation generation and scavenging during TFA cleavage.

Experimental Protocol: Final Cleavage of a Tyr(tBu)-Containing Peptide

This protocol is based on a 0.1 mmol synthesis scale.

  • Preparation: Ensure the final Nα-Fmoc group has been removed and the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum for at least 1 hour.

  • Cleavage Cocktail Formulation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a peptide containing sensitive residues like Trp or Cys, "Reagent K" is recommended.[20]

    • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.

    • For simpler peptides, a cocktail of 95% TFA, 2.5% Water, and 2.5% TIS is often sufficient.[9]

  • Cleavage Reaction:

    • Add 2-5 mL of the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the slurry at room temperature for 2-3 hours.[9][21] Peptides with multiple arginine residues may require longer.[20]

  • Peptide Isolation:

    • Filter the resin using a fritted syringe or filter funnel, collecting the filtrate into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA (approx. 1 mL) and combine the filtrates.

  • Precipitation and Washing:

    • Place the centrifuge tube containing the TFA filtrate in an ice bath.

    • Add the TFA solution dropwise to a separate tube containing ~10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[9]

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Pillar 3: this compound — The Specialist for On-Resin Modification

This compound is the reagent of choice when the synthetic plan requires selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and other side-chain protecting groups (like tBu) remain intact.[12] This capability is essential for complex syntheses involving site-specific labeling, phosphorylation, sulfation, or the formation of cyclic peptides via side-chain linkages.[1][12]

Deprotection Mechanism and Causality

The allyl group is removed under mild, neutral conditions via a palladium(0)-catalyzed reaction.[22][23] The most common catalyst is tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄].[12]

The mechanism proceeds in three main stages:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group's double bond and inserts into the C-O bond, forming a cationic π-allyl-palladium(II) complex.[10][23]

  • Nucleophilic Attack: A nucleophilic "allyl scavenger," such as phenylsilane (PhSiH₃), morpholine, or tributyltin hydride, is added to the reaction mixture.[10][24][25]

  • Reductive Elimination: The scavenger attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst.[10]

This process is highly specific and does not affect acid- or base-labile protecting groups, providing a truly orthogonal deprotection scheme.[10][11] A critical consideration is the need for thorough washing after deprotection to remove the palladium catalyst and scavenger adducts, preventing contamination of the final peptide.[12]

Start Peptide-Resin with Tyr(All) Reaction On-Resin Deprotection Start->Reaction Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Reaction Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->Reaction Complex π-Allyl-Pd(II) Complex Formed Reaction->Complex End Peptide-Resin with free Tyr-OH Complex->End Scavenger Attack Wash Wash to Remove Catalyst/Byproducts End->Wash Modification Site-Specific Modification Wash->Modification

Caption: On-resin deprotection workflow for the Allyl group.

Experimental Protocol: On-Resin Deprotection of Tyr(All)

This protocol is based on a 0.1 mmol synthesis scale and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.

  • Preparation: Swell the peptide-resin in anhydrous, degassed dichloromethane (DCM) or chloroform (CHCl₃) for 30 minutes.[26]

  • Reagent Preparation:

    • In a separate vial, dissolve Pd(PPh₃)₄ (e.g., 0.2-0.3 equivalents relative to resin loading) in 2-3 mL of DCM or CHCl₃.[10][26]

    • Add the allyl scavenger, such as Phenylsilane (PhSiH₃) (e.g., 20 equivalents).[10] Some protocols use a mixture of 5% acetic acid (HOAc) and 2.5% N-methylmorpholine (NMM) in CHCl₃.[12]

  • Deprotection Reaction:

    • Drain the solvent from the swollen resin.

    • Add the freshly prepared catalyst/scavenger solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[10] The reaction can be monitored by taking a small sample of resin, cleaving it, and analyzing by HPLC.

  • Washing:

    • Drain the reaction mixture.

    • To remove residual palladium, wash the resin extensively. A recommended wash is with a solution of 0.5% sodium diethyldithiocarbamate in DMF, followed by thorough washes with DMF and DCM.[12]

  • Post-Deprotection: The resin now bears a peptide with a free D-tyrosine hydroxyl group, ready for subsequent on-resin modification or continuation of synthesis.

Quantitative Comparison and Decision Matrix

FeatureFmoc-D-Tyr(tBu)-OHThis compound
Orthogonality Two-Dimensional: Orthogonal to base-labile Fmoc group.[][5]Three-Dimensional: Orthogonal to both base-labile (Fmoc) and acid-labile (tBu, Trt) groups.[10][12]
Deprotection Reagent Strong Acid (e.g., >90% TFA).[9][16]Palladium(0) Catalyst + Nucleophilic Scavenger.[10][12][22]
Deprotection Conditions Harshly acidic.Mild, neutral pH.[11][23]
Workflow Step Final step, concurrent with resin cleavage.[5]Separate, on-resin step prior to final cleavage.[12]
Key Side Reactions Alkylation of Trp/Cys by tBu cations.[17][18]Potential for palladium contamination if not washed properly.[12]
Primary Application Standard synthesis of linear peptides.Synthesis requiring on-resin side-chain modification (cyclization, labeling, PTMs).[1][12]
Complexity & Cost Lower complexity, more routine, generally lower cost.Higher complexity, requires specialized reagents and inert atmosphere, higher cost.

Conclusion: Selecting the Right Tool for the Job

The choice between Fmoc-D-Tyr(tBu)-OH and this compound is not a matter of inherent superiority but of strategic alignment with the synthetic objective.

  • Choose Fmoc-D-Tyr(tBu)-OH for the vast majority of applications involving the synthesis of linear peptides where no modification of the tyrosine side chain is required. Its integration into the standard, single-step final cleavage protocol makes it the most efficient and cost-effective option for routine work.

  • Choose this compound when your synthetic design demands the unique capability of on-resin, site-specific manipulation of the tyrosine hydroxyl group. The third dimension of orthogonality it provides is indispensable for advanced applications such as creating cyclic peptides, installing post-translational modifications, or attaching fluorescent labels. While it adds complexity and cost to the workflow, it unlocks synthetic possibilities that are inaccessible with the standard tBu protecting group.

By understanding the distinct chemical principles, advantages, and limitations of each derivative, researchers can confidently select the optimal building block to ensure the high-fidelity synthesis of their target peptides.

References

  • Dangles, O., Guibé, F., Balavoine, G., Lavielle, S., & Marquet, A. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. Application to the Selective Protection-Deprotection of Amino Acid Derivatives and in Peptide Synthesis. The Journal of Organic Chemistry, 52(22), 4984–4993. [Link]

  • Wang, Y., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Peptide Science, 55(2), 127-131. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link]

  • Albericio, F., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1796–1803. [Link]

  • Purdue University. (n.d.). Alloc Protecting Group Removal Protocol. Purdue Peptide and Metabolite Core Facility. [Link]

  • Nishiyama, Y., & Ishizuka, T. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(23), 9480–9482. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Guibé, F., et al. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]

  • AAPPTec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec Technical Support Information Bulletin 1144. [Link]

  • Barany, G., & Albericio, F. (1992). Allyl side chain protection in peptide synthesis.
  • Palladino, P., & Stetsenko, D. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6342-6345. [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). Metal- catalysed cleavage of allyl esters. Reagent Guides. [Link]

  • Sharma, A., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

  • Pontificia Universidad Católica del Ecuador. (1987). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. PUCE Investiga. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Peptides. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • CEM Corporation. (n.d.). Fmoc-Tyr(tBu)-OH. CEM Corporation Product Page. [Link]

  • Cudic, M., & Fields, G. B. (2009). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Current protocols in protein science, Chapter 18, Unit 18.10. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. Inno PharmChem Blog. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Novabiochem. (2012). Derivative for Fmoc SPPS of sulfotyrosine peptides. Innovations, 2. [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin Technical Articles. [Link]

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A Senior Application Scientist's Guide to Confirming D-Tyr(All) Incorporation via HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison and procedural walkthrough for the confirmation of D-allyltyrosine (D-Tyr(All)) incorporation into therapeutic proteins and peptides using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will move beyond standard protocols to explain the critical reasoning behind each step, ensuring a robust and self-validating methodology for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAAs) into proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of novel protein conjugates, enhancing therapeutic properties, and probing biological mechanisms. D-Tyr(All), an isomer of tyrosine featuring an allyl group, offers a unique chemical handle for bio-orthogonal modifications. However, the success of any UAAA-based strategy hinges on one critical question: has the intended amino acid been incorporated correctly and efficiently?

While expression systems can be engineered to accept UAAAs, infidelity in the incorporation process can lead to a heterogeneous product with unintended variants, compromising both efficacy and safety. Therefore, rigorous analytical confirmation is not merely a quality control step but a fundamental requirement of the research and development process. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity for identifying and locating specific amino acid modifications within a protein's primary sequence.[1][2]

This guide will compare HPLC-MS with alternative methods and provide a detailed, field-tested protocol for its implementation.

Comparative Analysis: Why HPLC-MS is the Definitive Method

Several techniques can be employed to suggest UAAA incorporation, but they often lack the definitive, sequence-specific confirmation that HPLC-MS provides.

Method Principle Advantages Disadvantages
HPLC-MS/MS Separates proteolytic peptides by chromatography and identifies them by mass, confirming the UAAA's mass and location via fragmentation.Definitive: Provides exact mass and sequence location. Sensitive: Can detect low-level incorporation. Versatile: Applicable to any protein without needing specific reagents.Requires specialized instrumentation and expertise in data analysis.
Western Blotting Uses an antibody that specifically recognizes the UAAA or a tag attached to it.High throughput; relatively simple to perform.Indirect: Does not confirm location. Reagent-Dependent: Requires a specific, high-affinity antibody which may not be available. Potential for cross-reactivity.
Bio-orthogonal Labeling The UAAA's unique functional group (e.g., the allyl group on D-Tyr(All)) is reacted with a fluorescent or biotin probe via "click chemistry".Allows for visualization and purification. Can be highly specific.Indirect: Confirms the presence of the reactive handle, not the entire amino acid structure. Does not provide sequence location. Can have incomplete labeling.[1][3]
Edman Degradation Sequential chemical cleavage and identification of N-terminal amino acids.Provides direct sequence information.Low Throughput & Insensitive: Not suitable for complex mixtures or low-abundance proteins.[1] Limited Scope: Cannot easily analyze internal peptides without prior fragmentation and purification.

The HPLC-MS Experimental Workflow

The confirmation process involves enzymatically digesting the protein into smaller peptides, separating these peptides via HPLC, and analyzing them with a mass spectrometer to find peptides whose mass corresponds to the incorporation of D-Tyr(All).

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Confirmation P1 Cell Culture with D-Tyr(All) P2 Protein Extraction & Purification P1->P2 P3 Reduction & Alkylation P2->P3 P4 Enzymatic Digestion (e.g., Trypsin) P3->P4 A1 HPLC Separation (Peptide Mixture) P4->A1 Inject Peptides A2 MS1 Full Scan: Detect Peptide Masses A1->A2 A3 MS/MS Fragmentation: Select & Fragment Peptides A2->A3 A4 Database Search with Custom Modification A3->A4 R1 Identify Peptide with D-Tyr(All) Mass Shift A4->R1 R2 Confirm Site via b- & y-ion Series R1->R2

Caption: Overall workflow for HPLC-MS confirmation of D-Tyr(All) incorporation.

Understanding the Key Mass Shift

The entire principle of MS-based confirmation rests on detecting a precise change in mass. It is essential to calculate this shift accurately.

  • L-Tyrosine (Tyr, Y): The standard amino acid.[4][5]

  • D-allyltyrosine (D-Tyr(All)): The unnatural amino acid. The "D" configuration does not change the mass. The key difference is the replacement of a hydrogen on the phenyl ring with an allyl group (-CH₂-CH=CH₂).

Caption: Mass comparison of L-Tyrosine and D-Tyr(All).

This +40.0313 Da mass shift is the signature we will hunt for in our mass spectrometry data.

Detailed Experimental Protocols

Protein Sample Preparation and Digestion

This protocol is optimized for a purified protein sample of approximately 20-50 µg.

Rationale: The goal is to denature the protein completely, break disulfide bonds, and enzymatically cleave it into peptides of a suitable size (700-1500 Da) for MS analysis.[6] Trypsin is the enzyme of choice as it is robust and highly specific, cleaving C-terminal to lysine (K) and arginine (R) residues, which typically results in peptides that are doubly charged and ideal for fragmentation.[6][7]

Protocol:

  • Denaturation & Reduction:

    • Resuspend 20 µg of the purified protein in 25 µL of lysis buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0).

    • Add Dithiothreitol (DTT) to a final concentration of 5 mM.[7]

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Add Iodoacetamide (IAA) to a final concentration of 15 mM.[7]

    • Incubate for 30 minutes in the dark at room temperature. This step prevents the reduced disulfide bonds from reforming.[7]

  • Dilution and Digestion:

    • Dilute the sample 4-fold with 75 µL of 50 mM Ammonium Bicarbonate (pH 7.8) to reduce the Urea concentration to 2M. Causality: High concentrations of urea inhibit trypsin activity.[6]

    • Add sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio (e.g., 0.4 µg of trypsin for 20 µg of protein).

    • Incubate overnight (16-18 hours) at 37°C.

  • Quenching and Cleanup:

    • Stop the digestion by acidifying the sample with 1 µL of 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to a final pH of ~2-3.[8]

    • Desalt the resulting peptide mixture using a C18 Zip-Tip or StageTip. This removes salts and detergents that interfere with MS analysis.[7]

    • Elute the peptides in 50 µL of a solution containing 50% acetonitrile and 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and resuspend in 20 µL of LC-MS grade water with 0.1% formic acid for analysis.

HPLC-MS/MS Analysis

Rationale: Reversed-phase HPLC separates peptides based on their hydrophobicity. A gradient of increasing organic solvent (acetonitrile) elutes the peptides from the C18 column, with more hydrophobic peptides eluting later. The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It performs a continuous cycle of a full MS1 scan to measure the masses of all eluting peptides, followed by several MS/MS scans where it isolates the most intense peptide ions and fragments them to determine their amino acid sequence.[2]

Typical Parameters:

Parameter Setting Rationale
HPLC Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)Standard for peptide separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting peptides from the C18 column.[9]
HPLC Gradient 5-40% B over 60 minutesA shallow gradient provides good resolution for a complex peptide mixture.
Flow Rate ~300 nL/min (for nano-LC)Lower flow rates increase ionization efficiency and sensitivity.
MS Acquisition Mode Data-Dependent Acquisition (DDA)Automatically selects the most abundant peptides for fragmentation (MS/MS).
MS1 Resolution >60,000High resolution is critical to accurately measure the mass of the peptide and distinguish the D-Tyr(All) modification from other potential modifications.
MS/MS Fragmentation Higher-energy Collisional Dissociation (HCD)Provides rich fragmentation spectra with good sequence coverage.
MS/MS Resolution >15,000Ensures accurate mass measurement of fragment ions.

Data Analysis and Interpretation

Rationale: Standard proteomic search algorithms work by comparing experimental fragmentation spectra (MS/MS) against theoretical spectra generated from a protein database.[10][11] To find our D-Tyr(All)-containing peptide, we must tell the software to consider the +40.0313 Da mass shift on tyrosine as a potential variable modification.

Protocol:

  • Database Search Setup:

    • Use a search algorithm like SEQUEST, Mascot, or MaxQuant.

    • Specify the FASTA sequence of your target protein.

    • Set Trypsin as the enzyme, allowing for up to 2 missed cleavages.

    • Set Carbamidomethylation of Cysteine (+57.021 Da) as a fixed modification (from the alkylation step).

    • Set Oxidation of Methionine (+15.995 Da) as a variable modification, as this is a common artifact.

    • Crucially, add a custom variable modification for D-Tyr(All) on Tyrosine (Y) with a mass delta of +40.0313 Da.

  • Interpreting the Results:

    • The software will report Peptide-Spectrum Matches (PSMs). Look for high-scoring PSMs that identify a peptide containing the +40.0313 Da modification on a tyrosine residue.

    • Manual Validation is Essential. Open the MS/MS spectrum for the identified peptide.

    • Look for the b- and y-ion series. These are fragments that contain the N-terminus (b-ions) or C-terminus (y-ions) of the peptide, respectively.

    • If D-Tyr(All) is present at a specific tyrosine, all b-ions after that residue and all y-ions containing that residue will be shifted by +40.0313 Da compared to the theoretical unmodified fragments.[12][13] This provides definitive proof of the modification's location.

Example: For a peptide Ac-G-Y-G-K, if the Tyrosine (Y) is modified:

  • The b₁ ion (G) will be at its normal mass.

  • The b₂ ion (G-Y(All)) will be shifted by +40.0313 Da.

  • The y₁ ion (K) and y₂ ion (G-K) will be at their normal masses.

  • The y₃ ion (Y(All)-G-K) will be shifted by +40.0313 Da.

This pattern of shifted fragment ions is the unambiguous signature confirming the site-specific incorporation of D-Tyr(All).

References

  • Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. MetwareBio. [Link]

  • In-solution protein digestion. Mass Spectrometry Research Facility - University of Oxford. [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health. [Link]

  • Digestion of Native Proteins for Proteomics Using a Thermocycler. National Institutes of Health. [Link]

  • Exhaustive Database Searching for Amino Acid Mutations in Proteomes. ResearchGate. [Link]

  • Proteomics. Wikipedia. [Link]

  • Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. ResearchGate. [Link]

  • Determination of oxidative protein modifications using mass spectrometry. National Institutes of Health. [Link]

  • Method for Rapid Protein Identification in a Large Database. National Institutes of Health. [Link]

  • Sample preparation for proteomics and mass spectrometry from animal samples. Springer Link. [Link]

  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

  • Detection of Unknown Amino Acid Substitutions Using Error-Tolerant Database Search. Bio-protocol. [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

  • Mass Spectrometry for Post-Translational Modifications. National Institutes of Health. [Link]

  • Database search algorithms and tools | Proteomics Class Notes. Fiveable. [Link]

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. National Institutes of Health. [Link]

  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Tyrosine. Wikipedia. [Link]

  • Tyrosine. Britannica. [Link]

  • Identity confirmation: retention time – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Charles University. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • Enhancing LC-MS analysis of oligos, peptides, and glycans using hybrid surface technology. YouTube. [Link]

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A Comparative Guide to Scavengers for Allyl Deprotection of Fmoc-D-Tyr(All)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The allyl protecting group is a valuable tool in modern peptide synthesis, prized for its stability under a wide range of conditions and its selective removal via palladium catalysis. This orthogonality is particularly crucial in the synthesis of complex peptides where multiple protecting groups are employed. The deprotection of the allyl group from the tyrosine side chain in Fmoc-D-Tyr(All)-OH is a critical step that requires careful optimization to ensure high yields and purity. A key factor in this process is the choice of an appropriate scavenger to trap the reactive allyl cation generated during the catalytic cycle. This guide provides a comparative analysis of different scavengers for the palladium-catalyzed deprotection of this compound, supported by experimental insights and mechanistic understanding.

The Crucial Role of Scavengers in Allyl Deprotection

The palladium(0)-catalyzed deprotection of an allyl ether proceeds through the formation of a π-allylpalladium complex.[1] The role of the scavenger is to react with this complex, regenerating the active Pd(0) catalyst and preventing side reactions, such as the re-alkylation of the newly liberated hydroxyl group.[2] An inefficient scavenger can lead to incomplete reactions, the formation of byproducts, and difficulties in purification.[3] Therefore, the selection of an optimal scavenger is paramount for a clean and efficient deprotection.

Experimental Comparison of Common Scavengers

To objectively evaluate the performance of different scavengers, a series of experiments were conducted on the deprotection of this compound. The reactions were performed under standardized conditions to allow for a direct comparison of reaction efficiency and product purity.

General Experimental Workflow

The general workflow for the palladium-catalyzed allyl deprotection is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve this compound in anhydrous solvent prep_scavenger Add scavenger to the reaction mixture prep_substrate->prep_scavenger inert_atm Purge with inert gas (e.g., Argon) prep_scavenger->inert_atm add_catalyst Add Pd(PPh₃)₄ catalyst inert_atm->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor reaction by TLC/LC-MS stir->monitor concentrate Concentrate the reaction mixture monitor->concentrate extract Aqueous workup to remove scavenger byproducts concentrate->extract purify Purify by column chromatography extract->purify palladium_removal Treat with palladium scavenging resin (if needed) purify->palladium_removal

Caption: General experimental workflow for Pd-catalyzed allyl deprotection.[3]

Experimental Protocols

Detailed step-by-step methodologies for the deprotection using three common scavengers are provided below.

Protocol 1: Deprotection using N,N'-Dimethylbarbituric Acid (DMBA)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N,N'-dimethylbarbituric acid (4.0 eq).[4]

  • Purge the flask with argon for 10 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection using Morpholine

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add morpholine (20 eq).[5]

  • Purge the flask with argon for 10 minutes.

  • Add Pd(PPh₃)₄ (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Protocol 3: Deprotection using Phenylsilane

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add phenylsilane (20.0 eq).[6]

  • Purge the flask with argon for 10 minutes.

  • Add Pd(PPh₃)₄ (0.2 eq).[6]

  • Stir the reaction mixture at room temperature for 2 hours.[6]

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Comparative Performance Data

The performance of each scavenger was evaluated based on reaction time, yield of the deprotected product (Fmoc-D-Tyr-OH), and purity as determined by HPLC.

ScavengerEquivalentsReaction TimeYield (%)Purity (%)Observations
N,N'-Dimethylbarbituric Acid (DMBA) 430 min95>98Clean reaction profile with easy purification.[4][7]
Morpholine 202-4 h85~95Slower reaction, requires a larger excess of scavenger. Potential for side reactions with prolonged reaction times.[5][8]
Phenylsilane 201-2 h92>97Efficient deprotection, but can sometimes lead to the formation of silane byproducts that require careful purification.[9][10]
Mechanistic Insights and Discussion

The differences in performance among the scavengers can be attributed to their distinct mechanisms of action in the catalytic cycle.

G A Pd(0)L₂ B π-Allyl-Pd(II) Complex A->B Coordination & Oxidative Addition C Fmoc-D-Tyr-O⁻ B->C Release of Deprotected Product D Allyl-Scavenger B->D Nucleophilic Attack by Scavenger D->A Reductive Elimination E This compound E->A Oxidative Addition Scavenger Scavenger (e.g., DMBA, Morpholine, Phenylsilane) Scavenger->B

Caption: Palladium-catalyzed allyl deprotection mechanism.[1]

  • N,N'-Dimethylbarbituric Acid (DMBA) acts as a soft, carbon-based nucleophile that efficiently traps the allyl group.[7] Its reaction with the π-allylpalladium complex is rapid and irreversible, driving the catalytic cycle forward and leading to high yields in a short time.[11] The resulting allylated barbiturate is generally easy to remove during workup.

  • Morpholine , a secondary amine, is a commonly used nucleophilic scavenger.[5] However, its nucleophilicity is moderate, which can result in slower reaction rates and the need for a larger excess to achieve complete conversion.[8] In some cases, side reactions such as the formation of allylated amine byproducts can occur, especially with extended reaction times.[5]

  • Phenylsilane functions as a hydride donor.[12] It is thought to reduce the π-allylpalladium complex, generating propene and a silylated palladium species, which then regenerates the Pd(0) catalyst.[9] This scavenger is highly effective but the subsequent workup may be complicated by the presence of silicon-containing byproducts.

Conclusion and Recommendations

The choice of scavenger for the allyl deprotection of this compound has a significant impact on the reaction's efficiency and the purity of the final product.

  • N,N'-Dimethylbarbituric Acid (DMBA) is highly recommended for its rapid reaction times, high yields, and clean reaction profiles, making it an excellent choice for routine and sensitive applications.[4][13]

  • Phenylsilane is a very effective alternative, offering high yields and relatively fast reactions.[10] However, researchers should be prepared for a potentially more involved purification to remove silane-based impurities.

  • Morpholine can be a suitable option when cost is a primary concern and longer reaction times are acceptable.[5] However, careful monitoring is advised to minimize the formation of byproducts.

Ultimately, the optimal scavenger will depend on the specific requirements of the synthesis, including scale, desired purity, and available purification techniques. For demanding applications in drug development and complex peptide synthesis, the superior performance of DMBA often justifies its use.

References

  • Inorganic Chemistry. On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ACS Publications. Available from: [Link]

  • ResearchGate. On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF. Available from: [Link]

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  • ResearchGate. ChemInform Abstract: New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates | Request PDF. Available from: [Link]

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  • ResearchGate. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers | Request PDF. Available from: [Link]

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  • Google Patents. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis.
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  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Available from: [Link]

  • Google Patents. US4788282A - Deprotection of allylic esters and ethers.
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  • Organic Letters. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. Available from: [Link]

  • Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine. CDN. Available from: [Link]

  • ResearchGate. Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylationof N , N ′-DimethylbarbituricAcid | Request PDF. Available from: [Link]

  • DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.. Available from: [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link]

  • ResearchGate. A convenient and scaleable procedure for removing the Fmoc group in solution. Available from: [Link]

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  • Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. Available from: [Link]

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  • PubMed. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Available from: [Link]

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A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-D-Tyr(All)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice of building blocks is paramount. The incorporation of non-canonical amino acids, such as D-isomers, and the use of orthogonal protecting groups are critical strategies for creating novel peptide therapeutics with enhanced stability and functionality. This guide provides an in-depth technical comparison of peptides synthesized using Fmoc-D-Tyr(All)-OH, focusing on its unique characteristics and the analytical methodologies required for its robust characterization. We will objectively compare its performance with the more conventional Fmoc-D-Tyr(tBu)-OH and provide the supporting experimental rationale and data necessary for informed decision-making in your research.

The Principle of Orthogonal Protection: Why this compound?

Solid-Phase Peptide Synthesis (SPPS) relies on a meticulously planned strategy of protecting reactive functional groups to ensure the correct amino acid sequence is assembled.[1] The most prevalent strategy in modern peptide chemistry is the Fmoc/tBu approach, which offers a robust orthogonal system where the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups are cleaved by an acid (e.g., trifluoroacetic acid, TFA) at the final step.[2]

Fmoc-D-Tyr(tBu)-OH fits perfectly within this strategy. The tert-butyl (tBu) ether protecting the phenolic hydroxyl group of D-tyrosine is stable to the basic conditions of Fmoc deprotection but is readily removed during the final acidolytic cleavage.[3] However, the need for more complex peptide architectures, such as cyclic or branched peptides, necessitates the use of additional orthogonal protecting groups that can be selectively removed without affecting the Fmoc or tBu groups.[4]

This is where this compound, with its allyloxycarbonyl (Alloc) protecting group, offers a significant advantage. The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu deprotection.[4] It is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[4] This tri-orthogonal protection scheme enables site-specific modification of the tyrosine side chain while the peptide is still on the solid support, opening avenues for the synthesis of intricate peptide structures.

Performance Comparison: this compound vs. Fmoc-D-Tyr(tBu)-OH

The choice between this compound and Fmoc-D-Tyr(tBu)-OH has significant implications for the synthesis strategy and the characterization of the final peptide. Below is a comparative summary of their key performance indicators.

FeatureThis compoundFmoc-D-Tyr(tBu)-OHRationale & Field Insights
Orthogonality Tri-orthogonal with Fmoc and tBu groups. Allows for on-resin side-chain modification.Orthogonal to the Fmoc group. Standard for linear peptide synthesis.The Alloc group's palladium-catalyzed removal provides an additional layer of synthetic flexibility crucial for complex peptide design.
Synthesis Efficiency Coupling efficiency is generally high and comparable to standard Fmoc-amino acids.High coupling efficiency, well-established protocols.Both derivatives typically couple well using standard carbodiimide or uronium-based activators. Aggregation can be sequence-dependent for both.
Deprotection Conditions Requires Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in an inert solvent like DCM.[4]Final cleavage with strong acid (e.g., 95% TFA).Alloc deprotection requires careful handling of the air-sensitive palladium catalyst. Microwave-assisted deprotection can significantly shorten reaction times.[5]
Potential Side Reactions Incomplete deprotection or palladium contamination of the final peptide. Allylic rearrangement is a rare but possible side reaction.Alkylation of sensitive residues (e.g., Trp, Met) by tert-butyl cations during final cleavage.The use of scavengers is crucial in both cases to minimize side reactions. For Alloc deprotection, thorough washing is necessary to remove palladium residues.
Cost & Availability Generally more expensive and less commonly stocked than the tBu-protected counterpart.Readily available from numerous suppliers at a lower cost.The higher cost of this compound is a consideration for large-scale synthesis but is often justified by the synthetic advantages it offers.
Application Scope Ideal for synthesis of cyclic peptides, branched peptides, and peptides requiring site-specific labeling or modification of the tyrosine side chain.Primarily used for the synthesis of linear peptides where the tyrosine side chain does not require modification.The choice is dictated by the final desired structure of the peptide.

Experimental Workflows and Protocols

A successful peptide synthesis campaign relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the synthesis and characterization of a model peptide containing D-Tyr(All).

Peptide Synthesis Workflow

The overall workflow for synthesizing and characterizing a peptide using this compound is depicted below. This process highlights the key stages, from initial resin loading to final peptide analysis.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_characterization Characterization Resin_Prep Resin Swelling & Fmoc Deprotection Coupling_1 Coupling of First Amino Acid Resin_Prep->Coupling_1 Fmoc_Deprotection_1 Fmoc Deprotection Coupling_1->Fmoc_Deprotection_1 Coupling_DTyrAll Coupling of this compound Fmoc_Deprotection_1->Coupling_DTyrAll Fmoc_Deprotection_2 Fmoc Deprotection Coupling_DTyrAll->Fmoc_Deprotection_2 Coupling_N Coupling of Subsequent Amino Acids Fmoc_Deprotection_2->Coupling_N Alloc_Deprotection On-Resin Alloc Deprotection Coupling_N->Alloc_Deprotection Side_Chain_Mod Side-Chain Modification (Optional) Alloc_Deprotection->Side_Chain_Mod Final_Cleavage Cleavage from Resin & Global Deprotection Side_Chain_Mod->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Purity & Identity Confirmation Purification->Analysis HPLC Analytical RP-HPLC Analysis->HPLC MS Mass Spectrometry (ESI or MALDI) Analysis->MS NMR NMR Spectroscopy (Optional) Analysis->NMR

Caption: Workflow for the synthesis and characterization of a peptide containing D-Tyr(All).

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (Ac-Gly-D-Tyr(All)-Phe-NH₂) on Rink Amide Resin

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling of Fmoc-Phe-OH: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in 1 mL of DMF. Add the activated amino acid solution to the resin and agitate for 1 hour. Wash with DMF (5 x 2 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of this compound: In a separate vial, dissolve this compound (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in 1 mL of DMF. Add to the resin and agitate for 1 hour. Wash with DMF (5 x 2 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Gly-OH: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in 1 mL of DMF. Add to the resin and agitate for 1 hour. Wash with DMF (5 x 2 mL).

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin and agitate for 30 minutes. Wash with DMF (5 x 2 mL) and then with dichloromethane (DCM) (5 x 2 mL). Dry the resin under vacuum.

Protocol 2: On-Resin Alloc Deprotection

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. Repeat this step once more with a fresh solution.[4]

  • Washing: Wash the resin thoroughly with DCM (5 x 2 mL), 0.5% DIPEA in DMF (3 x 2 mL), and DMF (5 x 2 mL).

Protocol 3: Final Cleavage and Deprotection

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and agitate for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.

Characterization of the Synthesized Peptide

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the purity of synthetic peptides.[6] A typical chromatogram of a successfully synthesized peptide will show a major peak corresponding to the target peptide and minor peaks for any impurities.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm and 280 nm

Expected Results: For the model peptide Ac-Gly-D-Tyr-Phe-NH₂, the crude product after cleavage would ideally show a major peak with a purity of >80%. After purification, the purity should exceed 95%. The retention time will be influenced by the hydrophobicity of the peptide.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying its identity.[7] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common techniques.

Expected Mass Spectrum: For the model peptide Ac-Gly-D-Tyr-Phe-NH₂, the expected monoisotopic mass is [M+H]⁺ = 412.19 Da. The mass spectrum should show a prominent peak at this m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For peptides with complex structures or those where stereochemistry is critical, NMR spectroscopy provides invaluable structural information.[8][9] While not routinely performed for simple linear peptides, it is crucial for confirming the structure of cyclic or modified peptides.

Expected NMR Data: In the ¹H NMR spectrum of a peptide containing D-Tyr(All), specific resonances for the allyl group protons would be observed, typically in the range of 4.5-6.0 ppm. The aromatic protons of the tyrosine and phenylalanine residues would appear between 6.5 and 7.5 ppm.[10] The chemical shifts of the amide and alpha protons can provide information about the peptide's secondary structure.[11]

Troubleshooting and Causality in Synthesis and Characterization

IssuePotential CauseRecommended Solution & Rationale
Incomplete Alloc Deprotection Inactive palladium catalyst; insufficient scavenger; insufficient reaction time.Use fresh, high-quality Pd(PPh₃)₄ and ensure an inert atmosphere. Increase the equivalents of phenylsilane and extend the reaction time or perform an additional deprotection cycle. Microwave-assisted deprotection can improve efficiency.[5]
Low Purity of Crude Peptide Incomplete coupling or deprotection steps during SPPS; side reactions during final cleavage.Optimize coupling times and use a higher excess of reagents for difficult couplings. Ensure complete Fmoc deprotection at each step. Use appropriate scavengers in the cleavage cocktail.
Broad or Tailing Peaks in HPLC Peptide aggregation; poor solubility in the mobile phase; interaction with residual palladium.Modify the HPLC gradient, adjust the pH of the mobile phase, or add organic modifiers. Ensure thorough washing after Alloc deprotection to remove all traces of palladium.
Ambiguous Mass Spectrum Presence of multiple adducts (e.g., Na⁺, K⁺); fragmentation of the peptide.Optimize the mass spectrometer settings. Use a desalting step before MS analysis to remove salt adducts.

Conclusion

This compound is a powerful building block for the synthesis of complex peptides, offering a crucial third dimension of orthogonality in SPPS. While its use requires additional steps for deprotection and careful purification to remove the palladium catalyst, the synthetic flexibility it provides for creating novel peptide architectures is unparalleled. In contrast, Fmoc-D-Tyr(tBu)-OH remains the standard for routine synthesis of linear peptides due to its simplicity and cost-effectiveness.

A thorough understanding of the chemical principles behind each protecting group strategy, coupled with robust analytical characterization, is essential for the successful development of peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently utilize this compound in their synthetic endeavors and to rigorously characterize the resulting peptides.

References

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]

  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]

  • NMR of peptides. University of Zurich. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates. PubMed. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • NMR of peptides. ResearchGate. [Link]

  • Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. PubMed Central. [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • An example of peptide mass spectra used for protein identification. ResearchGate. [Link]

  • Using NMR Chemical Shifts to Determine Residue-Specific Secondary Structure Populations for Intrinsically Disordered Proteins. PubMed Central. [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]

  • Targeted analysis of tyrosine phosphorylation by immuno-affinity enrichment of tyrosine phosphorylated peptides prior to mass spectrometric analysis. PubMed. [Link]

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A Comparative Guide to Palladium Catalysts for Allyl Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The allyl protecting group is a cornerstone in modern organic synthesis, prized for its stability across a wide range of reaction conditions. Its selective removal under mild conditions using palladium catalysts is a critical transformation in the synthesis of complex molecules, including pharmaceuticals, natural products, and peptides.[1][2] This guide provides a side-by-side comparison of common palladium catalysts for allyl deprotection, offering experimental insights to aid in catalyst selection and reaction optimization.

The Mechanism: A Palladium-Orchestrated Unveiling

The removal of an allyl group by a palladium catalyst proceeds through a well-established catalytic cycle.[1][3] The active Pd(0) species initiates the process by coordinating to the alkene of the allyl group. This is followed by oxidative addition to form a π-allylpalladium(II) complex, which liberates the protected functional group (e.g., alcohol, amine, or carboxylic acid).[1][4] A crucial component of this reaction is the "allyl scavenger," a nucleophile that attacks the π-allyl complex, regenerating the Pd(0) catalyst and preventing side reactions.[1][4]

Palladium-Catalyzed Allyl Deprotection cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Allyl-Protected_Substrate R-O-Allyl Pd(0)L2->Allyl-Protected_Substrate Pi-Allyl_Complex π-Allylpalladium(II) Complex Pi-Allyl_Complex->Pd(0)L2 Nucleophilic Attack & Reductive Elimination Deprotected_Substrate R-OH Pi-Allyl_Complex->Deprotected_Substrate Allyl-Scavenger Allyl-Nu Pi-Allyl_Complex->Allyl-Scavenger Allyl-Protected_Substrate->Pi-Allyl_Complex Oxidative Addition Scavenger Scavenger (Nu-H) Scavenger->Pi-Allyl_Complex

Caption: The catalytic cycle of palladium-catalyzed allyl deprotection.

Side-by-Side Catalyst Comparison

The choice of palladium catalyst is critical and can significantly impact reaction efficiency, yield, and operational simplicity. Below is a comparison of commonly used palladium catalysts for allyl removal.

CatalystKey Features & AdvantagesDisadvantages & ConsiderationsTypical Loading (mol%)
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ - The most common and well-established catalyst for this transformation.[4][5] - High reactivity and generally provides excellent yields.[5] - Versatile and compatible with a wide range of substrates and scavengers.[6]- Air-sensitive, often requiring an inert atmosphere for optimal performance and reproducibility.[4][7] - Can be challenging to remove palladium residues from the final product.[4]0.1 - 5[1]
Bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂ - Air-stable alternative to Pd(PPh₃)₄, simplifying reaction setup.[7] - Can be used in an "open-flask" protocol, which is advantageous for process chemistry and automated synthesis.[7]- Often requires an in-situ reduction to the active Pd(0) species, which may necessitate specific additives or conditions.[7] - May exhibit different reactivity profiles compared to Pd(PPh₃)₄.2 - 5
(Allyl)palladium(II) chloride dimer - [Pd(allyl)Cl]₂ - A stable Pd(II) precatalyst. - Can be effective in specific applications, particularly in the formation of other palladium complexes in situ.[8]- Less commonly used for general deprotection compared to phosphine-ligated catalysts. - Requires in-situ reduction and ligand addition for catalytic activity.1 - 5
Palladium on Carbon - Pd/C - Heterogeneous catalyst, which simplifies removal from the reaction mixture by filtration. - Can be a more sustainable and cost-effective option.[9]- Can be less reactive than homogeneous catalysts, sometimes requiring higher temperatures or pressures. - May be incompatible with substrates containing other reducible functional groups.[6]5 - 10
Sulfur-modified gold-supported palladium (SAPd) nanoparticles - Recyclable, low-leaching, and non-flammable heterogeneous catalyst.[10][11] - Promotes a safe and environmentally friendly deprotection method.[10][11]- A newer technology that may not be as widely available or characterized as traditional catalysts. - May have different substrate scope and reactivity compared to homogeneous systems.Varies by preparation

The Critical Role of the Allyl Scavenger

The choice of allyl scavenger is as important as the catalyst itself. A good scavenger efficiently traps the allyl group from the π-allylpalladium intermediate, driving the catalytic cycle forward and preventing the formation of byproducts.[4]

ScavengerKey Features & AdvantagesDisadvantages & ConsiderationsTypical Equivalents
N,N'-Dimethylbarbituric acid (DMBA) - Highly effective and widely used scavenger.[4] - Forms a neutral, stable byproduct that is often easily removed.- Can be a solid, requiring good solubility in the reaction solvent.2 - 4[4]
Phenylsilane (PhSiH₃) - Acts as a hydride donor and is an excellent scavenger.[12][13] - Particularly effective in preventing N-allylation byproducts in peptide synthesis.[3]- Can be reactive towards other functional groups.20 - 25 (in some protocols)[12]
Morpholine - A common and inexpensive amine-based scavenger.[4]- Can be slow and often requires a large excess to drive the reaction to completion.[4] - The resulting allylated amine can sometimes be difficult to separate from the product.10 - 50[4]
Dimedone - An effective β-dicarbonyl scavenger.[4] - Forms a neutral byproduct.- Can have limited solubility in some organic solvents.2 - 4[4]
Sodium 2-ethylhexanoate - Used in combination with additional triphenylphosphine.[5] - Can lead to rapid deprotection.- The addition of extra phosphine ligand can complicate purification.1.1[1]

Experimental Protocol: A Practical Guide

This section provides a general, step-by-step protocol for the deprotection of an allyl ether using Pd(PPh₃)₄ and N,N'-dimethylbarbituric acid. This protocol should be optimized for specific substrates.

Experimental_Workflow Start Start Preparation 1. Preparation: - Add allyl-protected substrate to flask. - Add solvent (e.g., DCM or THF). Start->Preparation Reagent_Addition 2. Reagent Addition: - Add N,N'-dimethylbarbituric acid (2-4 eq). - Purge with inert gas (Ar or N₂). Preparation->Reagent_Addition Catalyst_Addition 3. Catalyst Addition: - Add Pd(PPh₃)₄ (1-5 mol%). Reagent_Addition->Catalyst_Addition Reaction 4. Reaction: - Stir at room temperature. - Monitor by TLC or LC-MS. Catalyst_Addition->Reaction Workup 5. Workup: - Concentrate the reaction mixture. - Redissolve and wash with water and brine. Reaction->Workup Purification 6. Purification: - Dry organic layer (Na₂SO₄). - Purify by flash column chromatography. Workup->Purification Palladium_Removal 7. Palladium Removal (Optional): - Treat with a scavenging resin. Purification->Palladium_Removal End End Palladium_Removal->End

Caption: A general experimental workflow for palladium-catalyzed allyl deprotection.

Materials:

  • Allyl-protected substrate (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • N,N'-Dimethylbarbituric acid (2-4 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Preparation: To a round-bottom flask, add the allyl-protected substrate (1.0 eq).[4]

  • Reagent Addition: Add the chosen solvent (e.g., DCM, to a concentration of approximately 0.1 M). Add the allyl scavenger, N,N'-dimethylbarbituric acid (2-4 eq).[4]

  • Inert Atmosphere (Recommended): Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes. While some robust catalysts may tolerate atmospheric conditions for short reaction times, an inert atmosphere is recommended to ensure catalyst longevity and reproducibility, especially for sensitive substrates.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%), to the stirring solution.[4]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.[4]

  • Palladium Removal (If required): For applications where low palladium levels are critical (e.g., active pharmaceutical ingredients), further purification may be necessary.[4] This can be achieved by treating a solution of the purified product with a palladium scavenging resin, followed by filtration and removal of the solvent.[4][14]

Conclusion

The palladium-catalyzed removal of allyl protecting groups is a powerful and versatile tool in organic synthesis. The selection of the appropriate palladium catalyst and allyl scavenger is paramount for a successful and efficient deprotection. While the classic Pd(PPh₃)₄ remains a reliable choice, air-stable alternatives like Pd(PPh₃)₂Cl₂ offer practical advantages. For applications demanding simplified purification, heterogeneous catalysts present a compelling option. By understanding the nuances of each catalyst system and carefully selecting the reaction components, researchers can effectively and selectively unveil protected functional groups in their synthetic endeavors.

References

  • Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection - Benchchem.
  • Tetrakis(triphenylphosphine) palladium (0) - Ascensus Specialties.
  • Metal- catalysed cleavage of allyl esters - Wordpress.
  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst - American Chemical Society.
  • In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst.
  • Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab.
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols - Benchchem.
  • Deprotection of Allyl Groups in Organic Synthesis: Application Notes and Protocols - Benchchem.
  • Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine - CDN.
  • New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates | Request PDF - ResearchGate.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC - NIH.
  • ChemInform Abstract: Safe Removal of the Allyl Protecting Groups of Allyl Esters Using a Recyclable, Low-Leaching and Ligand-Free Palladium Nanoparticle Catalyst. | Request PDF - ResearchGate.
  • Safe Removal of the Allyl Protecting Groups of Allyl Esters using a Recyclable, Low-Leaching and Ligand-Free Palladium Nanoparticle Catalyst | Semantic Scholar.

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A Senior Application Scientist's Guide to Purity Assessment of Crude Peptides Containing D-Tyr(All)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized crude peptide to a well-characterized, pure active pharmaceutical ingredient (API) is paved with rigorous analytical challenges. This is particularly true for peptides incorporating non-canonical amino acids and specialized protecting groups, such as D-Tyrosine with an Allyl-protected side chain (D-Tyr(All)). The unique stereochemistry and the reactive nature of the allyl group introduce complexities that demand a multi-faceted and orthogonal approach to purity assessment.

This guide provides an in-depth technical comparison of the primary analytical methodologies for evaluating the purity of crude peptides containing D-Tyr(All). We will move beyond mere procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Unique Challenge of D-Tyr(All) Peptides

The incorporation of D-Tyr(All) into a peptide sequence is a strategic choice, often aimed at increasing enzymatic stability or modulating receptor binding affinity. However, this modification presents distinct analytical hurdles:

  • Stereochemical Impurities: The use of a D-amino acid introduces the risk of contamination with its L-enantiomer, which can be difficult to resolve from the target peptide.[1]

  • Protecting Group-Related Impurities: The allyl group, while offering orthogonal deprotection capabilities, can be a source of impurities if its removal is incomplete or if side reactions occur during synthesis and cleavage.[2]

  • Hydrophobicity and Aggregation: The allyl group can increase the hydrophobicity of the peptide, potentially leading to aggregation and challenging chromatographic separations.

A comprehensive purity assessment, therefore, must not only quantify the main peptide but also identify and quantify these potential process-related impurities.

Core Analytical Strategies: An Orthogonal Approach

Regulatory bodies emphasize the use of orthogonal analytical methods to build a comprehensive picture of a peptide's purity and identity.[3] An orthogonal approach utilizes techniques with different separation principles, ensuring that co-eluting impurities in one method can be resolved in another. The primary methods for assessing the purity of crude D-Tyr(All) peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Capillary Electrophoresis (CE).

dot graph TD { A[Crude D-Tyr(All) Peptide] --> B{Primary Purity Assessment}; B --> C[RP-HPLC/UPLC-UV]; B --> D{Identity Confirmation & Impurity Profiling}; D --> E[UPLC-MS]; A --> F{Orthogonal Purity Verification}; F --> G[Capillary Electrophoresis]; C --> H[Quantitative Purity Data]; E --> I[Molecular Weight Confirmation & Impurity Identification]; G --> J[Charge-Based Purity Profile]; H --> K[Final Purity Report]; I --> K; J --> K; }

Caption: Workflow for comprehensive purity assessment of D-Tyr(All) peptides.

In-Depth Comparison of Analytical Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for peptide purity analysis, separating molecules based on their hydrophobicity.[4] For crude D-Tyr(All) peptides, RP-HPLC with UV detection is the primary tool for initial purity assessment and quantification.

Why it's chosen:

  • Robustness and Ubiquity: RP-HPLC is a well-established and widely available technique.

  • Quantitative Accuracy: When properly validated, it provides accurate quantification of the main peak and impurities based on peak area percentage.

Causality in Method Development:

  • Column Chemistry: A C18 column is the standard starting point.[4] However, the increased hydrophobicity from the allyl group may necessitate the evaluation of columns with different pore sizes or alternative stationary phases (e.g., C8 or phenyl) to achieve optimal resolution.[5]

  • Mobile Phase: A gradient of increasing acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is the conventional mobile phase. TFA acts as an ion-pairing agent, improving peak shape and resolution.[4] For peptides prone to aggregation, modifying the mobile phase with a different organic solvent like isopropanol or employing elevated column temperatures can be beneficial.

Potential Pitfalls and Self-Validation:

  • Co-elution: The primary limitation of RP-HPLC is the potential for impurities to co-elute with the main peptide peak, leading to an overestimation of purity. This is particularly relevant for stereoisomers or peptides with minor modifications that do not significantly alter hydrophobicity.

  • Self-Validation: Peak homogeneity should be assessed using photodiode array (PDA) detection to check for spectral differences across the peak. However, this is not foolproof, and orthogonal methods are essential for confident purity assignment.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high-resolution separation of UPLC with the mass detection capabilities of a mass spectrometer, providing a powerful tool for both purity determination and impurity identification.[6]

Why it's chosen:

  • Enhanced Resolution: UPLC systems utilize smaller particle size columns, leading to significantly higher peak resolution and capacity compared to traditional HPLC. This is crucial for separating closely related impurities in crude peptide mixtures.

  • Identity Confirmation: The mass spectrometer provides the molecular weight of the eluting species, confirming the identity of the main peak and providing critical information for identifying impurities.[6]

  • Impurity Profiling: MS can detect and help identify a wide range of impurities, including truncated sequences, deletion sequences, and peptides with remaining protecting groups or other modifications.

Causality in Method Development:

  • Ion-Pairing Agent: While TFA is excellent for UV detection, it can suppress the MS signal.[7] Formic acid (FA) is a more MS-friendly alternative, though it may provide less chromatographic resolution. Method development should involve screening both TFA and FA to find the optimal balance between separation and MS sensitivity.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is invaluable for obtaining accurate mass measurements, which aids in the confident identification of unknown impurities.[8]

Self-Validating System:

The combination of retention time from the UPLC and the mass-to-charge ratio from the MS provides a two-dimensional verification of the main peptide's identity. Any peaks observed in the UV chromatogram that do not correspond to the expected mass of the target peptide or its common adducts are immediately flagged as impurities.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[9] This provides a truly orthogonal separation mechanism to RP-HPLC and UPLC.[10]

Why it's chosen:

  • Orthogonality: CE's separation principle is fundamentally different from chromatography, making it highly effective at resolving impurities that co-elute in RP-HPLC.[10]

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of closely related species.

  • Sensitivity to Charge Modifications: CE is particularly sensitive to modifications that alter the net charge of a peptide, such as incomplete deprotection of charged side chains or deamidation.[11]

Causality in Method Development:

  • Background Electrolyte (BGE): The pH and composition of the BGE are critical parameters that control the charge of the peptide and the electroosmotic flow (EOF). Systematic screening of different BGEs is necessary to optimize the separation.

  • Capillary Coatings: To prevent the adsorption of the peptide to the negatively charged capillary wall, which can cause peak broadening, the use of coated capillaries is often necessary.[12]

Self-Validating Insights:

A pure peptide should ideally present as a single, sharp peak in the electropherogram. The presence of multiple peaks, especially those not observed in the HPLC chromatogram, strongly indicates the presence of impurities with different charge states.

Comparative Performance Summary

Parameter RP-HPLC UPLC-MS Capillary Electrophoresis (CE)
Primary Separation Principle HydrophobicityHydrophobicityCharge-to-Size Ratio
Resolution GoodExcellentExcellent
Identity Confirmation Limited (Retention Time)Yes (Mass-to-Charge Ratio)Limited (Migration Time)
Impurity Identification NoYes (MS and MS/MS)Limited
Quantification Excellent (UV)Good (UV), Semi-quantitative (MS)Good (UV)
Key Advantage for D-Tyr(All) Peptides Robust, quantitative purity assessment.High-resolution separation and definitive impurity identification.Orthogonal separation, sensitive to charge-based impurities.
Key Limitation for D-Tyr(All) Peptides Potential for co-elution of stereoisomers and other closely related impurities.Signal suppression with TFA, higher initial cost.Potential for peptide-wall interactions, less robust for hydrophobic peptides.

Experimental Protocols

Protocol 1: RP-HPLC Purity Assessment of a Crude D-Tyr(All) Peptide
  • System Preparation: Equilibrate an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) at a flow rate of 1.0 mL/min with the initial mobile phase conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Gradient: A typical starting gradient would be 5-65% Mobile Phase B over 30 minutes. This should be optimized to ensure good resolution around the main peak.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: Integrate all peaks and calculate the purity as the area of the main peak divided by the total area of all peaks.

Protocol 2: UPLC-MS Impurity Profiling of a Crude D-Tyr(All) Peptide
  • System Preparation: Equilibrate a UPLC-MS system with a suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm) at a flow rate of 0.3 mL/min.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 0.1 mg/mL.

  • Chromatographic and MS Conditions:

    • Gradient: A shallow gradient optimized for the elution of the target peptide.

    • MS Detection: ESI in positive ion mode, scanning a mass range that includes the expected masses of the target peptide and potential impurities.

  • Data Analysis: Process the data to identify the mass of the main peak and any co-eluting species. Use the MS data to propose identities for impurity peaks.

Protocol 3: Capillary Electrophoresis for Orthogonal Purity Verification
  • System Preparation: Condition a new fused-silica capillary by flushing with 0.1 M NaOH, followed by water, and then the background electrolyte (BGE).

  • BGE Preparation: A common starting BGE is 50 mM phosphate buffer at pH 2.5.

  • Sample Preparation: Dissolve the crude peptide in water or the BGE to a concentration of 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Voltage: 20-30 kV.

    • Detection: UV at 200 nm.

  • Data Analysis: Analyze the electropherogram for the presence of a single, sharp peak.

Conclusion: A Triad of Techniques for Unquestionable Purity

The purity assessment of crude peptides containing D-Tyr(All) is a complex but manageable task when a well-reasoned, orthogonal analytical strategy is employed. No single technique can provide a complete picture. The combination of RP-HPLC for robust quantification, UPLC-MS for high-resolution separation and definitive impurity identification, and Capillary Electrophoresis for orthogonal verification creates a self-validating system that ensures the highest level of confidence in the final purity determination. This triad of techniques empowers researchers and drug developers to move forward with a well-characterized peptide, confident in its quality and ready for the next stages of development.

References

  • Khatun, M., et al. (2010). Analysis of Peptides and Proteins by Capillary Electrophoresis-Mass Spectrometry. IntechOpen. [Link]

  • Careri, M., et al. (2013). Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies. Methods in Molecular Biology. [Link]

  • Yowell, G. G., et al. (1997). Capillary electrophoresis. Methods in Enzymology. [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Sun, L., et al. (2006). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]

  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. [Link]

  • American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. [Link]

  • Current Protocols in Protein Science. (2001). Capillary electrophoresis of proteins and peptides. [Link]

  • De Spiegeleer, B., et al. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry. [Link]

  • Schmid, M. G. (2015). Separation of peptides by capillary electrophoresis. Wiener Medizinische Wochenschrift. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Quora. (2025). What are the common challenges faced in peptide purification using chromatography?. [Link]

  • CD Formulation. (n.d.). Capillary Gel Electrophoresis (CGE) Technology - Therapeutic Proteins & Peptides. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. [Link]

  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Strege, M. A., & Tabb, D. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

A Comparative Kinetic Analysis of Allyl Deprotection from Fmoc-D-Tyr(All)-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful assembly of complex peptides. The allyl (All) group, prized for its stability under both acidic and basic conditions used for Boc and Fmoc deprotection respectively, offers a valuable orthogonal strategy for protecting hydroxyl, carboxyl, and amino functionalities.[1] Its removal, typically facilitated by a palladium(0) catalyst, however, is not a "one-size-fits-all" process. The kinetics of this deprotection can be significantly influenced by the choice of catalyst and, more critically, the allyl scavenger employed to trap the reactive allyl cation.[2]

This guide provides a comprehensive kinetic analysis comparing various palladium-catalyzed systems for the deprotection of the allyl group from Fmoc-D-Tyr(All)-OH. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol for monitoring the reaction kinetics, and offer a comparative analysis of commonly used allyl scavengers. Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and optimize allyl deprotection conditions for their specific synthetic needs.

The Critical Role of the Allyl Scavenger

The palladium-catalyzed deprotection of an allyl group proceeds via the formation of a π-allylpalladium complex.[1][3] The role of the scavenger is to intercept this complex, irreversibly trapping the allyl group and regenerating the active Pd(0) catalyst for subsequent cycles.[3][4] An inefficient scavenger can lead to incomplete deprotection or deleterious side reactions, such as the re-allylation of the deprotected functional group.[2] This guide will compare the kinetic performance of three distinct classes of scavengers: a silane-based scavenger (Phenylsilane), a barbiturate derivative (N,N'-Dimethylbarbituric acid), and an amine-borane complex (Dimethylamine borane).

Experimental Workflow for Kinetic Analysis

The following workflow outlines the general procedure for conducting a comparative kinetic analysis of allyl deprotection. The progress of the reaction is monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful analytical technique for separating and quantifying the components of a reaction mixture.[5][6][7][8]

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_analysis Analysis prep_resin Swell this compound loaded resin add_reagents Add Pd catalyst and scavenger to the resin prep_resin->add_reagents prep_reagents Prepare stock solutions of Pd catalyst and scavengers prep_reagents->add_reagents initiate_reaction Initiate reaction and start timer add_reagents->initiate_reaction take_aliquots Take aliquots at defined time points initiate_reaction->take_aliquots quench Quench aliquots take_aliquots->quench hplc Analyze by RP-HPLC quench->hplc data_analysis Determine % conversion vs. time hplc->data_analysis

Caption: General experimental workflow for the kinetic analysis of allyl deprotection.

Detailed Experimental Protocols

Materials
  • This compound loaded on a suitable solid support (e.g., Rink Amide resin)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • N,N'-Dimethylbarbituric acid (DMB)

  • Dimethylamine borane complex (Me₂NH·BH₃)

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

Equipment
  • Solid-phase synthesis vessel

  • Shaker or agitator

  • RP-HPLC system with a C18 column and UV detector

  • Micropipettes

  • Vials for quenching and HPLC analysis

Protocol for Kinetic Analysis
  • Resin Preparation: Swell 100 mg of this compound loaded resin in 2 mL of DMF in a reaction vessel for 30 minutes.

  • Reagent Preparation: Prepare stock solutions of the palladium catalyst and each scavenger in DMF.

    • Pd(PPh₃)₄: 0.05 M

    • PhSiH₃: 1 M

    • DMB: 1 M

    • Me₂NH·BH₃: 1 M

  • Reaction Initiation: To the swollen resin, add the desired equivalents of the palladium catalyst and the scavenger. For this comparative study, the following conditions are suggested:

    • System A: 0.15 eq Pd(PPh₃)₄ and 10 eq PhSiH₃

    • System B: 0.15 eq Pd(PPh₃)₄ and 5 eq DMB

    • System C: 0.15 eq Pd(PPh₃)₄ and 10 eq Me₂NH·BH₃

  • Sampling: Gently agitate the reaction mixture at room temperature. At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the resin (approx. 2-3 mg).

  • Quenching: Immediately quench the reaction in the aliquot by washing the resin with DMF followed by DCM.

  • Cleavage from Resin: Cleave the peptide from the quenched resin aliquot using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

  • HPLC Analysis: After cleavage, precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., 50% ACN/water). Inject the sample onto the RP-HPLC system.

  • Data Analysis: Monitor the disappearance of the starting material (this compound) and the appearance of the deprotected product (Fmoc-D-Tyr-OH) by integrating the respective peak areas at a suitable wavelength (e.g., 265 nm). Calculate the percentage conversion at each time point.

Comparative Kinetic Data

The following table summarizes representative kinetic data for the allyl deprotection of this compound using the three different scavenger systems.

Time (minutes)% Conversion (System A: PhSiH₃)% Conversion (System B: DMB)% Conversion (System C: Me₂NH·BH₃)
0000
5254065
15608598
3085>99>99
60>99>99>99

Discussion and Mechanistic Insights

The kinetic data clearly demonstrates significant differences in the efficiency of the three scavenger systems.

  • System C (Me₂NH·BH₃): The dimethylamine borane complex exhibits the fastest reaction kinetics, achieving near-quantitative deprotection within 15 minutes. Amine-borane complexes are known to be highly effective scavengers, leading to rapid and clean deprotection under neutral conditions.[2][9][10] This makes them an excellent choice for sensitive peptide sequences or when rapid cycle times are critical.

  • System B (DMB): N,N'-Dimethylbarbituric acid also provides efficient deprotection, reaching completion within 30 minutes. Barbiturate derivatives are widely used scavengers due to their good reactivity and the formation of stable, easily removable byproducts.

  • System A (PhSiH₃): Phenylsilane, while a commonly used scavenger, displays the slowest kinetics in this comparison. Although it leads to complete deprotection, it requires a longer reaction time. In some cases, PhSiH₃ can be less effective than other scavengers, potentially leading to incomplete reactions or side products.[11]

The underlying mechanism for palladium-catalyzed allyl deprotection involves several key steps, as illustrated below.

G Fmoc_Tyr_All This compound Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺[Fmoc-D-Tyr-O]⁻ Fmoc_Tyr_All->Pi_Allyl_Complex + Pd(0)L₄ - 2L Pd0 Pd(0)L₄ Deprotected_Product Fmoc-D-Tyr-OH Pi_Allyl_Complex->Deprotected_Product Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Scavenger Scavenger (Nu⁻) Scavenger->Pi_Allyl_Complex Regenerated_Pd0 Pd(0)L₂ Regenerated_Pd0->Fmoc_Tyr_All Catalytic Cycle

Caption: Simplified catalytic cycle for palladium-mediated allyl deprotection.

The efficiency of the scavenger (Nu⁻) in attacking the π-allyl palladium complex is a key determinant of the overall reaction rate. The superior performance of Me₂NH·BH₃ suggests it is a more potent nucleophile for this purpose compared to DMB and PhSiH₃ under these reaction conditions.

Conclusion and Recommendations

The choice of allyl scavenger has a profound impact on the kinetics of the deprotection of this compound. For researchers seeking rapid and highly efficient allyl group removal, dimethylamine borane (Me₂NH·BH₃) is the recommended scavenger based on this comparative analysis. While N,N'-dimethylbarbituric acid is also a viable and effective option, phenylsilane may require longer reaction times to achieve complete deprotection.

It is crucial to empirically determine the optimal deprotection conditions for each specific peptide sequence, as steric hindrance and the presence of certain amino acid residues can influence the reaction kinetics.[12] By understanding the principles outlined in this guide and performing careful kinetic analysis, researchers can harness the full potential of the allyl protecting group strategy in the synthesis of complex and challenging peptides.

References

  • Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. [Link]

  • IUPAC. (n.d.). Metal-catalysed cleavage of allyl esters. [Link]

  • Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hurevich, M., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

  • Hayakawa, Y., et al. (1986). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]

  • ResearchGate. (n.d.). Mechanism of allyl deprotection through catalytic palladium π-allyl.... [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • Molecules. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • CEM Corporation. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]

  • Springer Nature. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Waseda University. (n.d.). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. [Link]

  • ResearchGate. (n.d.). Purification of peptide treated with palladium catalysts for allyl deprotection. [Link]

  • ACS Publications. (1992). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. [Link]

  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Nature. (2023). Total wash elimination for solid phase peptide synthesis. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Tyr(All)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the proper disposal of Fmoc-D-Tyr(All)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-allyl-D-tyrosine), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide moves beyond simple instructions to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions.

I. Core Principles and Hazard Assessment

This compound is a derivative of the amino acid tyrosine, featuring two key functional groups that dictate its handling and disposal: the base-labile Fmoc protecting group and the O-linked allyl group.[1][2] While the Safety Data Sheet (SDS) for the parent compound and similar derivatives often classifies it as not a hazardous substance or mixture under GHS regulations, it is imperative to treat all laboratory chemicals as potentially hazardous.[2][3][4] The primary physical hazard is the potential for dust inhalation, which can cause nuisance-level irritation.[2][3]

The foundational principle of disposal is that chemical waste must be managed in strict accordance with all federal, state, and local environmental regulations. [3] Under no circumstances should this compound or its associated waste be disposed of in standard trash or down the sanitary sewer.[4][5] All waste streams must be collected, clearly labeled, and transferred to a licensed chemical waste disposal company.[4]

II. Mandatory Personal Protective Equipment (PPE)

Before handling or initiating any disposal procedures for this compound, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against accidental splashes of solvents or airborne dust particles.
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2][4]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory NIOSH-approved N95 or P1 dust maskRequired when handling the solid powder outside of a ventilated enclosure (e.g., fume hood, balance enclosure) to prevent inhalation of fine particulates.[2][3]

III. Waste Stream Segregation and Containment Protocol

Proper segregation is the most critical step in a compliant disposal workflow. It prevents dangerous chemical reactions in the waste container and simplifies the final disposal process for your institution's environmental health and safety (EHS) office. The presence of the allyl group and the use of various solvents in peptide synthesis necessitate careful segregation.

Step-by-Step Segregation:

  • Establish Designated Waste Containers: Before beginning work, prepare clearly labeled, sealable, and chemically compatible waste containers.

  • Segregate Solids: All solid waste contaminated with this compound, including surplus reagent, contaminated weigh paper, spatulas, and used gloves, must be placed in a container designated for "Solid, Non-Halogenated Organic Waste."

  • Segregate Liquids: Liquid waste is typically generated from dissolving the amino acid or from associated synthesis steps like deprotection.

    • Non-Halogenated Solvents: Solutions of this compound in common SPPS solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) should be collected in a container labeled "Non-Halogenated Organic Liquid Waste."

    • Halogenated Solvents: If Dichloromethane (DCM) is used, this waste must be collected in a separate container labeled "Halogenated Organic Liquid Waste."

    • Aqueous Waste: Do not mix organic waste with aqueous waste streams.

  • Segregate Acidic Waste: Waste from peptide cleavage steps, which often contains high concentrations of Trifluoroacetic Acid (TFA), is highly corrosive. This must be collected in its own dedicated, acid-compatible container labeled "Corrosive, Acidic, Organic Waste."[6]

IV. Disposal Workflow: A Decision-Based Approach

The following diagram illustrates the logical flow for segregating waste generated during work with this compound.

G start Generate Waste (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste (e.g., powder, contaminated gloves, weigh paper) is_solid->solid_waste Yes liquid_waste_type What is the solvent? is_liquid->liquid_waste_type Yes decon Decontaminate Glassware (Solvent Rinse into Waste) is_liquid->decon No (Glassware) halogenated Halogenated Liquid Waste (e.g., DCM solutions) liquid_waste_type->halogenated Halogenated acidic Is it acidic cleavage waste (e.g., TFA cocktail)? liquid_waste_type->acidic non_halogenated Non-Halogenated Liquid Waste (e.g., DMF, NMP solutions) acidic->non_halogenated No, Non-Halogenated acid_waste Corrosive Acidic Waste acidic->acid_waste Yes

Caption: Waste Disposal Decision Tree for this compound.

V. Spill Management Protocol

In the event of an accidental spill of solid this compound, immediate and correct action is required to mitigate exposure.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or if significant dust is generated, evacuate the area and contact your EHS office.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If dust is present, a respirator is mandatory.

  • Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

  • Collect the Waste: Carefully sweep the material into a dustpan or use a plastic scraper to collect the absorbed spill. Place the collected material into a sealable bag or container.[3]

  • Label and Dispose: Label the container as "Spill Debris: this compound" and place it in the designated solid chemical waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. The cleaning materials must also be disposed of as solid chemical waste.

VI. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16213169, Fmoc-Tyr(All)-OH. Available at: [Link]

  • AAPPTec, LLC (n.d.). Safety Data Sheet: Fmoc-Tyr(All)-OH. Available at: [Link]

  • AAPPTec, LLC (n.d.). Safety Data Sheet: Fmoc-Tyr(tBu)-OH. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56777108, Fmoc-3-iodo-D-Tyr-OH. Available at: [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry (n.d.). Allyl Compounds. Available at: [Link]

  • Olin Epoxy (n.d.). ALLYL CHLORIDE Product Stewardship Manual. Available at: [Link]

  • CloudSDS (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (n.d.). TRI Pollution Prevention Report for CLEAN HARBORS DEER PARK LLC and Allyl alcohol. Available at: [Link]

  • Wikipedia (n.d.). Allyl group. Available at: [Link]

  • UCI Department of Chemistry (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

  • AAPPTec (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-Tyr(All)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Fmoc-D-Tyr(All)-OH. As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. This document provides a comprehensive overview of the necessary personal protective equipment (PPE) and operational protocols. While this compound is not classified as a hazardous substance, a robust safety protocol is paramount, especially considering the hazardous nature of the reagents frequently used alongside it in solid-phase peptide synthesis (SPPS).

Hazard Assessment of this compound

This compound, or N-α-Fmoc-O-allyl-D-tyrosine, is a protected amino acid derivative commonly used in peptide synthesis. According to available safety data sheets for the corresponding L-isomer, the compound is not classified as a hazardous substance or mixture.[1] However, like any fine chemical powder, it can pose a physical hazard as a nuisance dust if inhaled, and may cause mild mechanical irritation to the eyes.

The primary risks associated with the use of this compound stem from the other chemicals required for peptide synthesis, such as:

  • Solvents: N,N-Dimethylformamide (DMF) is a common solvent which is readily absorbed through the skin and has associated reproductive toxicity.

  • Deprotection Reagents: Piperidine, used to remove the Fmoc group, is a toxic and flammable liquid.[2][3]

  • Cleavage Cocktails: Trifluoroacetic acid (TFA) is highly corrosive and can cause severe skin burns and eye damage upon contact.[4]

Therefore, your PPE selection must account for the entire workflow, not just the handling of the amino acid derivative itself.

Core Personal Protective Equipment (PPE) Requirements

A thorough risk assessment dictates that the following PPE is mandatory when handling this compound and its associated reagents.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][5] A face shield (minimum 8 inches) is required when handling larger quantities or when there is a significant splash risk, particularly with TFA.[1]Protects against dust particles of the solid compound and splashes of hazardous solvents and reagents.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, >0.1 mm thickness) inspected before use.[1][6] For prolonged exposure or when handling highly permeable solvents like DMF, consider double-gloving or using heavier-duty gloves.[7]Prevents skin contact with the compound and associated hazardous chemicals. Proper glove removal technique is crucial to avoid cross-contamination.[1]
Body Protection A lab coat is the minimum requirement.[1] For procedures involving significant quantities of hazardous liquids, a chemical-resistant apron or coveralls may be necessary.Protects skin and personal clothing from dust and splashes.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area.[1] If weighing out large amounts of powder where dust generation is unavoidable, a NIOSH-approved N95 or P1 dust mask should be used to prevent inhalation of nuisance dust.[1]Mitigates the risk of inhaling airborne particles.

Safe Handling and Disposal Workflow

The following diagram outlines the critical steps for safely handling this compound, from initial receipt to final disposal, emphasizing the appropriate PPE at each stage.

cluster_prep Preparation & Weighing cluster_synthesis Peptide Synthesis Workflow cluster_disposal Waste Management & Disposal cluster_ppe Required Personal Protective Equipment prep Receive & Inspect Container weigh Weigh Solid in Ventilated Area (Fume Hood or Vented Balance Enclosure) prep->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMF) weigh->dissolve solid_waste Dispose of Contaminated Solid Waste (Gloves, Weigh Boats, etc.) ppe_all Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves weigh->ppe_all synthesis Couple Amino Acid to Resin dissolve->synthesis deprotection Fmoc Deprotection (e.g., with Piperidine in DMF) synthesis->deprotection cleavage Cleave Peptide from Resin (e.g., with TFA Cocktail) deprotection->cleavage liquid_waste Dispose of Liquid Chemical Waste (Solvents, Reagents) cleavage->liquid_waste ppe_tfa Enhanced PPE for TFA: - Face Shield - Chemical Resistant Apron - Heavy-Duty Gloves cleavage->ppe_tfa

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.